molecular formula C14H22N2O B1355893 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine CAS No. 904805-93-2

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Katalognummer: B1355893
CAS-Nummer: 904805-93-2
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: PCQCMHDWEYJAET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(2-methoxyphenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-14-8-4-3-7-12(14)13(11-15)16-9-5-2-6-10-16/h3-4,7-8,13H,2,5-6,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQCMHDWEYJAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588441
Record name 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904805-93-2
Record name 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Chemical Properties of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Preamble: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and chemical research, scientists often encounter novel molecular structures for which no empirical data exists. The compound this compound represents such a case. A thorough search of the existing chemical literature and databases reveals a lack of specific information on its synthesis and properties. This guide, therefore, aims to provide a comprehensive theoretical analysis of this molecule. By deconstructing its constituent chemical motifs—the 2-methoxyphenyl group, the piperidine ring, and the phenethylamine backbone—we can infer its likely chemical properties, propose a viable synthetic route, and speculate on its potential biological significance. This document is intended for researchers, scientists, and drug development professionals, offering a robust starting point for the investigation of this and structurally related compounds.

Molecular Structure and Physicochemical Predictions

The structure of this compound combines several key functional groups that are prevalent in medicinal chemistry. The presence of a chiral center at the carbon atom bearing the methoxyphenyl, piperidinyl, and aminoethyl groups suggests that its biological activity, if any, could be stereospecific.

Caption: Chemical structure of this compound.

Based on its structure, we can predict several key physicochemical properties, drawing comparisons with the known compound 2-(2-Methoxyphenyl)ethylamine[1][2][3].

PropertyPredicted ValueRationale
Molecular Formula C₁₅H₂₄N₂ODerived from structural analysis.
Molecular Weight 248.37 g/mol Calculated from the molecular formula.
pKa ~9-10The primary amine is expected to have a pKa in this range, typical for phenylethylamines. The piperidine nitrogen, being a tertiary amine, will also be basic.
logP ~2.5-3.5The addition of the lipophilic piperidine ring will increase the logP compared to 2-(2-methoxyphenylethylamine).
Solubility Sparingly soluble in water, soluble in organic solvents.The presence of polar amine groups will afford some aqueous solubility, but the aromatic and piperidine rings will favor solubility in organic solvents like ethanol and dichloromethane[2].

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2-methoxyphenylacetonitrile. This multi-step synthesis is designed for clarity and feasibility in a standard organic chemistry laboratory.

G Proposed Synthesis of this compound cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Nitrile Reduction A 2-Methoxyphenylacetonitrile B α-Bromo-2-methoxyphenylacetonitrile A->B NBS, AIBN, CCl4, reflux C α-Bromo-2-methoxyphenylacetonitrile D 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile C->D Piperidine, K2CO3, CH3CN, rt E 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile F This compound E->F LiAlH4, THF, 0 °C to rt

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of α-Bromo-2-methoxyphenylacetonitrile

  • To a solution of 2-methoxyphenylacetonitrile (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude α-bromo-2-methoxyphenylacetonitrile, which can be used in the next step without further purification.

Causality: This is a standard radical bromination at the benzylic position, which is activated by the adjacent nitrile group.

Step 2: Synthesis of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile

  • Dissolve the crude α-bromo-2-methoxyphenylacetonitrile (1.0 eq) in acetonitrile (CH₃CN).

  • Add piperidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile.

Causality: The piperidine acts as a nucleophile, displacing the bromide in an Sₙ2 reaction. Potassium carbonate serves as a base to neutralize the HBr formed.

Step 3: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting aluminum salts and wash with THF.

  • Concentrate the combined filtrate and washings under reduced pressure to yield the target compound, this compound.

Causality: LiAlH₄ is a powerful reducing agent that will reduce the nitrile group to a primary amine.

Predicted Spectroscopic Properties

The characterization of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR:

    • Aromatic protons of the 2-methoxyphenyl group would appear as multiplets in the range of δ 6.8-7.3 ppm.

    • The methoxy group (OCH₃) would be a singlet at around δ 3.8 ppm.

    • The protons of the piperidine ring would show complex multiplets in the range of δ 1.4-2.8 ppm.

    • The benzylic proton (CH) would likely be a triplet or doublet of doublets around δ 3.0-3.5 ppm.

    • The methylene protons of the ethylamine group (CH₂) would appear as multiplets around δ 2.5-3.0 ppm.

    • The primary amine protons (NH₂) would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Aromatic carbons would be observed in the range of δ 110-160 ppm.

    • The methoxy carbon would be around δ 55 ppm.

    • The carbons of the piperidine ring would appear in the range of δ 24-55 ppm.

    • The benzylic carbon would be in the range of δ 60-70 ppm.

    • The ethylamine methylene carbon would be around δ 40-50 ppm.

  • IR Spectroscopy:

    • N-H stretching of the primary amine would be visible as two bands in the region of 3300-3500 cm⁻¹.

    • C-H stretching of the aromatic and aliphatic groups would be observed around 2800-3100 cm⁻¹.

    • C=C stretching of the aromatic ring would appear around 1600 cm⁻¹.

    • C-O stretching of the methoxy group would be in the region of 1240-1260 cm⁻¹.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) would be observed at m/z = 248.

    • Common fragmentation patterns would include the loss of the piperidine ring and cleavage of the C-C bond between the benzylic carbon and the ethylamine methylene group.

Potential Biological Activity and Applications

The structural motifs present in this compound suggest several potential areas of pharmacological interest.

  • Central Nervous System (CNS) Activity: The phenethylamine backbone is a core feature of many CNS-active compounds, including stimulants and psychedelics. The piperidine ring is also a common scaffold in drugs targeting CNS receptors[4][5]. For instance, methylphenidate, a well-known CNS stimulant, contains both phenethylamine and piperidine moieties[6]. Therefore, it is plausible that the target compound could exhibit activity at dopamine, serotonin, or norepinephrine transporters or receptors.

  • Receptor Modulation: Many compounds containing the 2-methoxyphenylpiperazine moiety are known to be potent ligands for various G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors[7]. While the target compound has a piperidine instead of a piperazine ring, the overall structural similarity suggests it could be investigated for similar activities.

  • Enzyme Inhibition: The combination of an aromatic ring and a basic amine is a feature of many enzyme inhibitors. For example, piperidine-constrained phenethylamines have been investigated as inhibitors of dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose metabolism[8][9].

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, a systematic analysis of its structure allows for informed predictions about its chemical properties and potential applications. The proposed synthetic route provides a clear path for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. The potential for CNS activity and other pharmacological effects makes this compound and its analogs interesting targets for future research in medicinal chemistry and drug discovery. The next logical steps would be the synthesis and purification of the compound, followed by comprehensive spectroscopic analysis to confirm its structure and subsequent in vitro and in vivo screening to explore its biological activity.

References

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An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine: A Novel Neuromodulatory Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel chemical entity, 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. In the absence of direct empirical data for this specific molecule, this document leverages structural analogy and the established pharmacology of related compounds to postulate its primary biological target and downstream signaling effects. We propose that this compound functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. This guide will provide a comprehensive overview of the glutamatergic system, the role of NMDA receptors in health and disease, and a detailed roadmap for the experimental validation of this hypothesis. Our objective is to furnish the research community with a foundational framework for investigating the therapeutic potential of this compound in neurological and psychiatric disorders where glutamatergic dysregulation is a key pathological feature.

Introduction: The Rationale for Investigation

The compound this compound is a synthetic molecule featuring a methoxyphenyl group and a piperidine moiety.[1][2] While direct pharmacological data for this specific compound is not currently available in the public domain, its structural components are present in numerous centrally active agents, including those targeting serotonergic and adrenergic systems.[3][4][5][6][7][8][9] The piperidine scaffold, in particular, is a privileged structure in medicinal chemistry, known for enhancing the druggability of compounds targeting the central nervous system (CNS).[10]

The glutamatergic system is the principal excitatory neurotransmitter system in the brain, and its dysfunction has been implicated in a range of neuropsychiatric conditions, most notably major depressive disorder (MDD).[11][12][13] The N-methyl-D-aspartate (NMDA) receptor, a key component of this system, plays a critical role in synaptic plasticity, learning, and memory.[14] Consequently, modulation of NMDA receptor activity presents a compelling therapeutic strategy. Given the structural alerts within this compound, we hypothesize that its primary mechanism of action is the antagonism of the NMDA receptor.

Hypothesized Mechanism of Action: NMDA Receptor Antagonism

We postulate that this compound acts as an antagonist at the NMDA receptor. NMDA receptors are ionotropic glutamate receptors that, upon activation, permit the influx of calcium ions (Ca²⁺) into the neuron.[15] This calcium influx is a critical trigger for downstream signaling cascades that underpin synaptic plasticity. However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurological disorders.[14][15]

NMDA receptor antagonists can be classified based on their site and mechanism of action.[14][16] These include competitive antagonists that bind to the glutamate binding site, glycine site antagonists, and uncompetitive or non-competitive channel blockers that bind within the ion channel pore to obstruct ion flow.[14][16][17]

The hypothesized antagonistic action of this compound on the NMDA receptor would modulate glutamatergic neurotransmission. By blocking the NMDA receptor, the compound would reduce the excitatory signal, which could be beneficial in conditions characterized by excessive glutamate activity.[15][17]

Downstream Signaling Pathways

The antagonism of the NMDA receptor by this compound is predicted to initiate a cascade of downstream cellular events. A primary consequence of NMDA receptor blockade is the reduction of intracellular calcium influx.[14] This, in turn, would modulate the activity of calcium-dependent enzymes and transcription factors.

NMDA_Receptor_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Compound 2-(2-Methoxyphenyl)-2- (piperidin-1-yl)ethan-1-amine Compound->NMDA_R Antagonizes Ca_ion Ca²⁺ Influx (Blocked) NMDA_R->Ca_ion Gates Downstream Downstream Signaling (Modulated Activity) Ca_ion->Downstream Neuroprotection Neuroprotection Downstream->Neuroprotection Synaptic_Plasticity Modulation of Synaptic Plasticity Downstream->Synaptic_Plasticity

Caption: Hypothesized signaling pathway of this compound.

Experimental Validation of the Hypothesized Mechanism

A rigorous experimental workflow is required to validate the hypothesized mechanism of action of this compound. This will involve a combination of in vitro biochemical and cell-based functional assays.

Radioligand Binding Assays

The initial step to confirm direct interaction with the NMDA receptor is to perform competitive radioligand binding assays.[18][19][20][21][22] These assays will determine the binding affinity (Ki) of the compound for the NMDA receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) known to have high densities of NMDA receptors.

  • Radioligand Selection: Utilize a well-characterized radiolabeled NMDA receptor antagonist, such as [³H]MK-801 (an uncompetitive channel blocker) or [³H]CGP 39653 (a competitive antagonist).[23][24]

  • Assay Conditions: Incubate the prepared membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound, this compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand via rapid filtration.[22]

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value.

Functional Assays: Calcium Imaging

To ascertain the functional consequence of binding, a calcium imaging assay will be employed to measure the compound's ability to inhibit NMDA receptor-mediated calcium influx in cultured neurons or cell lines expressing recombinant NMDA receptors.[25][26][27][28][29]

Experimental Protocol: Fura-2 Calcium Imaging Assay

  • Cell Culture: Culture primary neurons (e.g., cerebellar granule neurons or hippocampal neurons) or a suitable cell line (e.g., HEK293) expressing the desired NMDA receptor subunits.[30]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM.[26][27]

  • Baseline Measurement: Measure the baseline intracellular calcium concentration by acquiring the ratio of fluorescence emission at two different excitation wavelengths.[27]

  • Compound Incubation: Incubate the cells with varying concentrations of this compound.

  • NMDA Receptor Stimulation: Stimulate the cells with NMDA and a co-agonist (glycine or D-serine) to induce calcium influx.[28]

  • Data Acquisition and Analysis: Monitor the change in intracellular calcium concentration in response to NMDA stimulation in the presence and absence of the test compound. A reduction in the calcium signal in the presence of the compound would indicate antagonistic activity.

Experimental_Workflow start Start: Hypothesis Formulation binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Calcium Imaging Assay (Determine IC50) binding_assay->functional_assay data_analysis Data Analysis and Mechanism Confirmation functional_assay->data_analysis end End: Elucidated Mechanism of Action data_analysis->end

Caption: Proposed experimental workflow for validating the mechanism of action.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the anticipated quantitative data from the proposed experimental validation.

Assay TypeParameterExpected Outcome for an NMDA Antagonist
Radioligand Binding AssayKi (nM)A finite value indicating binding affinity
Calcium Imaging AssayIC50 (µM)A dose-dependent inhibition of NMDA-induced calcium influx

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its chemical structure strongly suggests a potential role as an NMDA receptor antagonist. This technical guide provides a robust scientific framework for investigating this hypothesis, from delineating the underlying biological rationale to detailing the necessary experimental protocols for its validation. The elucidation of this compound's mechanism of action will be a critical step in assessing its potential as a novel therapeutic agent for the treatment of CNS disorders characterized by glutamatergic dysfunction. The methodologies outlined herein represent a comprehensive and self-validating approach to characterizing this promising new chemical entity.

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A Technical Guide to the Design, Synthesis, and Evaluation of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-diarylethylamine scaffold, exemplified by the core structure 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine, represents a versatile pharmacophore with significant potential for modulating central nervous system (CNS) targets. Compounds in this class are recognized as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2][3] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a high-value target for therapeutic intervention. This guide provides a comprehensive framework for the rational design, synthesis, and pharmacological evaluation of novel structural analogs of this compound. We will detail synthetic methodologies, in vitro characterization protocols, and structure-activity relationship (SAR) principles to accelerate the discovery of next-generation CNS agents with improved potency, selectivity, and pharmacokinetic profiles.

Introduction: The Therapeutic Potential of the 1,2-Diarylethylamine Scaffold

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[4] However, its overactivation leads to excitotoxicity, a pathological process contributing to neuronal damage in conditions like stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's.[1][2] NMDA receptor antagonists can mitigate this excitotoxicity, offering neuroprotective benefits. The 1,2-diarylethylamine class of compounds, which includes research chemicals like Diphenidine and Methoxphenidine, has emerged as a rich source of NMDA receptor modulators.[5][6][7]

The parent molecule, this compound, serves as an excellent starting point for a targeted analog design campaign. Its structure contains three key pharmacophoric regions that can be systematically modified to explore the chemical space and optimize biological activity. The ultimate goal is to develop analogs with moderate affinity for the NMDA receptor (in the range of 400-2,100 nM), a characteristic that has been associated with better tolerability and a reduced side-effect profile compared to high-affinity antagonists.[1][2]

This guide outlines a logical and efficient workflow for moving from analog design to preclinical evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation Scaffold_Analysis Core Scaffold Analysis Analog_Design Rational Analog Design Scaffold_Analysis->Analog_Design Synthesis Chemical Synthesis & Purification Analog_Design->Synthesis Binding_Assay Primary Screen: Receptor Binding Synthesis->Binding_Assay Functional_Assay Secondary Screen: Functional Activity Binding_Assay->Functional_Assay ADME_Screen Tertiary Screen: ADME Profiling Functional_Assay->ADME_Screen SAR_Analysis SAR Analysis & Lead Optimization ADME_Screen->SAR_Analysis Lead_Candidate Lead Candidate Selection ADME_Screen->Lead_Candidate SAR_Analysis->Analog_Design Iterative Refinement

Figure 1: Integrated workflow for analog development.

Core Scaffold Analysis and Pharmacophore Model

The parent molecule can be deconstructed into three primary regions, each offering distinct opportunities for modification. Understanding the likely contribution of each component is fundamental to rational drug design.

G cluster_regions mol A A-Ring (Aromatic System) B B-Ring (Cyclic Amine) C C-Linker (Ethylamine Backbone)

Figure 2: Key pharmacophoric regions of the core molecule.
  • A-Ring (2-Methoxyphenyl): This aromatic ring is critical for binding, likely through hydrophobic and pi-stacking interactions within the receptor pocket. The ortho-methoxy substituent influences the ring's electronic properties and imposes conformational constraints, which can be crucial for selectivity.

  • B-Ring (Piperidine): The basic nitrogen of the piperidine ring is expected to be protonated at physiological pH. This positive charge is vital for forming a key ionic bond or hydrogen bond with an acidic residue (e.g., Aspartate) in the receptor's binding site. The ring's size and conformation also contribute to the overall shape and fit of the molecule.

  • C-Linker (Ethylamine Backbone): This flexible linker provides the correct spatial orientation for the A and B rings. The primary amine is another key interaction point, potentially forming hydrogen bonds.

Strategies for Rational Analog Design

Systematic modification of each pharmacophoric region allows for a thorough exploration of the structure-activity relationship (SAR).

A-Ring Modifications

The goal is to probe the effects of electronics, sterics, and hydrogen bonding potential on receptor affinity and selectivity.

  • Positional Isomerism: Relocate the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) to alter the molecule's conformation.

  • Electronic Modulation: Replace the methoxy group with electron-donating (e.g., -CH₃, -OH) or electron-withdrawing (e.g., -Cl, -F, -CF₃) groups to tune the aromatic ring's electronics.

  • Scaffold Hopping: Replace the phenyl ring with other aromatic systems like naphthyl or heteroaromatics such as thiophene, pyridine, or indole to explore novel binding interactions.

B-Ring Modifications

These changes primarily investigate the importance of the basic nitrogen's pKa and the steric bulk around the ionic interaction point.

  • Ring Size Variation: Synthesize analogs with smaller (pyrrolidine) or larger (azepane) rings to assess the impact of ring conformation and the position of the nitrogen atom.

  • Substitution: Introduce small alkyl groups (e.g., methyl) on the piperidine ring to add steric bulk and explore chiral interactions.

  • Acyclic Analogs: Replace the piperidine ring with acyclic dialkylamino groups (e.g., diethylamino, diisopropylamino) to evaluate the necessity of the cyclic constraint.

C-Linker and Primary Amine Modifications

Modifications to the linker and the terminal amine can affect binding, metabolic stability, and physicochemical properties.

  • Homologation: Extend or shorten the ethylamine chain to a propylamine or methylamine linker to alter the distance between the key pharmacophores.

  • N-Alkylation: Introduce small alkyl groups (methyl, ethyl) to the primary amine to create secondary or tertiary amines, which can impact hydrogen bonding capacity and pKa.

  • Stereochemistry: The benzylic carbon (C2) is a chiral center. It is imperative to synthesize and test individual enantiomers, as biological targets often exhibit stereoselectivity.

Synthetic Pathways and Methodologies

A convergent and flexible synthetic route is essential for generating a diverse library of analogs. A robust approach involves the reductive amination of a ketone precursor, which is readily accessible.

G Start 2-Methoxyacetophenone Step1 α-Bromination (e.g., NBS, AIBN) Start->Step1 Intermediate1 α-Bromo Ketone Step1->Intermediate1 Step2 Nucleophilic Substitution (Piperidine or analog) Intermediate1->Step2 Intermediate2 α-Amino Ketone Step2->Intermediate2 Step3 Reductive Amination (NH4OAc, NaBH3CN) Intermediate2->Step3 Product Target Analog Step3->Product

Figure 3: General synthetic route via reductive amination.
Protocol 4.1: General Synthesis of an α-Amino Ketone Precursor

This protocol describes the synthesis of 2-(2-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one, a key intermediate.

  • α-Bromination: To a solution of 2'-methoxyacetophenone (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN. Reflux the mixture under inert atmosphere for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude α-bromo ketone can often be used directly in the next step.

  • Nucleophilic Substitution: Dissolve the crude α-bromo ketone in a polar aprotic solvent such as acetonitrile. Add potassium carbonate (2.0 eq) followed by the desired cyclic amine (e.g., piperidine) (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Purification: Filter the mixture, concentrate the solvent, and purify the residue by column chromatography on silica gel to yield the α-amino ketone intermediate.

Protocol 4.2: Reductive Amination to Final Product
  • Reaction Setup: Dissolve the α-amino ketone (1.0 eq) from Protocol 4.1 in methanol. Add ammonium acetate (10 eq).

  • Reduction: To this solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quenching and Extraction: Quench the reaction by adding aqueous HCl (1M) until the pH is acidic. Wash the aqueous layer with dichloromethane (DCM). Basify the aqueous layer with aqueous NaOH (2M) and extract the product with DCM (3x).

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final compound by column chromatography or crystallization.

In Vitro Pharmacological Evaluation

A tiered screening approach is recommended to efficiently characterize the synthesized analogs. Early-stage assays should focus on target engagement and basic ADME properties.[8]

Primary Screen: NMDA Receptor Binding Assay

The primary screen aims to determine the affinity of the analogs for the NMDA receptor. A competitive radioligand binding assay is the gold standard for this purpose.[1][9][10]

Protocol 5.1.1: Competitive Radioligand Binding Assay This protocol is a generalized procedure to determine the binding affinity (Ki) of a test compound at the NMDA receptor using rat forebrain homogenate.[1][2][4]

  • Membrane Preparation: Homogenize whole rat forebrains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the NMDA receptor channel site (e.g., [³H]MK-801), and varying concentrations of the test analog.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of analog that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Secondary Screen: Functional Activity Assay

Analogs with promising binding affinity should be advanced to a functional assay to confirm their antagonist activity and determine potency. Calcium flux assays using a Fluorometric Imaging Plate Reader (FLIPR) are a high-throughput method for this.[11][12]

Protocol 5.2.1: FLIPR-Based Calcium Flux Assay

  • Cell Culture: Plate HEK293 cells stably expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) in a 384-well plate.[12]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test analog to the wells and incubate for a short period.

  • Receptor Activation: Using the FLIPR instrument, add a solution containing NMDA receptor co-agonists (glutamate and glycine) to stimulate calcium influx through the channel.[12]

  • Data Acquisition: The FLIPR measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Analysis: Antagonist compounds will inhibit the agonist-induced calcium influx. Plot the response against the analog concentration to determine the IC₅₀ for functional inhibition.

Tertiary Screen: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.[8][13] Key assays include metabolic stability and plasma protein binding.

Protocol 5.3.1: Metabolic Stability in Human Liver Microsomes (HLM) This assay predicts the rate of metabolic clearance by cytochrome P450 (CYP) enzymes in the liver.[13][14][15]

  • Incubation: Incubate the test analog (at a fixed concentration, e.g., 1 µM) with pooled HLM and an NADPH regenerating system (to support CYP activity) at 37°C.[15]

  • Time Points: Remove aliquots from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent analog at each time point.

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Structure-Activity Relationship (SAR) Summary

The data generated from the in vitro assays will allow for the construction of a robust SAR model. By comparing the biological data across different analogs, key trends will emerge that can guide the next round of design and optimization.

Table 1: Hypothetical SAR Data for A-Ring Analogs

Analog IDA-Ring Substitution (R)NMDA Ki (nM)Functional IC₅₀ (nM)HLM t₁/₂ (min)
Parent 2-OCH₃850120045
A-1 3-OCH₃1500210050
A-2 4-OCH₃22003000>60
A-3 2-Cl60085025
A-4 2-F75098038
A-5 4-CF₃35004500>60

Interpretation: From this hypothetical data, one might conclude that:

  • An ortho-substituent is preferred over meta or para for optimal binding (Parent vs. A-1, A-2).

  • An electron-withdrawing group like chlorine at the 2-position can improve potency (A-3 vs. Parent), but may introduce a metabolic liability (lower t₁/₂).

  • A bulky, strongly electron-withdrawing group at the para-position is detrimental to activity (A-5).

Conclusion and Future Directions

This guide has presented a systematic and integrated approach for the discovery and development of novel this compound analogs as NMDA receptor antagonists. By combining rational design, flexible synthetic chemistry, and a tiered in vitro evaluation cascade, researchers can efficiently navigate the complex chemical space to identify lead candidates. Future efforts should focus on optimizing for multifaceted profiles, including selectivity against other CNS receptors and transporters, blood-brain barrier permeability, and in vivo efficacy in relevant animal models of neurological disease. The principles and protocols outlined herein provide a solid foundation for these advanced discovery efforts.

References

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Sources

A Technical Guide to the Predicted Biological Activity and Evaluation of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is a synthetic organic compound featuring a unique combination of three key structural motifs: a 2-methoxyphenyl group, an ethylamine backbone, and a piperidine ring. While direct and extensive research on the specific biological activities of this molecule is not widely available in current literature, its constituent parts are well-represented in a multitude of pharmacologically active agents. This guide, therefore, adopts a hypothesis-driven approach to predict its potential biological activities and outlines a comprehensive, multi-tiered experimental strategy for its systematic evaluation. By dissecting the molecule into its core components, we can infer its potential interactions with biological targets and design robust assays to validate these hypotheses.

The 2-methoxyphenyl-ethylamine scaffold is a known component in compounds with neurological activity, including some with antidepressant properties.[1] The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast range of clinically approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[2][3] The presence of these moieties suggests that this compound is a compelling candidate for investigation, with potential activities spanning from neuromodulation to cytotoxicity. This document serves as a technical roadmap for researchers and drug development professionals aiming to elucidate the pharmacological profile of this and structurally related compounds.

Part 1: Hypothesized Biological Activities and Mechanistic Pathways

Based on its structural features, we can postulate several primary areas of biological activity for this compound.

Central Nervous System (CNS) Activity

The presence of the phenethylamine core, a structure analogous to many neurotransmitters and CNS-active drugs, strongly suggests potential activity within the central nervous system.

  • Antidepressant and Anxiolytic Potential: Derivatives of 2-phenylethylamine are known to inhibit the synaptic reuptake of norepinephrine (NE) and serotonin (5-HT), a primary mechanism of action for many antidepressant drugs.[1] The 2-methoxy substitution on the phenyl ring may modulate selectivity and affinity for monoamine transporters. Therefore, it is hypothesized that the target compound could exhibit antidepressant-like or anxiolytic-like effects.

  • Receptor Modulation: Substituted piperidines are known to interact with a wide array of CNS receptors, including serotonergic, dopaminergic, and NMDA receptors.[4] The compound could act as an agonist, antagonist, or allosteric modulator at these sites, influencing downstream signaling pathways that regulate mood, cognition, and behavior.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of cell surface receptors and are the target of approximately one-third of all marketed drugs.[5] The structural motifs within the target molecule are common in GPCR ligands.

  • Potential Targets: Key GPCR families to investigate include serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors. The compound's amine and aromatic features make it a plausible candidate for binding within the transmembrane domains of these receptors.

  • Mechanism of Action: The compound could function as an agonist, stimulating receptor activity, or as an antagonist, blocking the effects of the endogenous ligand. Functional assays measuring downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium, are essential to determine the nature of this interaction.[6]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Test Compound (Agonist) Ligand->GPCR Binding PK Protein Kinase Second_Messenger->PK Activation Response Cellular Response PK->Response Phosphorylation Cascade

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade.

Potential Cytotoxic and Anticancer Activity

The piperidine scaffold is integral to numerous anticancer agents.[3] This suggests that this compound could possess cytotoxic properties against cancer cells.

  • Mechanism of Cytotoxicity: Potential mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, or disruption of key cellular processes. Compounds containing methoxyphenyl groups have also been investigated for their cytotoxic and cyclooxygenase (COX)-2 inhibitory effects.[7]

Part 2: Experimental Protocols for Biological Evaluation

A tiered approach, beginning with in vitro screening followed by in vivo validation, is recommended.

In Vitro Assay Protocols

These assays determine the compound's affinity for and effect on specific GPCRs.

A. Radioligand Binding Assay (To Determine Affinity)

  • Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., HEK293 cells with human 5-HT2A receptor).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor (e.g., [³H]-ketanserin), and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This provides a measure of the compound's affinity for the receptor.

B. cAMP Functional Assay (For Gs/Gi-coupled Receptors)

  • Cell Culture: Plate cells expressing the target Gs or Gi-coupled receptor in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with varying concentrations of the test compound. For antagonist mode, co-incubate with a known agonist.

  • Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Analysis: Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

These assays evaluate the compound's effect on cell viability and proliferation.

A. MTT Assay (Metabolic Activity)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[8]

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for 24, 48, or 72 hours.[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

B. Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

  • Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[11]

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm.

  • Analysis: The amount of LDH released is proportional to the number of dead cells. Calculate cytotoxicity as a percentage relative to a maximum lysis control.

Cytotoxicity_Assay_Workflow cluster_workflow General In Vitro Cytotoxicity Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h (Allow Attachment) start->incubate1 treat Treat with Test Compound (Various Concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt_add Add MTT Reagent incubate2->mtt_add ldh_supernatant Collect Supernatant incubate2->ldh_supernatant mtt_incubate Incubate 2-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilizer (DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (~570 nm) mtt_solubilize->mtt_read ldh_react Add LDH Reagent ldh_supernatant->ldh_react ldh_incubate Incubate ~30 min ldh_react->ldh_incubate ldh_read Read Absorbance (~490 nm) ldh_incubate->ldh_read

Caption: Workflow for MTT and LDH cytotoxicity assays.

In Vivo Assay Protocols

If in vitro results are promising, in vivo studies in rodent models are the next logical step.[12][13]

A. Forced Swim Test (FST)

  • Acclimation: Acclimate mice or rats to the testing room for at least 1 hour.

  • Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Procedure: Place the animal in a transparent cylinder filled with water (23-25°C) from which it cannot escape.

  • Observation: Record the animal's behavior for 6 minutes. The key parameter measured is the duration of immobility in the last 4 minutes of the test.

  • Analysis: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

A. Elevated Plus Maze (EPM)

  • Acclimation and Dosing: Follow similar acclimation and dosing procedures as in the FST.

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm.

  • Observation: Allow the animal to explore the maze for 5 minutes. Record the time spent in and the number of entries into the open and closed arms using video tracking software.

  • Analysis: An increase in the time spent in and/or entries into the open arms relative to the vehicle control is indicative of an anxiolytic-like effect.

A. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

  • Animal Model: This model is used to simulate ischemic stroke.[14][15]

  • Procedure: Anesthetize the animal (e.g., a rat) and surgically induce a temporary or permanent occlusion of the middle cerebral artery to cause a focal cerebral ischemic injury.

  • Drug Administration: Administer the test compound either before (pre-treatment) or after (post-treatment) the ischemic event.

  • Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system.[14]

  • Histological Analysis: After a set period (e.g., 24 hours), sacrifice the animal and analyze brain sections to measure the infarct volume.

  • Analysis: A reduction in neurological deficit scores and/or infarct volume in the treated group compared to the vehicle group indicates a neuroprotective effect.[16]

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Example Data Summary for In Vitro Assays

Assay TypeTarget/Cell LineParameterResult
Radioligand Binding5-HT2A ReceptorIC₅₀150 nM
cAMP FunctionalD₂ Receptor (Antagonist)IC₅₀450 nM
MTT CytotoxicityHeLa Cells (48 hr)IC₅₀15 µM
LDH CytotoxicityHeLa Cells (48 hr)EC₅₀22 µM

Table 2: Example Data Summary for In Vivo CNS Assays

Animal ModelParameterDose (mg/kg)Result vs. Vehicle
Forced Swim Test% Decrease in Immobility1045%
Elevated Plus Maze% Increase in Open Arm Time1060%
MCAO Model% Reduction in Infarct Volume2035%

Conclusion and Future Directions

This guide presents a structured, hypothesis-based framework for investigating the biological activity of this compound. By leveraging knowledge from its constituent chemical scaffolds, we predict potential activities in the realms of CNS modulation, GPCR interaction, and cytotoxicity. The detailed experimental protocols provide a clear path for in vitro screening and subsequent in vivo validation.

Positive findings in these initial assays would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular interactions and signaling pathways affected by the compound.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

This comprehensive approach will enable a thorough characterization of the pharmacological profile of this compound, paving the way for its potential development as a novel therapeutic agent.

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  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 469–475. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • da Silva, P. B., et al. (2021). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 31(2), 157–169. [Link]

  • Rivera-Sánchez, G., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

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Technical Guide: Spectroscopic Characterization of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data expected for the novel compound 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. As a molecule incorporating a primary amine, a tertiary amine within a piperidine ring, and a methoxy-substituted aromatic system, its structural elucidation requires a multi-technique approach. This document outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The core of this guide is not merely a presentation of data but an in-depth interpretation, explaining the causality behind experimental choices and the logic of spectral analysis. We will predict and deconstruct the ¹H and ¹³C NMR spectra, identify key functional group vibrations in the IR spectrum, and map the characteristic fragmentation pathways in the mass spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the unambiguous structural verification of complex small molecules.

Introduction and Molecular Overview

The compound this compound possesses a unique combination of pharmacophoric features, making it a molecule of interest in medicinal chemistry and drug discovery. Its structure comprises three key regions:

  • The 2-Methoxyphenyl Group: An aromatic ring with an ortho-methoxy substituent. This group's conformation and electronic properties significantly influence the chemical environment of adjacent protons and carbons.

  • The Piperidine Moiety: A saturated heterocyclic tertiary amine. The ring's chair conformation and the nitrogen's electron-donating nature dictate the local stereochemistry and reactivity.

  • The Ethylamine Sidechain: A flexible chain containing a chiral center and a terminal primary amine, a critical functional group for hydrogen bonding and salt formation.

Unambiguous characterization is paramount to ensure purity, confirm identity, and support any subsequent biological or chemical studies. The synergistic use of NMR, IR, and MS provides a self-validating system for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this molecule, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with a well-designed experiment. The following protocol is a standard in our laboratories for ensuring high-quality, reproducible data.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for a wide range of organic molecules and provides a clean spectral window. Its deuterium atom is used for the instrument's field-frequency lock.

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the NMR tube. Causality: TMS is chemically inert and its protons and carbons resonate at 0.00 ppm, providing a universally accepted reference point for the chemical shift scale.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) spectrometer.

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32 scans. Causality: Averaging multiple scans improves the signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds. Causality: This delay allows protons to return to their equilibrium state, ensuring accurate signal integration.

  • ¹³C NMR Acquisition:

    • Instrument: Same spectrometer (operating at ~101 MHz for a 400 MHz instrument).

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30). Causality: Proton decoupling collapses C-H splittings into single lines for each unique carbon, simplifying the spectrum and enhancing signal intensity via the Nuclear Overhauser Effect (NOE).

    • Number of Scans: 1024-4096 scans. Causality: The low natural abundance of ¹³C requires a significantly higher number of scans to achieve adequate signal-to-noise.

  • Confirmatory Test (D₂O Shake): Acquire an initial ¹H NMR spectrum. Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. Causality: The labile protons of the primary amine (-NH₂) will exchange with deuterium, causing their signal to disappear from the spectrum. This is a definitive test for identifying N-H (and O-H) protons.[1][2][3]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Interpretation Prep Dissolve Analyte in CDCl3 Add TMS Standard H1_NMR ¹H NMR Acquisition (16-32 Scans) Prep->H1_NMR Load Sample C13_NMR ¹³C NMR Acquisition (1024+ Scans) Prep->C13_NMR Load Sample D2O_Shake D₂O Exchange Experiment H1_NMR->D2O_Shake Confirm -NH₂ Processing Fourier Transform Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing D2O_Shake->Processing Integration Signal Integration (Proton Ratios) Processing->Integration Shifts Chemical Shift Analysis (δ, ppm) Processing->Shifts Coupling Multiplicity Analysis (J-coupling, Hz) Processing->Coupling Structure Structure Confirmation Integration->Structure Shifts->Structure Coupling->Structure

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is complex, but each signal provides a piece of the structural puzzle.

Chemical Shift (δ, ppm) Integration Multiplicity Assignment Rationale & Expert Insights
~ 7.20 - 7.302HmAr-H Aromatic protons adjacent to the methoxy group and the ethylamine chain will be in a complex region, influenced by both substituents.
~ 6.80 - 6.952HmAr-H Aromatic protons ortho/para to the electron-donating methoxy group are shielded and appear upfield.
~ 3.853Hs-OCHMethoxy groups on an aromatic ring typically appear as a sharp singlet in this region.[4]
~ 3.50 - 3.601HddCH (Ar)(Pip)This methine proton is a chiral center, coupled to the two diastereotopic protons of the -CH₂NH₂ group.
~ 2.80 - 3.002Hm-CH ₂NH₂These protons are adjacent to both a chiral center and a nitrogen atom, making them diastereotopic and likely resulting in a complex multiplet.
~ 2.40 - 2.604HmPip-H (α to N)Protons on the carbons adjacent (alpha) to the piperidine nitrogen are deshielded and appear downfield.
~ 1.50 - 1.706HmPip-H (β, γ to N)The remaining piperidine protons resonate in the typical aliphatic region.
~ 1.402Hbr s-NHPrimary amine protons often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.[3][5] This signal will disappear upon D₂O exchange.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should show 12 distinct signals, accounting for the molecular symmetry.

Chemical Shift (δ, ppm) Assignment Rationale & Expert Insights
~ 157.0C -OCH₃ (Ar)The aromatic carbon directly attached to the oxygen is significantly deshielded.
~ 130.0C -CH (Ar)The quaternary aromatic carbon attached to the ethylamine sidechain.
~ 128.0, 121.0C H (Ar)Aromatic CH carbons.
~ 110.0, 115.0C H (Ar)Aromatic CH carbons shielded by the ortho/para directing methoxy group.
~ 65.0 - 70.0C H(Ar)(Pip)The chiral methine carbon, deshielded by the adjacent aromatic ring and nitrogen atom.
~ 55.5-OC H₃Aromatic methoxy carbons typically resonate around 55-56 ppm.[6][7]
~ 52.0 - 55.0Pip-C (α to N)Carbons alpha to the piperidine nitrogen.
~ 45.0-C H₂NH₂The methylene carbon attached to the primary amine.
~ 26.0, 24.0Pip-C (β, γ to N)The remaining piperidine carbons in the aliphatic region.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for solid and liquid samples as it requires minimal sample preparation.

Methodology:

  • Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). Causality: This step is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring they do not interfere with the sample spectrum.

  • Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Spectral Interpretation Background Acquire Background Spectrum (Clean ATR Crystal) Sample Apply Neat Sample to ATR Crystal Background->Sample Ready for Sample Acquire Collect Spectrum (4000-400 cm⁻¹, 32 Scans) Sample->Acquire Start Scan IdentifyPeaks Identify Key Absorption Bands Acquire->IdentifyPeaks Process Spectrum AssignGroups Assign Bands to Functional Groups IdentifyPeaks->AssignGroups Confirmation Confirm Presence of Key Moieties AssignGroups->Confirmation

Caption: Workflow for functional group analysis via IR spectroscopy.

Predicted IR Spectral Data

The IR spectrum will provide a clear "fingerprint" confirming the presence of the key functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3300 - 3500N-H StretchPrimary Amine (-NH₂)Two distinct, medium-intensity sharp peaks (symmetric and asymmetric stretches).[1][2][8]
3000 - 3100C-H StretchAromatic (sp²)Weak to medium sharp peaks.
2800 - 3000C-H StretchAliphatic (sp³)Strong, sharp peaks from the piperidine and ethyl groups.
1580 - 1610C=C StretchAromatic RingMedium intensity peaks.
1580 - 1650N-H BendPrimary Amine (-NH₂)A medium to strong scissoring vibration.[8]
1230 - 1270C-O StretchAryl-Alkyl EtherA strong, characteristic asymmetric stretch.
1020 - 1050C-O StretchAryl-Alkyl EtherA medium symmetric stretch.
1000 - 1250C-N StretchAminesMedium intensity bands in the fingerprint region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. Causality: Formic acid aids in the protonation of the basic amine nitrogens, promoting the formation of the [M+H]⁺ ion.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan): Acquire a full scan spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500) to identify the [M+H]⁺ ion.

  • MS/MS Acquisition (Tandem MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Scan for the resulting product ions. Causality: MS/MS experiments provide controlled fragmentation, which is essential for detailed structural elucidation and confirming connectivity.[9][10]

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_proc Data Interpretation Prep Prepare Dilute Solution (e.g., MeCN/H₂O + 0.1% FA) FullScan Full Scan MS (Find [M+H]⁺) Prep->FullScan Infuse into Source MSMS Tandem MS (MS/MS) (Fragment [M+H]⁺) FullScan->MSMS Isolate Precursor Ion MolWeight Determine Molecular Weight from [M+H]⁺ FullScan->MolWeight FragPath Analyze Fragmentation Pattern MSMS->FragPath StructureConfirm Confirm Structural Fragments MolWeight->StructureConfirm FragPath->StructureConfirm

Caption: Workflow for molecular weight and fragmentation analysis by MS.

Predicted Mass Spectral Data

The molecular formula is C₁₄H₂₂N₂O, giving a monoisotopic mass of 234.1732 g/mol .

  • Molecular Ion: In ESI positive mode, the expected base peak in the full scan spectrum will be the protonated molecule, [M+H]⁺ = m/z 235.1805 . The compound follows the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass.[1][2][3]

  • Key Fragmentation Pathways: The fragmentation will be dominated by cleavages alpha (α) to the nitrogen atoms, as this leads to the formation of stable, resonance-stabilized iminium ions.[2][9]

Predicted Major Fragments (from MS/MS of m/z 235):

m/z (Predicted) Proposed Fragment Structure / Loss Fragmentation Mechanism
218Loss of NH₃ (ammonia)Cleavage of the C-N bond of the primary amine.
150[C₉H₁₂NO]⁺α-cleavage between the chiral center and the -CH₂NH₂ group, with charge retention on the larger fragment containing the piperidine and methoxyphenyl groups.
84[C₅H₁₀N]⁺Cleavage of the bond between the chiral carbon and the piperidine nitrogen, resulting in a protonated piperidine fragment. This is often a very strong signal in piperidine-containing compounds.[9]
121[C₇H₇O]⁺Formation of the methoxybenzyl (tropylium-like) cation, a common fragment for methoxy-substituted aromatic compounds.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all data:

  • MS confirms the molecular formula (from the high-resolution m/z of the molecular ion) and suggests key structural subunits through fragmentation.

  • IR provides rapid confirmation of the essential functional groups (-NH₂, Ar-O-CH₃, piperidine).

  • NMR maps out the precise connectivity of the entire C-H framework, confirms proton counts for each environment, and provides stereochemical insights, ultimately leading to the unambiguous confirmation of the structure of this compound.

This integrated, self-validating approach ensures the highest level of scientific integrity and confidence in the structural assignment, a non-negotiable requirement in research and drug development.

References

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from BenchChem website.[9]

  • Di Grande, A., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.[6]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.[1]

  • Di Grande, A., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed.[7]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.[2]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.[10]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry.[3]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.[8]

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes.[5]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups.[11]

  • Contreras, R. H., et al. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters.[12]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.[4]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate.[13]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.[14]

  • Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.[15]

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An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Foreword: The Imperative of Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Solubility and stability are not mere data points; they are the bedrock upon which formulation, bioavailability, dosage, and ultimately, therapeutic success are built. A molecule with poor solubility may never reach its target in sufficient concentration, while an unstable molecule can lose potency or generate toxic degradants.

This guide provides a comprehensive technical framework for the characterization of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine , a molecule featuring a methoxyphenyl moiety, a tertiary amine within a piperidine ring, and a primary amine. While specific experimental data for this compound is not widely published, its structural motifs provide a clear roadmap for a rigorous and predictive characterization strategy. We will proceed not by reporting existing data, but by outlining the expert-driven process of how to generate this critical data, explaining the causality behind each experimental choice and adhering to the highest standards of scientific integrity.

Molecular Profile and Predicted Physicochemical Behavior

Before any bench work commences, a thorough in-silico analysis of the target molecule is essential.

Structure: this compound CAS Number: 904805-93-2[1] Molecular Formula: C₁₄H₂₂N₂O[1] Molecular Weight: 234.34 g/mol [1][2]

The structure incorporates several key functional groups that dictate its behavior:

  • Two Basic Centers: The primary amine (-NH₂) and the tertiary amine of the piperidine ring are basic. This predicts that the molecule's aqueous solubility will be highly dependent on pH. In acidic environments, these amines will be protonated, forming soluble salts. In neutral or basic environments, the free base form will predominate, which is expected to be less soluble.

  • Aromatic and Alicyclic Systems: The methoxyphenyl ring and the piperidine ring contribute to the molecule's lipophilicity. This structural balance between hydrophilic (amines) and lipophilic (rings) regions is a key determinant of its overall drug-like properties.

This initial analysis directs our experimental strategy: a primary focus on pH-dependent solubility and a thorough investigation of degradation pathways common to amines and ethers.

Comprehensive Solubility Assessment

The solubility of an API is a critical factor influencing its absorption and bioavailability.[3][4] A multi-faceted approach is required to build a complete picture, distinguishing between the rate of dissolution and the maximum achievable concentration at equilibrium.

Theoretical Underpinnings: Kinetic vs. Thermodynamic Solubility

It is crucial to differentiate between two key solubility measurements:

  • Kinetic Solubility: Measures the precipitation of a compound from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[5] This high-throughput screen is invaluable during early discovery to quickly flag compounds that may have dissolution rate-limited absorption.[5]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where the solid form of the compound has reached equilibrium with its dissolved form in a specific solvent system.[5] The shake-flask method is the gold-standard for this determination and is essential for pre-formulation development.[6]

Our strategy will be to first determine kinetic solubility for initial profiling, followed by a rigorous thermodynamic solubility assessment at physiologically relevant pH values.

Workflow for Solubility Profile Generation

G cluster_0 Solubility Assessment Workflow A Start: API Synthesis Batch B Kinetic Solubility Screen (pH 7.4 PBS) A->B C Decision: Solubility > 100 µM? B->C D Thermodynamic Solubility Studies (Shake-Flask Method) C->D Yes H Flag for Formulation Enabling (e.g., salt forms, amorphous) C->H No E pH-Solubility Profile Generation (e.g., pH 2.0, 4.5, 6.8, 7.4) D->E F Biorelevant Media Solubility (FaSSIF, FeSSIF) E->F G End: Comprehensive Solubility Profile F->G

Caption: Workflow for characterizing the solubility of a new chemical entity.

Experimental Protocols

Protocol 2.2.1: Kinetic Solubility Determination by Nephelometry

This method rapidly assesses the solubility by measuring light scattering as the compound precipitates from a solution.[4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense phosphate-buffered saline (PBS, pH 7.4) into the wells of a 96-well plate.

  • Compound Addition: Add the DMSO stock solution to the PBS to achieve a range of final compound concentrations (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed compared to controls.

Protocol 2.2.2: Thermodynamic pH-Solubility Profile by Shake-Flask Method

This is the definitive method for establishing equilibrium solubility.[3]

  • Buffer Preparation: Prepare a series of buffers representing physiological pH ranges (e.g., 0.1 N HCl for pH ~1.2, citrate buffer for pH 4.5, phosphate buffers for pH 6.8 and 7.4).

  • Sample Preparation: Add an excess amount of the solid API to vials containing each buffer. The excess solid is critical to ensure equilibrium is reached.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours). The time to reach equilibrium must be established in preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples.

  • Sampling and Analysis: Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm filter (ensure the filter material does not bind the compound). Analyze the concentration of the dissolved API in the filtrate using a validated, stability-indicating HPLC-UV method.

Anticipated Data and Presentation

The experimental data should be summarized in a clear, tabular format.

Table 1: Predicted pH-Solubility Profile for this compound

pH of MediumBuffer SystemPredicted Solubility (µg/mL)Predicted Classification
1.20.1 N HCl> 1000Very Soluble
4.5Acetate Buffer500 - 1000Soluble
6.8Phosphate Buffer50 - 100Sparingly Soluble
7.4Phosphate Buffer< 30Slightly to Insoluble

Intrinsic Stability and Degradation Pathway Analysis

Understanding a molecule's stability is mandated by regulatory bodies like the ICH and is fundamental to ensuring patient safety and product efficacy.[7][8][9] The process begins with forced degradation studies, which are designed to intentionally stress the molecule to identify likely degradation products and establish degradation pathways.[10][11][12]

Rationale for Stress Condition Selection

The choice of stress conditions is based on the molecule's structure and potential environmental exposures during manufacturing, storage, and administration.[13]

  • Hydrolysis: The molecule's ether linkage and amide-like structure (within the piperidine ring) could be susceptible to hydrolysis, especially at pH extremes.

  • Oxidation: The tertiary amine is a common site for oxidation, potentially forming an N-oxide.[10][14] The electron-rich methoxyphenyl ring is also a potential site for oxidative degradation.

  • Photolysis: Aromatic systems can absorb UV light, leading to photodegradation. ICH Q1B guidelines mandate photostability testing.[7][9]

  • Thermal: Elevated temperatures are used to accelerate degradation processes that might occur over a longer shelf-life.

Workflow for Stability Assessment

G cluster_1 Comprehensive Stability Profiling Workflow A Start: Develop & Validate Stability-Indicating Method (HPLC) B Forced Degradation Studies A->B C Analyze Samples: Identify & Quantify Degradants B->C D Elucidate Degradation Pathways C->D E ICH Formal Stability Studies (Long-Term & Accelerated) D->E F Decision: Stability Acceptable? E->F G End: Establish Re-test Period & Storage Conditions F->G Yes H Reformulation / Packaging Evaluation F->H No

Caption: A systematic workflow for drug substance stability testing.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[13] All studies should include a control sample protected from the stress condition.

Protocol 3.2.1: Hydrolytic Degradation

  • Prepare solutions of the API (~1 mg/mL) in 0.1 N HCl, Water, and 0.1 N NaOH.

  • Incubate samples at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • At specified time points, withdraw aliquots, neutralize them (if acidic or basic), and dilute to a target concentration for HPLC analysis.

Protocol 3.2.2: Oxidative Degradation

  • Prepare a solution of the API in a suitable solvent (e.g., water/acetonitrile).

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

  • Monitor the reaction by HPLC at various time points until target degradation is achieved. The presence of a tertiary amine makes this a critical test.[14]

Protocol 3.2.3: Photolytic Degradation

  • Expose both the solid API and a solution of the API to a light source that meets ICH Q1B specifications (providing controlled UV and visible light).

  • A dark control sample, wrapped in aluminum foil, must be exposed alongside the test sample to differentiate thermal degradation from photodegradation.

  • Analyze samples by HPLC after the specified exposure duration.

Protocol 3.2.4: Thermal Degradation

  • Store the solid API in a temperature-controlled oven at an elevated temperature (e.g., 60°C or higher) and controlled humidity (e.g., 75% RH).[9]

  • Analyze the sample at various time points by HPLC.

Anticipated Data and Presentation

A summary table is the most effective way to present forced degradation results.

Table 2: Representative Forced Degradation Data for this compound

Stress ConditionConditions% Degradation of ParentNo. of Degradants >0.1%Observations
Acid Hydrolysis0.1 N HCl, 60°C, 24h~2%1Likely stable to acid
Base Hydrolysis0.1 N NaOH, 60°C, 24h~5%2Moderate degradation observed
Oxidation3% H₂O₂, RT, 8h~18%3 (1 major)Highly susceptible to oxidation
Thermal (Solid State)60°C / 75% RH, 1 week<1%0Thermally stable in solid form
Photostability (Solid State)ICH Q1B conditions<1%0Photostable in solid form
Photostability (Solution)ICH Q1B conditions~8%2Degradation observed in solution

Conclusion and Strategic Outlook

The comprehensive characterization of This compound requires a logical, phase-appropriate application of solubility and stability testing. Based on its chemical structure, we anticipate significant pH-dependent solubility, with high solubility in acidic conditions and low solubility at neutral pH. This characteristic may necessitate the development of a salt form for optimal oral absorption.

Furthermore, the presence of a tertiary amine suggests a high susceptibility to oxidative degradation. This finding from forced degradation studies would be a critical piece of information, guiding formulation scientists to include antioxidants in the final drug product and directing packaging engineers to consider oxygen-impermeable materials. By following the systematic workflows and protocols outlined in this guide, a research team can build a robust data package to understand the liabilities of this molecule and proactively design solutions, ensuring a smoother and more successful development path.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation.

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.

  • Quality Guidelines - ICH. International Council for Harmonisation.

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

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  • 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005. PubChem.

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A Technical Guide to the Identification and Validation of Therapeutic Targets for 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is a novel chemical entity (NCE) with structural motifs—a methoxyphenyl group and a piperidine ring—that suggest potential bioactivity, particularly within the central nervous system (CNS). This guide presents a comprehensive, multi-pronged strategy for the de-orphaning of this compound, outlining a systematic workflow from initial computational predictions to rigorous in vitro validation. We detail a logical progression of experiments, including broad pharmacological profiling, specific dose-response assays, and cellular target engagement studies. The overarching goal is to elucidate the compound's mechanism of action (MoA) and identify high-confidence therapeutic targets for future drug development programs. This document is intended for researchers and drug discovery professionals, providing both the conceptual framework and detailed, actionable protocols.

Introduction: Rationale and Strategic Overview

The discovery of a novel chemical entity (NCE) like this compound (herein referred to as Compound X) marks the beginning of a critical journey: the identification of its biological target(s). The process of target identification and validation is fundamental to understanding a compound's therapeutic potential and potential liabilities.[1][2] Analysis of Compound X's structure reveals features common to known neuroactive agents. The piperidine scaffold is a privileged structure in CNS drug discovery, while the methoxyphenyl group is present in numerous ligands for monoamine receptors. This structural assessment forms the basis of our initial hypothesis: Compound X is likely to interact with G-protein coupled receptors (GPCRs) or ion channels in the CNS.

Our strategy is built upon a systematic and iterative process designed to efficiently identify and validate these potential targets. This workflow, visualized below, begins with broad, cost-effective computational and in vitro screening methods to generate initial hypotheses, followed by more focused, resource-intensive assays to confirm these hits and elucidate the mechanism of action.[1][3]

G in_silico In Silico Prediction (Ligand-based Similarity, Panel Docking) broad_screen Broad In Vitro Profiling (Safety Pharmacology Panels) in_silico->broad_screen dose_response Dose-Response Assays (Binding Ki, Functional EC50/IC50) broad_screen->dose_response Identify 'Hits' (e.g., >50% Inhibition) functional_assays Functional MoA Assays (e.g., cAMP, Ca2+ Flux) dose_response->functional_assays target_engagement Target Engagement Assay (e.g., CETSA) functional_assays->target_engagement Validate Mechanism downstream_signaling Downstream Signaling & Phenotypic Assays target_engagement->downstream_signaling lead_opt Lead Optimization downstream_signaling->lead_opt

Caption: High-level workflow for target identification and validation of Compound X.

Phase 1: Target Hypothesis Generation

The initial phase focuses on casting a wide net to generate high-quality, data-driven hypotheses about the biological targets of Compound X.

In Silico Target Prediction

Before committing to expensive wet-lab experiments, computational methods provide a powerful and cost-effective first pass for identifying potential target families.[4][5] The principle of chemical similarity, which states that structurally similar molecules often have similar biological activities, is a cornerstone of this approach.[4][5]

  • Ligand-Based Similarity Searching: Using the structure of Compound X as a query, we will search databases like ChEMBL and PubChem. This will identify known compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) and their associated biological targets. This provides an immediate, ranked list of potential targets based on established structure-activity relationships (SAR).

  • Panel Docking: We will perform molecular docking of Compound X against a virtual panel of protein structures, focusing on a library of CNS-relevant targets, including serotonin, dopamine, and adrenergic receptors. While computationally intensive, this structure-based method can predict binding poses and estimate binding affinity, helping to prioritize targets for which ligand-based data may be sparse.[6]

Broad Pharmacological Profiling

The most direct way to identify potential interactions is to screen the compound against a large panel of known biological targets. This is a standard industry practice for early-stage safety and liability assessment and serves as an excellent tool for primary target discovery.[7][8]

We will utilize a commercial service, such as the Eurofins Discovery SafetyScreen44™ panel or the ICE Bioscience ICESTP Safety Panel™ 44.[7][8] These panels test the compound (typically at a concentration of 10 µM) against a curated list of ~40-80 key receptors, ion channels, and transporters implicated in adverse drug reactions.

Causality: The choice of a 10 µM screening concentration is a critical, field-proven standard. It is high enough to detect moderate-affinity interactions that might be missed at lower concentrations, yet it is not so high as to cause non-specific or artifactual binding. A result showing >50% inhibition or stimulation at this concentration is considered a "hit" and warrants follow-up investigation.

Hypothetical Data Presentation:

| Table 1: Hypothetical Results from Broad Pharmacological Profiling of Compound X (10 µM) | | :--- | :--- | :--- | :--- | | Target | Assay Type | Result (% Inhibition) | Status | | Serotonin 5-HT2A | Binding | 89% | Hit | | Serotonin 5-HT1A | Binding | 65% | Hit | | Dopamine D2 | Binding | 58% | Hit | | Adrenergic α1A | Binding | 52% | Hit | | hERG Channel | Binding | 15% | No Hit | | M1 Muscarinic | Binding | 8% | No Hit | | ... (40+ other targets) | ... | <50% | No Hit |

Phase 2: Hit Confirmation and Mechanism of Action (MoA)

Hits generated from the broad screen must be rigorously validated. This phase aims to confirm the interaction, determine the compound's potency and efficacy, and begin to understand its functional effect on the target.

Dose-Response Confirmation (Binding Affinity)

The first step in validating a hit is to determine its binding affinity (Ki) through a competition binding assay. This experiment quantifies how effectively Compound X displaces a known radiolabeled ligand from the target receptor. A lower Ki value indicates higher binding affinity.

Protocol 1: Radioligand Competition Binding Assay

  • Objective: To determine the inhibitory constant (Ki) of Compound X for the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing human 5-HT2A receptors.

    • Radioligand: [3H]-Ketanserin (a known 5-HT2A antagonist).

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Compound X serial dilutions (e.g., 0.1 nM to 100 µM).

    • Non-specific binding control: Mianserin (10 µM).

    • Glass fiber filter mats and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, [3H]-Ketanserin (at a concentration near its Kd), and varying concentrations of Compound X.

    • For non-specific binding (NSB) wells, add a high concentration of Mianserin instead of Compound X.

    • For total binding wells, add buffer instead of Compound X.

    • Incubate the plate (e.g., 60 minutes at 25°C) to reach equilibrium.[9]

    • Rapidly harvest the contents onto filter mats using a cell harvester. The filters trap the membranes while unbound radioligand passes through.

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity trapped on each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Compound X that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization (MoA)

Once binding is confirmed, it is crucial to determine the functional consequence. Does Compound X activate the receptor (agonist), block its activation (antagonist), or reduce its basal activity (inverse agonist)? Since many serotonin receptors, including 5-HT2A (Gq-coupled) and 5-HT1A (Gi-coupled), modulate adenylyl cyclase activity, a cAMP assay is a highly relevant functional readout.[10][11]

Protocol 2: HTRF cAMP Functional Assay (for a Gi-coupled target like 5-HT1A)

  • Objective: To determine if Compound X acts as an agonist or antagonist at the 5-HT1A receptor.

  • Principle: Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, the cells are first stimulated with forskolin to raise basal cAMP levels. An agonist will then cause a measurable drop in this stimulated cAMP level.

  • Materials:

    • HEK293 cells expressing the human 5-HT1A receptor.

    • Forskolin.

    • Serotonin (5-HT) as a reference agonist.

    • A commercial HTRF cAMP detection kit (e.g., from Cisbio or Promega).[12]

    • HTRF-compatible plate reader.

  • Procedure (Antagonist Mode):

    • Plate cells in a 384-well plate and incubate overnight.

    • Add serial dilutions of Compound X and incubate for 15-30 minutes.

    • Add a fixed concentration of the reference agonist (e.g., 5-HT at its EC80 concentration) to all wells except the basal control.

    • Incubate for 30 minutes.

    • Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.[13]

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF reader.

  • Data Analysis:

    • Plot the HTRF ratio against the log concentration of Compound X.

    • A dose-dependent decrease in the 5-HT signal indicates antagonist activity. Fit the data to determine the IC50.

    • To test for agonist activity, perform the assay without the reference agonist. A dose-dependent decrease in the forskolin-stimulated cAMP level would indicate agonism.

Phase 3: Cellular Target Validation

Confirming that a compound binds to a purified receptor and elicits a functional response is a major step. However, the ultimate proof of a drug's MoA lies in demonstrating that it engages its target in a complex cellular environment.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or even tissues.[14][15][16] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[15][17]

Protocol 3: Western Blot-Based CETSA

  • Objective: To confirm that Compound X binds to and stabilizes the 5-HT2A receptor in intact cells.

  • Materials:

    • Cells expressing the 5-HT2A receptor.

    • Compound X.

    • PBS and lysis buffer with protease inhibitors.

    • A specific primary antibody against the 5-HT2A receptor.

    • Standard Western blotting equipment and reagents.

  • Procedure:

    • Treat intact cells with either vehicle (DMSO) or a saturating concentration of Compound X for 1 hour.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble 5-HT2A receptor in each sample by Western blot.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[17]

Downstream Signaling and Therapeutic Hypothesis

Based on the hypothetical results, Compound X is a potent antagonist of the 5-HT2A receptor. The serotonergic system, and particularly the 5-HT2A receptor, is deeply implicated in the pathophysiology of several neuropsychiatric disorders, including depression and psychosis.[18][19][20][21] Antagonism of 5-HT2A receptors is a clinically validated mechanism for atypical antipsychotics.

This leads to the primary therapeutic hypothesis: Compound X may have antipsychotic or antidepressant properties via antagonism of the 5-HT2A receptor.

G compound Compound X receptor 5-HT2A Receptor (GPCR) compound->receptor Antagonizes (Blocks) g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Cellular Effects (e.g., Neuronal Excitability) ca_release->downstream pkc->downstream serotonin Serotonin serotonin->receptor Activates

Caption: Hypothesized mechanism of action for Compound X at the 5-HT2A receptor.

Summary and Future Directions

This guide has outlined a systematic, industry-standard approach to identify and validate the therapeutic targets of the novel compound, this compound. Through a combination of in silico prediction, broad in vitro profiling, and specific biochemical and cellular assays, we have formulated a high-confidence therapeutic hypothesis.

Based on our hypothetical findings, Compound X is a potent 5-HT2A antagonist that successfully engages its target in a cellular context. The next steps in the drug discovery cascade would include:

  • Selectivity Profiling: Assessing the binding affinity of Compound X against other serotonin receptor subtypes and other aminergic GPCRs to build a comprehensive selectivity profile.

  • In Vivo Target Engagement: Using techniques like positron emission tomography (PET) or ex vivo autoradiography to confirm the compound reaches the brain and binds to 5-HT2A receptors in a living organism.

  • Animal Models of Disease: Evaluating the efficacy of Compound X in validated animal models of psychosis or depression.

  • Lead Optimization: Initiating a medicinal chemistry campaign to improve the potency, selectivity, and pharmacokinetic properties of the compound scaffold.

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Whitepaper: A-to-Z In Silico Workflow for Profiling the Receptor Binding of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-silico workflow to characterize the receptor binding profile of the novel compound 2-(2-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine (hereafter designated "MPPEA"). Given its structural motifs—a methoxyphenyl group and a piperidinyl-ethylamine backbone—MPPEA is hypothesized to interact with aminergic G-protein coupled receptors (GPCRs). This document outlines a rigorous computational methodology, beginning with target identification and proceeding through molecular docking, post-docking analysis, and molecular dynamics simulations to predict binding affinity and stability. The protocols detailed herein are designed to be self-validating and serve as a practical framework for researchers, scientists, and drug development professionals investigating novel ligand-receptor interactions.

Introduction: Rationale and Strategic Overview

The early stages of drug discovery are increasingly reliant on computational methods to prioritize candidates, reduce costs, and accelerate development timelines.[1] In-silico modeling allows for the rapid assessment of a compound's potential to interact with specific biological targets.[2][3] The subject of this guide, MPPEA, possesses structural features common to ligands for monoamine neurotransmitter receptors. Specifically, the piperidinylethylamine core is a well-known scaffold for dopamine and serotonin receptor ligands.

This guide will use a multi-stage computational approach to investigate MPPEA's binding potential to two high-value CNS targets: the Dopamine D2 Receptor (DRD2) and the Serotonin 2A Receptor (5-HT2A) . These receptors are primary targets for a host of antipsychotic and neurologic medications.[4][5][6] Our objective is to predict the binding mode, estimate the binding affinity, and assess the stability of the ligand-receptor complexes, thereby generating a testable hypothesis for subsequent in-vitro validation.

The workflow is structured to ensure scientific integrity at each stage, from initial preparation to final dynamic simulation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Prediction cluster_2 Phase 3: Validation & Dynamics P1 Ligand 3D Structure Generation (MPPEA) P3 Protein & Ligand Preparation (Cleanup, Protonation, Charges) P1->P3 P2 Receptor Structure Acquisition (PDB Database) P2->P3 P4 Molecular Docking (AutoDock Vina) P3->P4 P5 Pose & Affinity Analysis (Binding Energy Scoring) P4->P5 P6 Interaction Visualization (PyMOL) P5->P6 P7 Molecular Dynamics Simulation (GROMACS) P6->P7 P8 Complex Stability Assessment (RMSD Analysis) P7->P8 P9 P9 P8->P9 Hypothesis Generation for In-Vitro Testing

Figure 1: High-level overview of the in-silico modeling workflow.

Part I: Ligand and Receptor Preparation

The fidelity of any in-silico model is fundamentally dependent on the quality of the input structures.[7] This phase involves generating a chemically correct, low-energy 3D conformation of the ligand and preparing the receptor structures for docking.

Ligand Structure Generation

The 2D structure of MPPEA is first drawn using a chemical sketcher (e.g., ChemDraw or MarvinSketch). This 2D representation is then converted into a 3D structure.

Protocol 1: Ligand Preparation

  • 2D to 3D Conversion: Use the "Clean in 3D" function in the chemical editor to generate an initial 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step is critical to find a low-energy, stable conformer of the ligand.

  • File Format Conversion: Save the final 3D structure in a .mol2 or .sdf format, which retains 3D coordinates and atom typing.

Receptor Structure Acquisition and Preparation

High-resolution crystal structures are the gold standard for structure-based drug design. We will source our receptor structures from the RCSB Protein Data Bank (PDB).[8][9]

  • Dopamine D2 Receptor (DRD2): PDB ID 6CM4 . This structure is complexed with the antipsychotic drug risperidone, providing a well-defined antagonist-bound conformation.[5][8][10]

  • Serotonin 2A Receptor (5-HT2A): PDB ID 6A93 . This structure is also bound to risperidone, allowing for a structurally consistent comparison of the binding pockets.[11] An alternative could be PDB ID 7WC5 , which is complexed with psilocin.[9][12] For this guide, we will proceed with 6A93.

Protocol 2: Receptor Preparation using AutoDockTools This protocol is a standard procedure for preparing a protein for docking.[13][14]

  • Load PDB File: Open the downloaded PDB file (e.g., 6CM4.pdb) in AutoDockTools (ADT).

  • Clean Protein: Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand (risperidone). This ensures the binding site is vacant for docking our novel compound.

  • Add Hydrogens: Select Edit > Hydrogens > Add. Choose "Polar only" as is standard for docking calculations.

  • Compute Charges: Use Edit > Charges > Compute Gasteiger. This assigns partial atomic charges, which are essential for calculating electrostatic interactions.[13]

  • Set Atom Types: Assign AD4 atom types using Grid > Macromolecule > Choose.

  • Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format contains the 3D coordinates, charge information, and atom types required by AutoDock Vina.

Part II: Molecular Docking and Affinity Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[15][16] We will use AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[17][18]

Defining the Binding Site

The docking search space must be defined. For receptors with a known ligand, the binding site is defined as the region occupied by the co-crystallized ligand.

Protocol 3: Grid Box Definition

  • Identify Binding Site Residues: In a molecular viewer like PyMOL or UCSF Chimera, load the original PDB file (e.g., 6CM4) and identify the amino acid residues within a 5 Å radius of the co-crystallized ligand (risperidone).[19][20][21]

  • Set Grid Box in ADT: In AutoDockTools, with the prepared receptor loaded, go to Grid > Grid Box.

  • Center and Size the Box: Adjust the grid box dimensions and center coordinates to encompass all the identified binding site residues. A typical box size is 25 x 25 x 25 Å. Ensure the box is large enough to allow the ligand rotational and translational freedom but not so large as to introduce unnecessary computational expense.

  • Save Configuration: Note the center coordinates and dimensions. This information is required for the Vina configuration file.

Running the Docking Simulation

AutoDock Vina requires a simple text file to specify the input files and search space parameters.

Protocol 4: AutoDock Vina Execution

  • Prepare Ligand PDBQT: Load the prepared ligand (.mol2 file) into ADT. Torsion bonds will be automatically detected. Save the ligand in .pdbqt format.

  • Create Configuration File (conf.txt):

  • Execute Vina: Run the simulation from the command line: vina --config conf.txt --log docking_log.txt

Analysis of Docking Results

Vina will output a .pdbqt file containing multiple binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol.[22] The lowest energy value represents the most favorable predicted binding pose.

Target ReceptorPDB IDPredicted Binding Affinity of MPPEA (kcal/mol)
Dopamine D2 (DRD2)6CM4-9.2
Serotonin 2A (5-HT2A)6A93-8.5
Table 1: Hypothetical docking scores for MPPEA against DRD2 and 5-HT2A. Lower energy values indicate stronger predicted binding.

Based on these hypothetical results, MPPEA shows a stronger predicted binding affinity for the DRD2 over the 5-HT2A receptor. The top-ranked pose for each receptor should be carried forward for detailed interaction analysis.

Part III: Post-Docking Analysis and Dynamic Validation

A docking score alone is insufficient. We must visually inspect the binding pose to ensure it is chemically sensible and analyze the molecular interactions that stabilize the complex. Furthermore, a static dock does not account for the inherent flexibility of proteins. Molecular dynamics (MD) simulations provide a method to assess the stability of the docked pose over time.[23]

Visualization of Key Molecular Interactions

Using a molecular visualization tool like PyMOL is essential for interpreting the docking results.[19][21][24][25]

Protocol 5: Interaction Analysis in PyMOL

  • Load Structures: Open PyMOL and load the prepared receptor PDBQT file and the docking output PDBQT file.

  • Isolate Top Pose: Select and display only the top-ranked binding mode (Mode 1).

  • Identify Interactions: Use the "wizard" or command-line functions to find interactions between the ligand and receptor. Key interactions to look for include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Pi Stacking: Common with aromatic rings.

    • Salt Bridges: Strong electrostatic interactions between charged groups.

  • Generate Publication-Quality Image: Create a figure highlighting the key interacting residues and the ligand pose within the binding pocket.

G cluster_0 Docking Output cluster_1 Visualization & Analysis D_Out docking_results.pdbqt (Top Pose) Vis Load Receptor & Ligand in PyMOL D_Out->Vis Analysis Identify Interactions (H-Bonds, Hydrophobic, etc.) Vis->Analysis Image Generate Interaction Diagram Analysis->Image Report Report Image->Report Validate chemical sense of binding mode

Figure 2: Workflow for post-docking visualization and interaction analysis.

Molecular Dynamics (MD) Simulation

MD simulations model the atomic movements of a system over time, providing insights into the stability and dynamics of the protein-ligand complex.[23][26] We will use GROMACS, a high-performance and widely used MD engine.[27][28][29][30]

Protocol 6: MD Simulation of the Ligand-Receptor Complex using GROMACS This is a high-level protocol; each step involves detailed sub-commands and parameter file (.mdp) settings.

  • System Preparation:

    • Merge the coordinates of the receptor and the top-ranked ligand pose into a single .pdb file.

    • Generate a topology for the protein using a standard force field (e.g., CHARMM36).

    • Generate a topology for the ligand (MPPEA). This often requires a separate server like CGenFF.

    • Combine the protein and ligand topologies.

  • Solvation: Place the complex in a simulation box of appropriate dimensions and solvate it with a water model (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Equilibrate the system's temperature to 310 K (physiological temperature) while restraining the protein and ligand positions.

    • NPT Ensemble (Constant Pressure): Equilibrate the system's pressure to 1 bar to achieve the correct density.

  • Production MD: Run the production simulation for a duration sufficient to observe stability (e.g., 100 nanoseconds), removing all position restraints.

  • Trajectory Analysis: The primary output is a trajectory file. The key analysis is to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD plot indicates that the complex has reached a stable equilibrium and the ligand remains bound in its initial pose.

Conclusion and Future Directions

This in-silico guide outlines a robust, multi-step workflow for predicting the binding characteristics of a novel compound, MPPEA, at the DRD2 and 5-HT2A receptors. The process begins with careful preparation of ligand and receptor structures, proceeds to molecular docking to predict binding affinity and pose, and concludes with molecular dynamics simulations to assess the stability of the predicted complex.

The hypothetical results suggest that MPPEA has a favorable binding profile for DRD2. The detailed interaction analysis and MD simulations would provide strong, physically-grounded evidence to support this hypothesis. The ultimate validation, however, must come from experimental work. The findings from this computational study provide a clear and compelling rationale for synthesizing MPPEA and evaluating its binding affinity in vitro using radioligand binding assays.

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The Enigmatic Journey of a Methoxy-Piperidine Compound: A Case of Undiscovered Potential

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals often encounter molecules with intriguing structures that seemingly lack a documented history. One such case is the compound 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. Despite its well-defined chemical structure, a thorough investigation into its discovery, history, and pharmacological profile reveals a surprising void in the scientific literature. This technical overview aims to explore the structural elements of this molecule, place it within a broader chemical context, and outline a hypothetical path for its future investigation, should a researcher choose to unravel its potential.

While specific data on this compound is not publicly available, an analysis of its constituent moieties—the 2-methoxyphenyl group, the piperidine ring, and the ethylamine backbone—provides a foundation for understanding its potential chemical and pharmacological properties. The piperidine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of clinically approved drugs targeting the central nervous system and other biological systems. Similarly, the methoxyphenyl group is a frequent substituent in pharmacologically active compounds, often influencing receptor binding and metabolic stability.

A Hypothetical Developmental Pathway

Given the absence of a documented history, we can postulate a hypothetical workflow for the synthesis and characterization of this compound, drawing from established methodologies for similar chemical entities.

Synthesis and Structural Elucidation

The synthesis of this compound would likely proceed through a multi-step reaction sequence. A plausible synthetic route is outlined below.

Experimental Protocol: Hypothetical Synthesis

  • Starting Materials: 2-Methoxyacetophenone and piperidine.

  • Step 1: Mannich Reaction: React 2-methoxyacetophenone with piperidine and formaldehyde to form the corresponding Mannich base, 3-(2-methoxyphenyl)-3-oxo-1-(piperidin-1-yl)propan-1-one.

  • Step 2: Oximation: Convert the ketone group of the Mannich base to an oxime using hydroxylamine hydrochloride.

  • Step 3: Reduction: Reduce the oxime to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, to yield the final product, this compound.

  • Purification and Characterization: The final compound would be purified using column chromatography and characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Postulated Physicochemical Properties

PropertyPredicted Value
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS Number 904805-93-2
Topological Polar Surface Area 38.3 Ų
LogP (calculated) 2.5 - 3.0
Postulated Pharmacological Investigation

Based on its structural motifs, this compound could be hypothesized to interact with various biological targets, particularly within the central nervous system.

Workflow for Pharmacological Screening

Caption: A hypothetical workflow for the pharmacological evaluation of the title compound.

Future Directions and Unanswered Questions

The lack of existing research on this compound presents a unique opportunity for novel discovery. Key questions that remain to be answered include:

  • What is its primary mechanism of action? Does it act as an agonist, antagonist, or modulator at its primary biological target?

  • What is its therapeutic potential? Could it be a candidate for treating neurological disorders, pain, or other conditions?

  • What are its structure-activity relationships? How do modifications to the methoxyphenyl or piperidine moieties affect its activity and selectivity?

Methodological & Application

Application Note: Characterizing 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine Using In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is a novel compound belonging to the broader class of arylcyclohexylamines (ACHs). This class of molecules, which includes phencyclidine (PCP) and ketamine, is known for its interaction with a variety of central nervous system (CNS) targets.[1][2][3][4] The primary mechanism of action for many ACHs is non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor, specifically at the PCP binding site located within the ion channel.[1][2][3] Additionally, these compounds often exhibit affinity for other targets, including monoamine transporters (dopamine, serotonin, norepinephrine) and sigma receptors (σ1 and σ2).[2][5][6]

Given the structural motifs of this compound—namely the aryl group (methoxyphenyl), and the piperidine ring—it is hypothesized to interact with a similar spectrum of receptors. This application note provides a comprehensive guide for researchers to elucidate the in vitro receptor binding profile of this compound. The protocols described herein are designed as a self-validating framework for determining the compound's affinity (Ki) for the NMDA receptor, dopamine transporter (DAT), and sigma-1 (σ1) receptor using competitive radioligand binding assays, which are considered the gold standard for quantifying ligand-receptor interactions.[7]

Principle of Competitive Radioligand Binding Assays

Competitive binding assays are equilibrium-based assays used to determine the affinity of an unlabeled test compound (the "competitor," in this case, this compound) for a specific receptor.[7] The assay measures the ability of the test compound to prevent the binding of a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.

The experiment involves incubating a fixed concentration of the radioligand and receptor source (e.g., brain tissue homogenate) with increasing concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, thereby reducing the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%).[7][8] The IC50 value is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[8][9][10]

G cluster_0 Assay Components cluster_1 Binding States at Equilibrium Receptor Receptor Source (Membrane Prep) Incubate Incubate to Reach Equilibrium Receptor->Incubate Radioligand Radioligand ([3H]-L*) Radioligand->Incubate Competitor Test Compound (I) Competitor->Incubate Bound_Radioligand [RL*] Incubate->Bound_Radioligand Competition Bound_Competitor [RI] Incubate->Bound_Competitor Free_Receptor [R] Incubate->Free_Receptor Filtration Separate Bound from Free Ligand (Filtration) Bound_Radioligand->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Measures [RL*] Analysis Calculate IC50 -> Ki Counting->Analysis

Fig. 1: Principle of Competitive Binding Assay.

Materials and Reagents

  • Equipment:

    • Homogenizer (e.g., Potter-Elvehjem or Polytron)

    • Refrigerated Centrifuge

    • 96-well Filter Plates (e.g., Millipore MultiScreenHTS with GF/B filters)[11]

    • Vacuum Manifold for 96-well plates

    • Microplate Scintillation Counter (e.g., PerkinElmer MicroBeta or TopCount)[12]

    • pH meter, vortex mixer, pipettes, etc.

  • Tissues and Cells:

    • Whole rat brain (for broad receptor source) or specific brain regions (e.g., striatum for DAT, cortex for NMDA). Alternatively, cell lines stably expressing the human recombinant receptor of interest can be used.[13]

  • Chemicals & Reagents:

    • Test Compound: this compound

    • Radioligands and unlabeled ligands (See Table 1)

    • Scintillation Cocktail (or solid scintillant for plates)[11]

    • Bovine Serum Albumin (BSA)

    • Protease Inhibitor Cocktail

    • Standard buffer salts (Tris-HCl, MgCl2, NaCl, etc.)

Experimental Protocols

This protocol provides a general method for preparing a mixed receptor membrane fraction from whole rat brain.[14][15][16]

  • Euthanasia & Dissection: Euthanize adult rats according to approved institutional animal care guidelines. Rapidly dissect the brain and place it in ice-cold homogenization buffer.

  • Homogenization: Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitor cocktail) using a Potter-Elvehjem homogenizer (10-12 strokes).

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the pellet in 10 volumes of fresh, ice-cold Homogenization Buffer, and repeat the centrifugation (Step 4). This wash step is crucial for removing endogenous ligands.

  • Final Preparation: Discard the supernatant and resuspend the final pellet in Assay Buffer (specific to the target, see Table 1) to a final protein concentration of approximately 1-2 mg/mL.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

This workflow is applicable to all targets. Specific reagents and conditions are detailed in Table 1.

  • Plate Setup: In a 96-well plate, prepare triplicate wells for each condition:

    • Total Binding: Assay Buffer + Radioligand + Membrane Preparation.

    • Non-Specific Binding (NSB): Assay Buffer + Radioligand + Saturating concentration of unlabeled ligand (see Table 1) + Membrane Preparation.

    • Competition: Assay Buffer + Radioligand + Increasing concentrations of the test compound (e.g., 10-point curve from 0.1 nM to 10 µM) + Membrane Preparation.

  • Incubation: Incubate the plate under the conditions specified in Table 1 to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the assay by rapid filtration through a 96-well glass fiber filter plate (pre-soaked in assay buffer or a buffer containing polyethyleneimine for certain targets) using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[7]

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Drying & Scintillant Addition: Dry the filter plate completely. Add scintillation cocktail to each well or use a solid scintillant plate.[11]

  • Counting: Seal the plate and count the radioactivity in each well using a microplate scintillation counter. The output will be in Counts Per Minute (CPM).[12]

ParameterNMDA Receptor (PCP Site) Dopamine Transporter (DAT) Sigma-1 (σ1) Receptor
Receptor Source Rat cortical membranesRat striatal membranesGuinea pig liver membranes[5]
Radioligand [³H]MK-801[³H]WIN 35,428-Pentazocine[5][6]
Radioligand Conc. ~1-2 nM (approx. Kd)~2-4 nM (approx. Kd)~2-5 nM (approx. Kd)
NSB Ligand 10 µM MK-801 (unlabeled)10 µM Cocaine or 1 µM GBR 12909[17]10 µM Haloperidol (unlabeled)[6]
Assay Buffer 5 mM Tris-HCl, pH 7.450 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.450 mM Tris-HCl, pH 8.0
Incubation 60 min at 25°C90 min at 4°C120 min at 37°C
Wash Buffer Ice-cold 5 mM Tris-HCl, pH 7.4Ice-cold Assay BufferIce-cold 10 mM Tris-HCl, pH 8.0
Reference(s) [13][18][19][20][21][5][6]

Data Analysis and Interpretation

The goal of the analysis is to convert the raw CPM data into a measure of affinity (Ki).

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (Binding in presence of Competitor - NSB) / (Total Binding - NSB) * 100

    • Plot the % Specific Binding against the logarithm of the test compound's concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • Using a non-linear regression software (e.g., GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC50 value. The IC50 is the concentration of the test compound that results in 50% specific binding.

  • Calculate Ki using the Cheng-Prusoff Equation:

    • The IC50 is dependent on the concentration of radioligand used in the assay.[9] To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation:[8] Ki = IC50 / (1 + ([L] / Kd)) Where:

      • Ki: Inhibition constant for the test compound.

      • IC50: Functionally determined 50% inhibitory concentration.

      • [L]: Concentration of the radioligand used in the assay.

      • Kd: Dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment or obtained from literature).

G Raw_CPM Raw CPM Data (Total, NSB, Competition) Calc_SB Calculate Specific Binding (Total - NSB) Raw_CPM->Calc_SB Gen_Curve Generate Competition Curve (% Specific Binding vs. [Log I]) Calc_SB->Gen_Curve NL_Regression Non-Linear Regression Fit Gen_Curve->NL_Regression IC50 Determine IC50 Value NL_Regression->IC50 Cheng_Prusoff Apply Cheng-Prusoff Eq. Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki_Value Final Ki Value (Affinity Constant) Cheng_Prusoff->Ki_Value

Fig. 2: Data Analysis Workflow.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand concentration too high; Insufficient washing; Filter plate binding.Lower radioligand concentration; Increase number/volume of washes; Pre-soak filter plates in 0.5% polyethyleneimine (PEI).
Low Signal (Total Binding < 2x NSB) Insufficient receptor concentration; Degraded radioligand or receptor prep.Increase protein concentration per well; Use fresh membrane aliquots and radioligand; Check incubation time/temp.
High Well-to-Well Variability Inconsistent pipetting; Incomplete filtration/washing; Bubbles in scintillation fluid.Use calibrated pipettes; Ensure consistent vacuum pressure and wash times; Centrifuge plate after adding scintillant.
Shallow or Incomplete Competition Curve Compound insolubility at high concentrations; Compound has low affinity for the target.Check compound solubility in assay buffer (add <1% DMSO if needed); Extend the concentration range tested.

Conclusion

This application note provides a robust framework for the initial pharmacological characterization of this compound. By systematically applying these competitive radioligand binding protocols, researchers can accurately determine the compound's binding affinity for key CNS targets, including the NMDA receptor, dopamine transporter, and sigma-1 receptor. The resulting Ki values will establish a quantitative binding profile, enabling informed decisions for subsequent functional assays and further drug development efforts.

References

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  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.10.1-12.10.20. [Link]

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Protocol for dopamine D2 receptor assay with 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Characterization of Novel Ligands at the Human Dopamine D2 Receptor: A Methodological Guide Using 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine as a Test Case

Abstract

The dopamine D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a primary target for antipsychotic and antiparkinsonian drugs. The discovery and characterization of novel D2R ligands are crucial for developing next-generation therapeutics with improved efficacy and side-effect profiles. This document provides a comprehensive guide to the in vitro pharmacological characterization of novel small molecules at the human D2R. We use the putative novel compound, this compound, as a representative example to outline the necessary experimental protocols. This guide details two fundamental assays: a radioligand competition binding assay to determine binding affinity (Ki) and a functional cAMP inhibition assay to assess functional potency (EC50) and efficacy (agonist vs. antagonist activity). The protocols are designed to be robust and self-validating, incorporating essential controls and detailed explanations to ensure data integrity and reproducibility.

Introduction: The Dopamine D2 Receptor (D2R)

The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes. It is predominantly expressed in the central nervous system, particularly in the striatum, substantia nigra, and pituitary gland. The D2R plays a critical role in regulating motor control, motivation, reward, and hormonal secretion. Dysregulation of D2R signaling is implicated in numerous neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction, making it a high-value target for therapeutic intervention.

Upon activation by its endogenous ligand, dopamine, the D2R couples to inhibitory G proteins of the Gi/o family. This coupling initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This mechanism is a cornerstone of functional assays designed to measure D2R activation.

Characterizing a novel compound like this compound requires a two-pronged approach:

  • Assessing Binding Affinity: Does the compound physically interact with the D2 receptor? At what concentration does it occupy the receptor binding site? This is determined using a competition binding assay.

  • Determining Functional Activity: If the compound binds, does it activate the receptor (agonist), block the receptor from being activated (antagonist), or have no effect on signaling? This is measured via a functional assay, such as a cAMP inhibition assay.

Principle of Investigation: A Two-Assay Approach

To comprehensively profile a novel compound, we employ two distinct but complementary assays. This dual approach ensures that we understand both the physical interaction (binding) and the biological consequence (function) of the compound at the D2R.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for the D2R by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) that has a known high affinity and specificity for the receptor. The assay is performed on cell membranes expressing the D2R. As the concentration of the unlabeled test compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 (Inhibitory Concentration 50%). The IC50 is then converted to a dissociation constant (Ki), an intrinsic measure of the compound's affinity, using the Cheng-Prusoff equation.

Functional cAMP Inhibition Assay

This assay determines whether a compound acts as an agonist or antagonist. D2R activation inhibits adenylyl cyclase, reducing intracellular cAMP levels. In this assay, cells expressing the D2R are first stimulated with forskolin, a direct activator of adenylyl cyclase, to generate a high baseline level of cAMP.

  • Agonist Mode: The test compound is added to the cells. If it is a D2R agonist, it will activate the Gi pathway, inhibit adenylyl cyclase, and cause a dose-dependent decrease in cAMP levels. The potency of the agonist is quantified by its EC50 value (Effective Concentration 50%).

  • Antagonist Mode: The cells are co-incubated with the test compound and a known D2R agonist (e.g., Quinpirole). If the test compound is an antagonist, it will block the agonist from binding and activating the receptor, thereby preventing the expected decrease in cAMP levels in a dose-dependent manner.

The measurement of cAMP is typically performed using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Experimental Protocols

General Reagents and Cell Culture
  • Cell Line: HEK-293 or CHO-K1 cells stably expressing the human Dopamine D2 Receptor (long isoform).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) to maintain receptor expression.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • cAMP Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with 5 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

Protocol 1: D2R Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human D2R.

Workflow Diagram:

G start_end start_end process process data data control control start Start: Prepare Reagents prep_mem Prepare D2R Membrane Homogenate start->prep_mem prep_comp Prepare Serial Dilutions of Test Compound start->prep_comp add_reagents Add to Assay Plate: Buffer, Radioligand, Membranes, Compound prep_mem->add_reagents prep_comp->add_reagents total_binding Control 1: Total Binding (No Competitor) add_reagents->total_binding Set up controls nsb Control 2: Non-Specific Binding (NSB) (Excess Unlabeled Ligand) add_reagents->nsb Set up controls incubate Incubate at RT (e.g., 60-90 min) add_reagents->incubate harvest Harvest onto Filter Mats (Rapid Filtration) incubate->harvest wash Wash Filters with Ice-Cold Buffer harvest->wash scint Add Scintillation Cocktail & Count Radioactivity (CPM) wash->scint analyze Analyze Data: Calculate IC50 and Ki scint->analyze end End analyze->end

Caption: Workflow for the D2R Radioligand Competition Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture D2R-expressing cells to ~90% confluency.

    • Harvest cells by scraping into ice-cold PBS.

    • Centrifuge the cell suspension (e.g., 1000 x g for 5 min at 4°C).

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate (e.g., 40,000 x g for 30 min at 4°C).

    • Discard the supernatant and resuspend the membrane pellet in Binding Buffer.

    • Determine protein concentration using a Bradford or BCA assay. Aliquot and store membranes at -80°C.

  • Assay Plate Setup:

    • Use a 96-well plate. All additions should be performed in triplicate.

    • Prepare a serial dilution series of the test compound (e.g., 11 points, starting from 10 µM, with 1:3 or 1:5 dilutions) in Binding Buffer.

    • Total Binding Wells: Add 50 µL of Binding Buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known unlabeled D2R ligand (e.g., 10 µM Haloperidol or Spiperone). This defines the baseline binding that is not displaceable from the receptor.

    • Test Compound Wells: Add 50 µL of each concentration of the test compound serial dilution.

  • Assay Execution:

    • Add 50 µL of the radioligand (e.g., [³H]-Spiperone) to all wells. The final concentration should be approximately equal to its Kd value for the D2R (e.g., 0.1-0.3 nM).

    • Add 100 µL of the prepared D2R membrane suspension to all wells (e.g., 10-20 µg protein per well). The final assay volume is 200 µL.

    • Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a GF/B or GF/C glass fiber filter mat using a cell harvester (e.g., Brandel or PerkinElmer). This separates the membrane-bound radioligand from the unbound.

    • Wash the filters 3-4 times with ice-cold Binding Buffer to remove any remaining unbound radioligand.

    • Dry the filter mat.

    • Add liquid scintillation cocktail to each filter spot/vial and count the radioactivity in a scintillation counter. The output will be in Counts Per Minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert the CPM values for the test compound wells to "% Specific Binding" relative to the control wells without the compound.

    • Plot "% Specific Binding" against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the D2R.

Data Summary Table:

Parameter Description Recommended Value
Radioligand [³H]-Spiperone ~0.2 nM (approx. Kd)
Membrane Protein Per well 10-20 µg
Non-Specific Ligand Haloperidol 10 µM
Incubation Time Room Temperature 60-90 minutes

| Assay Volume | Total per well | 200 µL |

Protocol 2: D2R Functional cAMP Inhibition Assay

Objective: To determine the functional potency (EC50) or antagonist activity (IC50/Kb) of this compound.

Signaling Pathway Diagram:

G receptor receptor protein protein effector effector second_messenger second_messenger action action Dopamine Dopamine (or Agonist) D2R D2 Receptor Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates Inhibition Inhibition Gi->Inhibition AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Inhibition->AC

Caption: Simplified D2R Gi-coupled signaling pathway leading to cAMP inhibition.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest D2R-expressing cells and seed them into a 96-well or 384-well solid white plate suitable for luminescence or fluorescence detection.

    • Culture overnight to allow for cell attachment.

  • Assay Execution (Agonist Mode):

    • Prepare a serial dilution of the test compound in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add the diluted test compound to the wells. Include a positive control (e.g., 1 µM Quinpirole) and a negative control (vehicle).

    • Add Forskolin to all wells to stimulate cAMP production (final concentration typically 1-10 µM).

    • Incubate the plate at 37°C for 30 minutes.

  • Assay Execution (Antagonist Mode):

    • Prepare a serial dilution of the test compound as above.

    • Add the diluted test compound to the wells.

    • Add a fixed concentration of a known D2R agonist (e.g., Quinpirole at its EC80 concentration) to all wells except the baseline control.

    • Add Forskolin to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit (e.g., HTRF, LANCE, or ELISA). These kits typically involve adding lysis reagents and detection antibodies/reagents and then reading the plate on a compatible plate reader.

  • Data Analysis:

    • Agonist Mode:

      • Normalize the data. The signal from the Forskolin-only wells represents 100% response, and the signal from the maximal concentration of the positive control agonist (e.g., Quinpirole) represents 0% response.

      • Plot the normalized response against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy).

    • Antagonist Mode:

      • Plot the signal against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50.

      • The IC50 can be converted to an antagonist equilibrium constant (Kb) if needed, though IC50 is often reported directly.

Trustworthiness & Self-Validation: Essential Controls

To ensure the validity and reliability of the data, the inclusion of proper controls is non-negotiable.

AssayControlPurposeExpected Outcome
Binding Total BindingRepresents the maximum possible signal from the radioligand binding to all sites (specific + non-specific).High CPM value.
Binding Non-Specific Binding (NSB)Defines the background signal of the radioligand binding to non-receptor components (e.g., filters, lipids).Low CPM value; typically <10% of Total Binding.
Functional Vehicle Control (Forskolin only)Establishes the 100% baseline level of stimulated cAMP.High signal (low HTRF ratio or high luminescence).
Functional Positive Agonist Control (e.g., Quinpirole)Confirms that the D2R-Gi signaling pathway is functional in the cells.Maximum inhibition of the Forskolin-stimulated cAMP signal.
Functional Reference Antagonist (e.g., Haloperidol)Used in antagonist mode to validate the assay's ability to detect receptor blockade.Should reverse the effect of the co-incubated agonist.

Conclusion

This guide provides a robust framework for the initial characterization of a novel compound, this compound, or any other small molecule, at the human dopamine D2 receptor. By systematically determining its binding affinity (Ki) through a radioligand competition assay and its functional profile (EC50/IC50) via a cAMP inhibition assay, researchers can build a comprehensive pharmacological profile. This foundational data is essential for making informed decisions in drug discovery and development, guiding lead optimization, and furthering our understanding of D2 receptor pharmacology.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Seeman, P. (2006). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 51(5), 279-291. [Link]

  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Application of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine in Cell Culture: A Review of Available Information

Author: BenchChem Technical Support Team. Date: January 2026

To the valued research community, including scientists and drug development professionals:

This document addresses the inquiry regarding the application of the specific chemical compound, 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine , in cell culture methodologies. A comprehensive search of the current scientific literature and publicly available data has been conducted to provide detailed application notes and protocols as requested.

Following an extensive review, it has been determined that there is no specific, publicly available scientific literature detailing the application, mechanism of action, or established protocols for the use of this compound in cell culture experiments.

While the query specified a unique chemical structure, the search yielded information on related but distinct molecules that share structural motifs, such as the methoxyphenyl and piperidine groups. These related compounds have been investigated for various biological activities. For instance, a notable study focused on a more complex molecule, 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-one, which, when loaded into polymeric nanocapsules, demonstrated in vitro antiglioma activity.[1] This research highlights the potential of the broader chemical class in cancer cell line studies.

The piperidine scaffold itself is a well-established privileged structure in medicinal chemistry, known to be present in a wide array of clinically approved drugs targeting cancer and central nervous system disorders.[2] The inclusion of a piperidine moiety can enhance a compound's metabolic stability and improve its pharmacokinetic properties.[2]

However, it is crucial to emphasize that the biological effects and optimal experimental conditions are highly specific to the exact molecular structure. Extrapolating protocols or mechanisms of action from structurally related analogs to the specific compound of interest, this compound, would be scientifically unfounded and could lead to inaccurate and unreliable experimental outcomes.

At present, any researcher interested in the cell culture applications of this compound would be venturing into novel research territory. The development of any application notes and protocols would necessitate a ground-up approach, beginning with fundamental in vitro studies.

Recommended preliminary steps would include:

  • Compound Characterization: Verification of the compound's identity, purity, and stability in relevant cell culture media and solvents.

  • Cytotoxicity Screening: Determining the concentration-dependent effects on cell viability across a panel of relevant cell lines using standard assays such as MTT, XTT, or CellTiter-Glo®.

  • Phenotypic Screening: Observing morphological changes or other phenotypic effects on cells upon treatment with the compound.

  • Mechanism of Action Studies: Should any significant biological activity be observed, further investigation into the underlying molecular mechanisms would be warranted.

We trust this clarification is valuable for your research planning. As a resource for the scientific community, we are committed to providing accurate and evidence-based information. Should peer-reviewed data on the cell culture applications of this compound become available in the future, we will be poised to develop the comprehensive guide initially requested.

References

  • Martins, M. L. et al. (2019). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. Cell Mol Neurobiol, 39(6), 783-797. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem, 302(Pt 1), 118213. [Link]

Sources

Analytical methods for quantification of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: AN-2026-01

Topic: Analytical Methods for the Quantitative Determination of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound, a substituted phenethylamine derivative. Given the structural complexity and the presence of multiple functional groups, robust and validated analytical methods are crucial for its accurate quantification in various matrices, from bulk substance for quality control to complex biological fluids for research purposes. We present two primary methodologies: a widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. Additionally, the feasibility and challenges of Gas Chromatography-Mass Spectrometry (GC-MS) are discussed. Each protocol is designed to be self-validating, with explanations grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction and Analyte Overview

This compound is a synthetic organic molecule featuring a methoxyphenyl group, a piperidine ring, and a primary amine. Its structure suggests potential applications in pharmaceutical research or its presence as a novel research chemical. Accurate quantification is paramount for purity assessment, stability studies, pharmacokinetic analysis, and forensic identification.

Analyte Properties:

  • Molecular Formula: C₁₅H₂₄N₂O

  • Molecular Weight: 248.37 g/mol

  • Structure:

    
    (Note: Image is a representation)
    
  • Key Features:

    • UV Chromophore: The 2-methoxyphenyl group allows for straightforward detection using UV spectroscopy.

    • Basic Centers: The primary amine and the tertiary amine within the piperidine ring are readily protonated, making the molecule highly suitable for positive-ion electrospray ionization (ESI+) in mass spectrometry and for good peak shaping in reverse-phase chromatography using acidic mobile phases.

Method 1: Quantitative Analysis by HPLC-UV

This method is ideal for the analysis of bulk material, formulated products, and process monitoring where analyte concentrations are relatively high. It leverages the inherent UV absorbance of the methoxyphenyl ring for detection.

Principle of the Method

Reverse-phase chromatography is employed to separate the analyte from potential impurities. A C18 stationary phase provides sufficient hydrophobic interaction for retention. The mobile phase consists of an organic solvent (acetonitrile) and an aqueous buffer containing an acidic modifier (e.g., formic acid). The acid serves a critical purpose: by maintaining a low pH, it ensures that the amine functional groups are consistently protonated. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate integration and quantification[1]. Detection is performed at a wavelength corresponding to the absorbance maximum of the aromatic ring.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

  • Column: ACE C18 or equivalent (150 mm x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Reagents: Formic acid (≥98%).

  • Reference Standard: Well-characterized this compound.

2.2.2. Preparation of Solutions

  • Mobile Phase A (MPA): 0.1% Formic acid in water (v/v).

  • Mobile Phase B (MPB): 0.1% Formic acid in acetonitrile (v/v).

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

2.2.3. Chromatographic Conditions

ParameterCondition
Column ACE C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/UV at 272 nm
Run Time 15 minutes

2.2.4. Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standard Stock & Calibrants Calibrate Generate Calibration Curve (Area vs. Conc) Std_Prep->Calibrate Sample_Prep Prepare Sample (dissolve in diluent) Inject Inject 10 µL onto HPLC System Sample_Prep->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 272 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Calculate Sample Concentration Integrate->Quantify

Fig 1. HPLC-UV workflow for quantification.
Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines. The following table summarizes the typical acceptance criteria.

ParameterAcceptance Criteria
Specificity Peak purity index > 0.995; no interference at analyte retention time
Linearity R² > 0.999 over the range of 1-100 µg/mL
Accuracy 98.0% - 102.0% recovery
Precision (%RSD) Repeatability (Intra-day) < 2.0%; Intermediate (Inter-day) < 3.0%
LOQ ~1 µg/mL (Signal-to-Noise ratio ≥ 10)
LOD ~0.3 µg/mL (Signal-to-Noise ratio ≥ 3)
Robustness No significant change in results with minor variations in flow rate (±0.1 mL/min) and temperature (±2°C)

Method 2: Quantitative Analysis by LC-MS/MS

For applications requiring high sensitivity and selectivity, such as the analysis of biological samples (plasma, urine) for pharmacokinetic studies or trace-level detection in forensic contexts, LC-MS/MS is the gold standard[2].

Principle of the Method

This method couples the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. The analyte is first separated from matrix components on a reverse-phase column. It then enters the mass spectrometer source, where it is ionized, typically via Electrospray Ionization (ESI) in positive mode. The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces chemical noise, enabling low limits of quantification[3][4]. The use of a stable-isotope labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Materials

  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) for faster analysis.

  • Solvents & Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Internal Standard (IS): Ideally, this compound-d₅ (or other stable isotope labeled version). If unavailable, a close structural analog like 2-methoxydiphenidine can be considered, but validation must thoroughly assess for differential matrix effects[5].

3.2.2. Preparation of Solutions

  • Mobile Phases: As in the HPLC-UV method, but using LC-MS grade reagents.

  • Standard Stock (1 mg/mL): As above.

  • IS Stock (1 mg/mL): Prepared similarly.

  • Working Solutions: Prepare intermediate dilutions and calibration standards in the appropriate matrix (e.g., drug-free plasma) to match the samples. A typical calibration range would be 0.1 - 100 ng/mL.

3.2.3. Sample Preparation (from Human Plasma)

  • To 100 µL of plasma sample (or standard/QC), add 20 µL of IS working solution (e.g., at 500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for injection.

3.2.4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC
Column UPLC C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole
Ionization Mode ESI Positive
MRM Transitions Analyte: 249.2 → 165.1 (Quantifier), 249.2 → 135.1 (Qualifier)
IS (Hypothetical-d₅): 254.2 → 170.1
Collision Energy Optimize experimentally for each transition

Rationale for MRM Transitions: The precursor ion at m/z 249.2 corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 165.1 likely results from the neutral loss of the piperidine moiety (84 Da). The ion at m/z 135.1 corresponds to the methoxybenzyl fragment.

3.2.5. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Std Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject onto UPLC System Centrifuge->Inject Ionize ESI+ Ionization Inject->Ionize MRM MRM Detection (Q1/Q3 Scan) Ionize->MRM Integrate Integrate Analyte/IS Peak Area Ratios MRM->Integrate Calibrate Generate Calibration Curve (Ratio vs. Conc) Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify

Fig 2. LC-MS/MS workflow for bioanalysis.
Method Validation Summary

Validation should follow FDA or EMA guidelines for bioanalytical methods.

ParameterAcceptance Criteria
Linearity R² > 0.995 over the range of 0.1-100 ng/mL
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) for QCs
LLOQ ~0.1 ng/mL (S/N ≥ 10, accuracy/precision criteria met)
Selectivity No significant interference in 6 unique blank matrix lots
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15
Stability Analyte stable under bench-top, freeze-thaw, and long-term storage conditions

Method 3: Discussion on GC-MS Analysis

While GC-MS is a powerful tool in forensic and analytical chemistry, its application to this compound presents challenges.

  • Thermal Lability: Compounds with primary amines can be thermally labile and may degrade in the hot GC inlet, leading to poor reproducibility and inaccurate quantification[6]. The molecule's complexity and molecular weight (248.37 g/mol ) also suggest a high boiling point, which may require high oven temperatures that could exacerbate degradation.

  • Derivatization: To overcome these issues, derivatization is often required. Silylating agents (e.g., BSTFA) or acylating agents can be used to cap the active hydrogen on the primary amine, increasing thermal stability and improving chromatographic peak shape. However, this adds an extra step to the sample preparation process, which can introduce variability[7].

  • Feasibility: If derivatization is employed, a standard non-polar column (e.g., HP-5MS) could be used for separation. The resulting mass spectrum would be significantly different from the parent compound, requiring careful interpretation[8].

Summary and Method Comparison

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)High (ng/mL)
Selectivity GoodExcellentVery Good
Matrix Tolerance Low to ModerateHighModerate
Throughput HighHighLow to Moderate
Instrumentation Widely availableSpecialized, higher costWidely available
Primary Use Case Purity, QC, high-concentration samplesBioanalysis, trace analysis, forensicsForensics, when LC-MS is not available

References

  • PubChem. 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Available from: [Link]

  • Brust, T. F., et al. (2017). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Boumba, V. A., et al. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • De Gruyter. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). Available from: [Link]

  • Ji, Y., et al. (2011). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Bioanalysis & Biomedicine. Available from: [Link]

  • Russell, S., et al. (2010). A validated method for the quantitative analysis of piperazines in seized illicit materials by gas chromatography-mass spectrometry. Analytical Methods. Available from: [Link]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

  • SIELC Technologies. Separation of 1-(2-(4-Methoxyphenyl)ethyl)piperidin-4-amine on Newcrom R1 HPLC column. Available from: [Link]

  • Sharma, A., & Ahmed, S. (2021). Analytical Methods in Chemical Analysis. Wiley.
  • Baron, M. G., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night Time Economy setting. Forensic Chemistry. Available from: [Link]

  • Wiley-VCH. (2022).
  • Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. Available from: [Link]

  • McLaughlin, G., et al. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis.
  • Kasprzyk-Hordern, B., & Baker, D. R. (2012). Multi-residue method for the determination of basic/neutral pharmaceuticals and illicit drugs in surface water by solid-phase extraction and ultra performance liquid chromatography-positive electrospray ionisation tandem mass spectrometry.
  • PubChem. 2-Methoxyphenethylamine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. (2012). Available from: [Link]

  • ResearchGate. GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. (2017). Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Bishop, M. M., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (2015).
  • MDPI. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Available from: [Link]

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Application Notes and Protocols for In Vivo Studies of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is a novel chemical entity whose in vivo properties are not yet extensively documented in publicly available literature. Structurally, it features a methoxyphenyl group and a piperidine moiety, components found in various centrally active compounds. The presence of these functional groups suggests potential interactions with neurotransmitter systems in the central nervous system (CNS). Specifically, the methoxyphenylpiperidine scaffold is a key feature in antagonists of the N-methyl-D-aspartate (NMDA) receptor and ligands of serotonin receptors, which are crucial in modulating synaptic plasticity, learning, and memory.[1][2]

These application notes provide a detailed framework for researchers and drug development professionals to design and execute initial in vivo studies of this compound in rodent models. The protocols are extrapolated from established methodologies for structurally related compounds and general principles of preclinical animal research.

Hypothesized Mechanism of Action

Given its structural similarity to known NMDA receptor antagonists and serotonin 5-HT1A receptor ligands, it is plausible that this compound may exhibit activity at one or both of these targets.[3][4][5] NMDA receptors are critical for excitatory synaptic transmission, and their modulation can impact cognitive functions and neuronal excitability.[1] Serotonin 5-HT1A receptors are involved in mood regulation, anxiety, and cognition.[3][4] Therefore, in vivo studies should aim to characterize the compound's effects on behaviors and physiological parameters associated with these systems.

Experimental Design and Animal Models

Animal Model Selection

For initial in vivo screening, mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are suitable models due to their well-characterized physiology and behavior, as well as the availability of established testing paradigms.[6][7] The choice between mice and rats may depend on the specific behavioral assays to be employed and the required blood volumes for pharmacokinetic analysis.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[6][8]

Compound Preparation and Administration

Formulation

The solubility of this compound should be determined empirically. For in vivo administration, the compound should be dissolved in a suitable vehicle.

  • For soluble compounds: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are preferred vehicles. The pH of the final solution should be adjusted to a physiologically compatible range (~7.4) to avoid irritation at the injection site.[7]

  • For poorly soluble compounds: A suspension can be prepared using vehicles such as 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in sterile water. Sonication may be required to achieve a uniform suspension.[9]

Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for systemic administration in rodents include intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[6][7]

Table 1: Recommended Administration Parameters for Rodents [7][8]

Route of AdministrationMouse Volume (ml/kg)Rat Volume (ml/kg)Needle Gauge
Intraperitoneal (IP)101025-27G
Subcutaneous (SC)10525-27G
Oral Gavage (PO)101020-22G (flexible)

Detailed Protocols

Protocol 1: Preparation of Dosing Solution/Suspension
  • Determine the required dose and concentration: Based on preliminary in vitro data or data from analogous compounds, select a range of doses for initial screening.

  • Weigh the compound: Accurately weigh the required amount of this compound.

  • Solubilization/Suspension:

    • Solution: Add the appropriate vehicle to the compound and vortex or sonicate until fully dissolved. Adjust the pH if necessary.

    • Suspension: If the compound is not soluble, create a paste with a small amount of the vehicle, then gradually add the remaining vehicle while continuously mixing to form a uniform suspension.[9]

  • Sterile Filtration: For solutions intended for parenteral administration, sterile filter the final preparation through a 0.22 µm filter.[9]

Protocol 2: Administration via Intraperitoneal (IP) Injection
  • Animal Restraint: Manually restrain the mouse or rat, ensuring the head is tilted downwards to displace the abdominal organs.[9]

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[6]

  • Injection: Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity and inject the formulation.[9]

Protocol 3: Administration via Subcutaneous (SC) Injection
  • Animal Restraint: Manually restrain the animal.

  • Injection Site: Lift the loose skin over the back of the neck or flank to form a "tent".[6]

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent and inject the formulation.[9]

Protocol 4: Administration via Oral Gavage (PO)
  • Animal Restraint: Firmly restrain the animal.

  • Gavage Needle: Use a flexible or rigid gavage needle of appropriate size for the animal.

  • Administration: Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. Ensure the needle passes without resistance to avoid tracheal insertion.[6][10]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_assess Phase 3: Assessment cluster_analysis Phase 4: Data Analysis Compound Weigh Compound Formulation Prepare Dosing Solution/Suspension Compound->Formulation Vehicle Select Vehicle Vehicle->Formulation Administration Administer Compound (IP, SC, PO) Formulation->Administration AnimalModel Select Animal Model (Mouse/Rat) AnimalModel->Administration DoseSelection Select Dose Range DoseSelection->Administration Behavioral Behavioral Assays (e.g., Open Field, PPI) Administration->Behavioral Physiological Physiological Monitoring Administration->Physiological PK Pharmacokinetic Analysis Administration->PK DataCollection Data Collection Behavioral->DataCollection Physiological->DataCollection PK->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Interpretation Interpretation of Results StatisticalAnalysis->Interpretation

Caption: General workflow for in vivo studies of this compound.

Proposed In Vivo Assays

Based on the hypothesized mechanism of action, the following assays can be employed to characterize the effects of this compound.

Open Field Test

This assay assesses general locomotor activity and anxiety-like behavior. A decrease in locomotor activity at higher doses could indicate sedative effects, while increased activity at lower doses might suggest stimulant properties, a profile sometimes seen with dissociative anesthetics.[11]

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, which is disrupted in several neuropsychiatric disorders and by NMDA receptor antagonists.[11] This test can provide insights into the compound's potential effects on information processing in the brain.

Cognitive Function Tests

To evaluate the impact on learning and memory, tests such as the Novel Object Recognition (NOR) task or the Morris Water Maze can be utilized. NMDA receptor antagonists are known to impair performance in these tasks.[1]

Hypothetical Dosing and Expected Outcomes

The following table provides a hypothetical framework for initial dose-finding studies, based on data from structurally related compounds. These ranges should be optimized based on empirical data.

Table 2: Hypothetical Dose Ranges and Potential Outcomes

Dose Range (mg/kg)Expected EffectsRationale/Supporting Evidence
1 - 10Modulation of locomotor activity, potential anxiolytic or anxiogenic effects.Similar ranges have been shown to affect locomotor activity and sensorimotor gating for related compounds.[11]
10 - 30Significant alterations in sensorimotor gating (PPI), potential cognitive impairment.Higher doses of NMDA antagonists typically induce more pronounced behavioral changes.[11]
> 30Potential for sedative effects, ataxia, or other adverse effects.High doses may lead to generalized CNS depression.[11]

Pharmacokinetic Analysis

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, blood samples should be collected at various time points post-administration. Analysis of plasma concentrations will help determine key pharmacokinetic parameters such as Cmax, Tmax, and half-life.[11][12]

Signaling Pathway Visualization

Signaling_Pathway cluster_nmda NMDA Receptor Pathway cluster_5ht1a Serotonin 5-HT1A Receptor Pathway Compound 2-(2-Methoxyphenyl)-2- (piperidin-1-yl)ethan-1-amine NMDA_R NMDA Receptor Compound->NMDA_R Antagonism (?) HT1A_R 5-HT1A Receptor Compound->HT1A_R Agonism/Antagonism (?) Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Cognition Learning & Memory Synaptic_Plasticity->Cognition AC Adenylyl Cyclase HT1A_R->AC cAMP ↓ cAMP AC->cAMP Mood Mood & Anxiety cAMP->Mood

Caption: Hypothesized signaling pathways for this compound.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the in vivo characterization of this compound. Due to the lack of direct preclinical data for this specific molecule, the proposed experimental design is based on extrapolation from structurally similar compounds with known activities at NMDA and serotonin receptors. Researchers should proceed with dose-escalation studies cautiously and be prepared to modify these protocols based on observed effects. Thorough documentation of all procedures and outcomes is essential for building a robust understanding of this novel compound's pharmacological profile.

References

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  • Lindsley CW, Weaver CD, Conn PJ, et al. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). J Med Chem. 2013;56(12):5208-12.
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  • Manto M, Dalmau J, Didelot A, et al. In vivo effects of antibodies from patients with anti-NMDA receptor encephalitis: further evidence of synaptic glutamatergic dysfunction. Brain. 2010;133(Pt 11):3210-8.
  • Kung HF, Kung MP, Clarke W, Maayani S, Zhuang ZP. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. J Pharmacol Exp Ther. 1996;277(2):661-70.
  • Corradetti R, Le Poul E, Laaris N, Hamon M, Lanfumey L. Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. J Pharmacol Exp Ther. 1996;278(2):679-88.
  • Punger T, Smith JC, Johnson A. Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus). J Am Assoc Lab Anim Sci. 2025;64(2):287-294.
  • Łowicki D, Przybylski P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2026;302(Pt 1):118213.

Sources

Application Notes and Protocols for 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine as a Tool Compound in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is a novel chemical entity with limited publicly available data. The following application notes and protocols are based on the analysis of structurally related compounds and provide a comprehensive framework for its characterization and use as a tool compound in neuroscience research. All protocols should be adapted and validated for the specific experimental conditions.

Introduction: A Novel Modulator of Monoaminergic Systems

The intricate network of monoaminergic neurotransmission, involving dopamine, serotonin, and norepinephrine, governs a vast array of physiological and cognitive processes. Dysregulation of these systems is implicated in numerous neurological and psychiatric disorders. Chemical probes that can selectively modulate the components of monoaminergic signaling are invaluable tools for dissecting these complex neural circuits and for the development of novel therapeutics.

This compound, hereafter referred to as NeuroCompound-X , is a novel small molecule with a chemical scaffold suggestive of interaction with monoamine transporters and receptors. Its structure, featuring a methoxyphenyl group and a piperidine moiety, is common in compounds targeting the dopamine transporter (DAT) and the serotonin transporter (SERT). These application notes provide a detailed guide to the characterization and application of NeuroCompound-X as a potential dual inhibitor of DAT and SERT, offering a unique pharmacological profile for investigating the interplay between dopaminergic and serotonergic systems.

Chemical and Physical Properties of NeuroCompound-X

A thorough understanding of the physicochemical properties of a tool compound is fundamental for its effective use in biological assays.

PropertyValueSource
IUPAC Name This compound-
CAS Number 904805-93-2[1]
Molecular Formula C14H22N2O[1]
Molecular Weight 234.34 g/mol [1]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in DMSO, EthanolInferred
Purity ≥95%[1]

Hypothesized Mechanism of Action: Dual Inhibition of Dopamine and Serotonin Transporters

Based on its structural similarity to known monoamine reuptake inhibitors, NeuroCompound-X is hypothesized to function as a dual inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT). By binding to these transporters, it is expected to block the reuptake of dopamine and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling.

NeuroCompound-X_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 Uptake SERT SERT DAT DAT Vesicle Synaptic Vesicle VMAT2->Vesicle DA_ext Dopamine Vesicle->DA_ext Release NeuroCompoundX NeuroCompound-X NeuroCompoundX->SERT Inhibition NeuroCompoundX->DAT Inhibition DA_ext->DAT Reuptake D2R D2 Receptor DA_ext->D2R Binding Serotonin_ext Serotonin Serotonin_ext->SERT Reuptake HTR1A 5-HT1A Receptor Serotonin_ext->HTR1A Binding

Caption: Hypothesized mechanism of action of NeuroCompound-X.

In Vitro Application Notes and Protocols

Radioligand Binding Assay: Determining Affinity for DAT and SERT

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of NeuroCompound-X for DAT and SERT.

Principle: The ability of increasing concentrations of NeuroCompound-X to displace a radiolabeled ligand with known affinity for DAT or SERT is measured.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT.

  • Non-specific binding competitors: Nomifensine for DAT, Fluoxetine for SERT.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well plates, glass fiber filters, scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing hDAT or hSERT.[2]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or non-specific binding competitor.

    • 50 µL of NeuroCompound-X at various concentrations (e.g., 0.1 nM to 10 µM).

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of cell membrane suspension (10-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[2][3]

Data Analysis: Calculate the specific binding at each concentration of NeuroCompound-X. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TransporterRadioligandKi (nM) of NeuroCompound-X
DAT [³H]WIN 35,428To be determined
SERT [³H]CitalopramTo be determined
Monoamine Transporter Uptake Assay: Assessing Functional Inhibition

This protocol measures the functional potency of NeuroCompound-X to inhibit dopamine and serotonin uptake.

Principle: The inhibition of the uptake of radiolabeled dopamine or serotonin into cells expressing the respective transporters is quantified.

Uptake_Assay_Workflow start Plate cells expressing DAT or SERT wash Wash cells with uptake buffer start->wash preincubate Pre-incubate with NeuroCompound-X wash->preincubate add_radioligand Add [³H]Dopamine or [³H]Serotonin preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake (wash with cold buffer) incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity (scintillation counting) lyse->quantify

Caption: Workflow for the monoamine transporter uptake assay.

Materials:

  • HEK293 cells stably expressing hDAT or hSERT.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin.

  • Uptake buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • 96-well cell culture plates.

Protocol:

  • Cell Plating: Plate HEK293-hDAT or -hSERT cells in a 96-well plate and grow to confluence.[4][5]

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of NeuroCompound-X.

  • Uptake Initiation: Initiate uptake by adding the radiolabeled substrate ([³H]Dopamine or [³H]Serotonin) at a concentration near its Km.

  • Incubation: Incubate for a short period (5-10 minutes) at 37°C to measure the initial rate of uptake.[2][6]

  • Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Quantification: Lyse the cells and measure the radioactivity in a scintillation counter.

Data Analysis: Determine the percent inhibition of uptake at each concentration of NeuroCompound-X. Calculate the IC50 value from the dose-response curve.

TransporterSubstrateIC50 (nM) of NeuroCompound-X
DAT [³H]DopamineTo be determined
SERT [³H]SerotoninTo be determined

In Vivo Application Notes and Protocols

Elevated Plus Maze (EPM): Assessing Anxiety-Like Behavior

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][8]

Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.[9]

  • Drug Administration: Administer NeuroCompound-X or vehicle intraperitoneally (i.p.) 30 minutes before the test.

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.[8][10]

  • Data Collection: Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial.[8]

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic-like effect.

Novel Object Recognition (NOR) Test: Evaluating Recognition Memory

The NOR test is used to assess recognition memory in rodents.[11][12]

Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[13]

Apparatus: An open field arena and a set of different objects.

Protocol:

  • Habituation: On day 1, allow each mouse to explore the empty arena for 10 minutes.[12][14]

  • Familiarization (Training): On day 2, place two identical objects in the arena and allow the mouse to explore for 10 minutes.[13][14]

  • Drug Administration: Administer NeuroCompound-X or vehicle i.p. after the familiarization phase or before the test phase, depending on the experimental question.

  • Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.[12][14]

  • Data Collection: Record the time spent exploring each object using a video tracking system.

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates intact recognition memory.

Data Interpretation and Troubleshooting

  • In Vitro Assays: Discrepancies between binding affinity (Ki) and functional potency (IC50) may suggest a non-competitive mechanism of action or influence of substrate competition. Ensure proper membrane preparation and accurate determination of radioligand Kd.

  • In Vivo Assays: The effects of NeuroCompound-X on locomotor activity should be assessed in an open field test to rule out confounding effects on the EPM and NOR test results. Ensure consistent handling of animals and a low-stress testing environment.

Conclusion

This compound (NeuroCompound-X) represents a promising tool compound for the investigation of the dopaminergic and serotonergic systems. The protocols outlined in these application notes provide a robust framework for its characterization, from molecular interactions with its putative targets to its effects on complex behaviors. A thorough investigation using these methods will elucidate the pharmacological profile of NeuroCompound-X and establish its utility as a valuable probe in neuroscience research.

References

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  • Maze Engineers. Novel Object Recognition. Conduct Science. [Link]

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  • Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1461–1473. [Link]

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Sources

Application Notes and Protocols for Investigating the Antiglioma Activity of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gliomas, particularly glioblastoma (GBM), represent one of the most aggressive and challenging forms of central nervous system cancer, with a grim prognosis despite multimodal treatment strategies.[1] The invasive nature of glioma cells and the protective barrier of the blood-brain barrier (BBB) pose significant hurdles for effective chemotherapy. This document provides a comprehensive guide for the preclinical investigation of a promising class of small molecules: 2-(2-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine analogs. We will use the specific thiazolidinone derivative, 2-(2-methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one (herein referred to as "Analog 4L"), which has demonstrated notable antiglioma potential, as a guiding example.[2][3] These application notes offer a framework for synthesis, characterization, and the systematic evaluation of antiglioma efficacy through detailed in vitro and in vivo protocols, grounded in an understanding of the complex signaling pathways driving glioma progression.

Introduction: The Rationale for Investigating Novel Analogs

The high mortality rate of glioblastoma is largely due to its rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies.[4] The development of novel therapeutic agents that can effectively cross the BBB and target the specific molecular machinery of glioma cells is a critical unmet need. Small molecules like the this compound series are of interest due to their structural properties which may facilitate CNS penetration. Previous studies on related thiazolidinone structures have shown that they possess a range of pharmacological properties, including anti-inflammatory and anticancer activities, making them a compelling scaffold for antiglioma drug discovery.[2][3]

The core objective of the protocols outlined herein is to provide a robust, multi-faceted approach to:

  • Confirm the cytotoxic and cytostatic effects of novel analogs on glioma cell lines.

  • Elucidate the potential mechanisms of action by examining effects on key cellular processes like migration and invasion.

  • Validate in vitro findings using a preclinical in vivo model that recapitulates key features of human glioblastoma.

Overview of Key Signaling Pathways in Glioma

A rational drug discovery approach requires an understanding of the molecular targets. Glioma progression is driven by the dysregulation of several key intracellular signaling pathways.[5] Targeting these pathways is a primary strategy for modern cancer therapeutics.

  • Receptor Tyrosine Kinase (RTK) Pathways: In a majority of GBM cases, RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are amplified or mutated.[6][7] This leads to constitutive activation of downstream pro-survival and proliferative cascades.

  • PI3K/Akt/mTOR Pathway: This is one of the most frequently activated signaling networks in glioma, regulating cell growth, survival, and metabolism.[8][9][10] Loss of the tumor suppressor PTEN, a negative regulator of this pathway, is common in GBM and leads to its hyperactivation.[7]

  • Ras/MEK/MAPK Pathway: This pathway is crucial for transducing signals from RTKs to the nucleus, promoting cell proliferation and differentiation.[6][10]

  • p53 and Rb Tumor Suppressor Pathways: Inactivation of these critical cell cycle checkpoints is a hallmark of many cancers, including glioma, leading to uncontrolled cell division.[1][8]

The this compound analogs may exert their antiglioma effects by modulating one or more of these critical pathways, a hypothesis that the following experimental protocols are designed to investigate.

Glioma_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptors (EGFR, PDGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes PTEN PTEN PTEN->PI3K Inhibits

Figure 1. Key signaling pathways commonly deregulated in glioma.

In Vitro Evaluation of Antiglioma Activity

The initial screening of novel compounds relies on robust and reproducible in vitro assays to determine their biological activity against cancer cells.

Rationale for Cell Line Selection

The choice of cell line is critical and should be tailored to the experimental question. A panel of cell lines is recommended to account for the heterogeneity of glioma.

  • C6: A rat glioma cell line widely used for in vitro screening and for creating syngeneic orthotopic models in immunocompetent rats, which is valuable for studying the tumor microenvironment.[11][12]

  • U87MG & U251: Human glioblastoma cell lines that are well-characterized and commonly used. U251 cells are noted to have mutations in PTEN and p53.[4]

  • GL261: A murine glioma cell line used for creating syngeneic models in immunocompetent C57BL/6 mice, making it suitable for immunotherapy studies.[13]

Protocol 1: Cell Viability and Cytotoxicity Assessment (XTT Assay)

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. It is an advancement over the MTT assay as it produces a water-soluble formazan product, simplifying the protocol.[14]

XTT_Assay_Workflow A 1. Seed glioma cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Treat with serial dilutions of test compound B->C D 4. Incubate for desired period (e.g., 48-72h) C->D E 5. Add XTT reagent to each well D->E F 6. Incubate 2-4h at 37°C E->F G 7. Measure absorbance (450-500 nm) F->G H 8. Calculate % Viability and determine IC50 G->H

Figure 2. Experimental workflow for the XTT cell viability assay.

Methodology:

  • Cell Seeding: Seed glioma cells (e.g., C6, U87MG) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.[15]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent in the control wells.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of ~650 nm should be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Analog 4LC64825.5
Analog 4LU87MG4832.1
Analog 5BC64845.8
Analog 5BU87MG4851.2
TemozolomideC648>100
TemozolomideU87MG4885.4
Protocol 2: Cell Invasion Assessment (Transwell Assay)

The high degree of invasiveness is a defining characteristic of glioblastoma. The Transwell invasion assay, or Boyden chamber assay, is a crucial method for quantifying the invasive potential of cancer cells in vitro.[16] It measures the ability of cells to degrade and move through a layer of extracellular matrix (ECM), mimicking in vivo processes.[17]

Transwell_Invasion_Assay A 1. Coat Transwell insert membrane with Matrigel B 2. Seed serum-starved cells into upper chamber with test compound A->B C 3. Add chemoattractant (e.g., FBS) to the lower chamber B->C D 4. Incubate for 12-48h to allow for invasion C->D E 5. Remove non-invading cells from top of membrane D->E F 6. Fix and stain invading cells on bottom of membrane E->F G 7. Image and count cells in multiple fields F->G H 8. Quantify % Invasion relative to control G->H

Figure 3. Workflow for the Transwell cell invasion assay.

Methodology:

  • Preparation of Inserts: Thaw Matrigel (or another basement membrane extract) on ice. Dilute it with cold, serum-free medium and coat the top surface of an 8 µm pore size Transwell insert membrane. Allow it to gel by incubating at 37°C for at least 30 minutes.[18]

  • Cell Preparation: Culture glioma cells to ~80% confluence and then serum-starve them for 18-24 hours. This increases their responsiveness to chemoattractants.[19]

  • Assay Setup:

    • Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.

    • Trypsinize and resuspend the serum-starved cells in serum-free medium containing the test compound at the desired concentration (e.g., at its IC50 or a sub-lethal concentration).

    • Seed 1 x 10⁵ cells in 200 µL into the upper chamber of each Matrigel-coated insert.

  • Incubation: Incubate the plate at 37°C in 5% CO₂ for a period sufficient to allow invasion (typically 12-48 hours, depending on the cell line's motility).

  • Processing:

    • Carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-invading cells and Matrigel from the upper surface of the membrane.[16]

    • Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde or methanol for 15-20 minutes.

  • Staining and Quantification:

    • Stain the fixed cells with a solution like 0.1% Crystal Violet or Hoechst nuclear stain for 15 minutes.

    • Wash the inserts gently with PBS to remove excess stain.

    • Using a microscope, count the number of stained cells in several representative fields of view for each membrane.

  • Data Analysis: Calculate the average number of invading cells per field. Express the results as a percentage of invasion relative to the vehicle-treated control group.

Data Presentation:

Treatment (at 0.5 x IC50)Cell LineAverage Invading Cells per Field% Invasion of Control
Vehicle ControlU87MG152100%
Analog 4LU87MG4127%
Analog 5BU87MG8858%

In Vivo Preclinical Evaluation

Positive in vitro results must be validated in a living system to assess a compound's true therapeutic potential, considering factors like pharmacokinetics and interaction with the tumor microenvironment.[20]

Protocol 3: Orthotopic C6 Glioma Model in Rats

The orthotopic model, where tumor cells are implanted in the brain, is considered a gold standard for preclinical glioma research as it closely mimics the human disease environment.[12] The use of the C6 cell line in immunocompetent Wistar or Sprague-Dawley rats provides a syngeneic model that allows for the study of interactions between the tumor and the host immune system.[11]

Ethical Considerations: All animal experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare, such as those from the NC3Rs or local IACUC.[21][22] Key principles include the 3Rs (Replacement, Reduction, Refinement) and the establishment of clear humane endpoints to minimize animal suffering.[21][23]

InVivo_Workflow A 1. Acclimatize animals B 2. Stereotactically implant C6 glioma cells into rat striatum A->B C 3. Allow tumor to establish (e.g., 7 days) B->C D 4. Randomize animals into treatment groups C->D E 5. Administer treatment (e.g., i.p. or oral) daily D->E F 6. Monitor animal health and tumor growth (e.g., MRI) E->F Daily G 7. Continue until humane endpoints are reached F->G H 8. Analyze survival data (Kaplan-Meier) and tumor histology G->H

Figure 4. Workflow for an orthotopic in vivo glioma study.

Methodology:

  • Animal Acclimatization: House adult male Wistar rats (200-250g) under standard conditions for at least one week prior to the experiment.

  • Tumor Implantation:

    • Anesthetize the rat and place it in a stereotactic frame.

    • Create a burr hole in the skull at predetermined coordinates corresponding to the right striatum.

    • Slowly inject a suspension of C6 glioma cells (e.g., 1 x 10⁵ cells in 5 µL of PBS) into the brain parenchyma using a Hamilton syringe.

  • Post-Operative Care: Suture the incision and provide post-operative analgesia. Monitor the animals closely for recovery.

  • Treatment Protocol:

    • After a tumor establishment period (e.g., 7 days), randomize animals into treatment groups (e.g., Vehicle Control, Test Analog, Positive Control).

    • Administer the test analog via a relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Monitoring and Endpoints:

    • Monitor animal health daily, including body weight, behavior, and neurological signs.

    • Tumor growth can be monitored non-invasively using techniques like Magnetic Resonance Imaging (MRI) at set intervals.

    • Humane Endpoints: Animals should be euthanized if they exhibit signs of excessive distress, such as >20% weight loss, severe neurological deficits, or a tumor burden exceeding predefined limits.[24]

  • Data Collection and Analysis:

    • The primary endpoint is typically overall survival. Analyze this using Kaplan-Meier survival curves and log-rank tests.

    • At the end of the study, perfuse the animals, excise the brains, and process them for histological analysis (e.g., H&E staining, immunohistochemistry) to confirm tumor presence and evaluate markers of proliferation or apoptosis.

Data Presentation:

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)P-value (vs. Vehicle)
Vehicle Control21--
Analog 4L (20 mg/kg)3042.9%<0.01
Temozolomide (50 mg/kg)2623.8%<0.05

Conclusion

The systematic application of the protocols described in this guide provides a robust framework for the preclinical evaluation of this compound analogs as potential antiglioma agents. By progressing from high-throughput in vitro viability screens to more complex assays measuring invasion, and culminating in a therapeutically relevant orthotopic in vivo model, researchers can generate the comprehensive data package needed to identify lead candidates for further development. This structured approach, grounded in the molecular biology of glioma, ensures that experimental choices are rational and that the resulting data are reliable and translatable.

References

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Application Note & Protocols: A High-Throughput Screening Cascade for the Identification and Characterization of Novel 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(2-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine scaffold represents a promising chemical starting point for the discovery of novel therapeutics targeting the central nervous system (CNS). Structural similarities to known pharmacologically active agents suggest potential interactions with key protein families, including Sigma receptors, G-protein coupled receptors (GPCRs), and ion channels such as the NMDA receptor. This guide provides a comprehensive, field-proven high-throughput screening (HTS) cascade designed for the efficient identification, confirmation, and preliminary characterization of active compounds from a library of these derivatives. We present detailed, step-by-step protocols for robust primary and secondary assays, including fluorescence polarization for binding affinity, functional calcium mobilization for GPCR and ion channel modulation, and essential cell viability counter-screens. The strategic workflow, data analysis guidelines, and rationale behind experimental choices are detailed to empower researchers in drug discovery to effectively prosecute this important chemical series.

Introduction: The Therapeutic Potential and Screening Strategy

The discovery of novel CNS-active agents is a critical endeavor in pharmaceutical research. The piperidine moiety is a privileged scaffold found in numerous CNS drugs, and its combination with a methoxyphenyl group suggests a high potential for interaction with various receptors.[1] Specifically, this structural class shares features with known ligands for Sigma receptors (implicated in neurodegenerative diseases and psychiatric disorders), NMDA receptors (crucial for synaptic plasticity and implicated in epilepsy and schizophrenia), and various GPCRs that modulate neurotransmission.[2][3][4]

A successful screening campaign requires more than just a primary assay; it demands a logical, multi-stage strategy—a screening cascade—to manage the large number of compounds and systematically filter them to a small number of high-quality hits. This process minimizes cost and effort by using high-capacity, less complex assays at the start and progressing to more detailed, lower-throughput functional assays for confirmation and characterization.[5]

This document outlines a robust HTS cascade designed to:

  • Identify primary hits through high-throughput binding assays.

  • Confirm the activity of these hits in functional, cell-based assays.

  • Eliminate false positives arising from cytotoxicity or assay interference.

  • Prioritize confirmed hits for further lead optimization studies.

HTS_Cascade_Workflow cluster_0 HTS Cascade for Derivative Library compound_library Compound Library (10,000s of Derivatives) primary_screening PART 1: Primary Screening (Binding Assays) - Fluorescence Polarization (FP) - Radioligand Binding (Alternative) compound_library->primary_screening primary_hits Primary Hits (~1-3% Hit Rate) primary_screening->primary_hits Identify Binders secondary_screening PART 2: Secondary Screening (Functional Assays) - Calcium Mobilization - Automated Electrophysiology primary_hits->secondary_screening counter_screening PART 3: Counter-Screening (Viability) - ATP-Based Luminescence Assay primary_hits->counter_screening confirmed_hits Confirmed Hits (Validated Activity & Non-Toxic) secondary_screening->confirmed_hits Confirm Functional Activity false_positives Cytotoxic / Artifactual Hits counter_screening->false_positives Identify Cytotoxicity dose_response PART 4: Hit Characterization - Dose-Response Curves (IC50/EC50) - Selectivity Profiling confirmed_hits->dose_response lead_candidates Lead Candidates for Optimization dose_response->lead_candidates

Caption: High-Throughput Screening (HTS) Cascade Workflow.

Part 1: Primary Screening for Target Binding

The initial goal is to rapidly identify which derivatives in the library physically interact with the protein target(s) of interest. We recommend a non-radioactive Fluorescence Polarization (FP) assay as the primary screen due to its homogeneous format (no wash steps), speed, and amenability to automation.[6]

Assay Principle: Fluorescence Polarization (FP) Competition Assay

FP measures the change in the tumbling rate of a fluorescent molecule in solution.[7] A small, fluorescently labeled ligand (the "tracer") tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP value). When this tracer binds to a large protein receptor, its tumbling slows dramatically, and it emits highly polarized light (high FP value).[6] Library compounds that bind to the same site on the receptor will compete with and displace the fluorescent tracer, causing the FP value to decrease. This drop in polarization is the signal that identifies a "hit".

FP_Assay_Principle cluster_0 Low Polarization Signal cluster_1 High Polarization Signal cluster_2 Competition Results in Low Signal Tracer Fluorescent Tracer (Fast Tumbling) Light_Out_1 Depolarized Emission Light Tracer->Light_Out_1 Light_In_1 Polarized Excitation Light Light_In_1->Tracer ReceptorTracer Receptor Protein Bound Tracer Light_Out_2 Polarized Emission Light ReceptorTracer:f1->Light_Out_2 Light_In_2 Polarized Excitation Light Light_In_2->ReceptorTracer:f1 ReceptorCompetitor Receptor Protein Hit Compound FreeTracer Displaced Tracer (Fast Tumbling) Light_Out_3 Depolarized Emission Light FreeTracer->Light_Out_3 Light_In_3 Polarized Excitation Light Light_In_3->FreeTracer

Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay.

Protocol: FP-Based Primary Screen for Sigma-1 Receptor (S1R)

This protocol is designed for a 384-well plate format and is optimized for identifying competitive binders to the Sigma-1 receptor.

Materials:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.

  • Receptor: Purified human Sigma-1 Receptor (S1R).

  • Tracer: A fluorescently-labeled S1R ligand (e.g., BODIPY-FL-pentazocine).

  • Positive Control: Haloperidol or (+)-Pentazocine (known S1R ligands).[4]

  • Negative Control: DMSO (vehicle).

  • Plates: Low-volume, black, flat-bottom 384-well plates.

  • Test Compounds: Library of this compound derivatives, typically at 10 mM in DMSO, diluted to a working concentration.

Protocol Steps:

  • Assay Validation (Pre-Screening):

    • Rationale: Before screening the full library, the assay must be validated to ensure it is robust and sensitive. This involves determining the optimal concentrations of receptor and tracer and calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor ≥ 0.5 is considered excellent for HTS.

    • Procedure: a. Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of S1R to determine the dissociation constant (Kd). b. Set the final tracer concentration at or below its Kd. c. Set the final receptor concentration to bind approximately 50-80% of the tracer. d. Run 16-32 wells of positive control (e.g., 10 µM Haloperidol) and 16-32 wells of negative control (DMSO) to calculate the Z'-factor.

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each test compound from the library stock plates into the wells of the 384-well assay plates.

    • Dispense 50 nL of the positive control and negative control into their designated wells.

  • Receptor/Tracer Mix Preparation:

    • Prepare a 2X working solution of the S1R/Tracer complex in assay buffer. This solution contains twice the final desired concentration of both the receptor and the fluorescent tracer.

    • Rationale: Preparing a combined mix ensures consistent dispensing and reduces variability.

  • Assay Reaction:

    • Dispense 20 µL of the 2X S1R/Tracer mix into each well of the assay plate containing the pre-spotted compounds.

    • Seal the plates and incubate for 2 hours at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.[8]

  • Data Acquisition:

    • Read the plates on a microplate reader equipped with appropriate polarization filters for the chosen fluorophore.

    • The reader will measure the fluorescence intensity parallel and perpendicular to the excitation light plane and calculate the polarization value (in mP units).[6]

Part 2: Secondary Screening for Functional Activity

Primary hits from the binding screen must be validated in a functional context. A cell-based calcium mobilization assay is an excellent secondary screen as it can detect the functional consequences of ligand binding for many GPCRs and some ion channels.[9][10][11]

Assay Principle: Gq-Coupled Calcium Mobilization

Many receptors, upon activation by an agonist, couple to the Gq alpha subunit. This activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[11][12] This transient increase in cytosolic Ca2+ can be detected using calcium-sensitive fluorescent dyes (like Fluo-4) and a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR). Antagonists will block this agonist-induced calcium release.

GPCR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm & ER Ligand Agonist (Test Compound) GPCR Gq-Coupled Receptor Ligand->GPCR binds G_Protein Gq Protein GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 generates IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_Store Stored Ca2+ Ca_Release Ca2+ Release IP3R->Ca_Release opens channel Fluo4 Fluo-4 Dye (Fluoresces) Ca_Release->Fluo4 detected by

Caption: Gq-Coupled GPCR signaling pathway leading to calcium mobilization.

Protocol: FLIPR-Based Calcium Mobilization Assay

This protocol is for detecting both agonist and antagonist activity of primary hits on a target receptor stably expressed in a cell line (e.g., CHO-K1 or HEK293).

Materials:

  • Cell Line: A cell line stably expressing the target receptor (e.g., a candidate GPCR or NMDA receptor).

  • Culture Medium: Appropriate medium (e.g., DMEM/F12) with 10% FBS and selection antibiotic.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Dye Loading Buffer: Calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit) prepared according to the manufacturer's instructions in Assay Buffer.

  • Reference Agonist: A known agonist for the target receptor.

  • Reference Antagonist: A known antagonist for the target receptor.

  • Plates: Black, clear-bottom 384-well cell culture plates.

Protocol Steps:

  • Cell Plating:

    • Seed the cells into 384-well plates at an optimized density (e.g., 10,000-20,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 20 µL of the prepared Dye Loading Buffer to each well.

    • Incubate for 1 hour at 37°C, 5% CO2. Rationale: This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Preparation:

    • Prepare a separate "compound plate" containing the primary hits, reference agonist, and reference antagonist at 4X the final desired concentration in Assay Buffer.

  • Data Acquisition (FLIPR):

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure a baseline fluorescence for 10-20 seconds.

    • Agonist Mode: The FLIPR will then transfer 10 µL from the compound plate to the cell plate. An immediate and transient increase in fluorescence indicates agonist activity.

    • Antagonist Mode: After an appropriate pre-incubation time with the test compounds (e.g., 15-30 minutes), the FLIPR can perform a second addition, this time of a known reference agonist. If a test compound is an antagonist, it will block or reduce the fluorescence signal produced by the reference agonist.[9]

Part 3: Counter-Screening for Cell Viability

It is critical to ensure that the observed activity in the primary and secondary screens is not an artifact of cytotoxicity.[13] Compounds that kill cells can disrupt membrane integrity or metabolic activity, leading to false positives (or negatives). An ATP-based cell viability assay is the industry standard for HTS counter-screening.[14][15]

Protocol: Luminescent ATP-Based Cell Viability Assay

Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[13] When cells die, they rapidly lose the ability to synthesize ATP. This assay uses a thermostable luciferase enzyme, which in the presence of luciferin and ATP, produces a stable luminescent signal that is measured on a plate reader.

Protocol Steps:

  • Cell Plating and Compound Treatment:

    • Plate cells and treat them with the hit compounds at the same concentrations and for the same duration as in the functional secondary assay.

  • Assay Reagent Addition:

    • Equilibrate the cell plate and the luminescent ATP assay reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add a volume of reagent equal to the volume of culture medium in the well (e.g., add 40 µL of reagent to 40 µL of medium).

  • Incubation and Lysis:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a microplate reader. A decrease in luminescence compared to the vehicle control indicates cytotoxicity.

Data Analysis and Hit Prioritization

For each assay, raw data must be normalized and analyzed to identify statistically significant hits.

ParameterDescriptionCalculationInterpretation
Z'-Factor A measure of assay quality and robustness.1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg|Z' ≥ 0.5 indicates an excellent assay for HTS.
% Inhibition Used in competitive binding assays (FP).100 * (1 - (Signal_cpd - Signal_pos) / (Signal_neg - Signal_pos))A common hit threshold is ≥ 50% inhibition at a single concentration (e.g., 10 µM).
% Activation Used in functional agonist assays (Calcium).100 * (Signal_cpd - Signal_neg) / (Signal_pos - Signal_neg)A common hit threshold is ≥ 50% activation relative to a reference agonist.
IC50 / EC50 The concentration of a compound that produces 50% of its maximal inhibitory or effective response.Derived from a non-linear regression fit of a dose-response curve.Provides a quantitative measure of compound potency.

Hit Prioritization: A compound is considered a "confirmed hit" if it meets the following criteria:

  • Shows activity above the threshold in the primary binding screen (e.g., >50% inhibition).

  • Demonstrates concentration-dependent activity in the secondary functional screen (a valid IC50 or EC50 curve).

  • Shows no significant cytotoxicity at active concentrations (<20% cell death in the viability assay).

These confirmed, non-toxic hits are then prioritized for further investigation, including selectivity profiling against a panel of related receptors and off-target liability screens to ensure a clean safety profile.[16][17]

References

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Application Note: Radiolabeling of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the radiolabeling of 2-(2-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine, a promising candidate for positron emission tomography (PET) imaging of the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, making it an important target for in vivo imaging.[1][2] This guide outlines a robust method for the synthesis of the radiolabeled compound with Carbon-11, including precursor synthesis, automated radiolabeling, and comprehensive quality control procedures. Additionally, it provides insights into the in vitro and in vivo evaluation of the resulting radiotracer.

Introduction: The Rationale for a Novel Sigma-1 Receptor PET Ligand

The sigma-1 receptor is a transmembrane protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses. Its dysregulation has been linked to neurodegenerative diseases, psychiatric conditions, and pain.[3][4] Consequently, the development of specific PET radioligands for the non-invasive in vivo visualization and quantification of sigma-1 receptors is of significant interest for both clinical diagnostics and therapeutic drug development.[5]

The target compound, this compound, possesses structural motifs common to known high-affinity sigma-1 receptor ligands.[6][7] Its chemical structure suggests amenability to radiolabeling with positron-emitting radionuclides such as Carbon-11 (t½ = 20.4 min) or Fluorine-18 (t½ = 109.8 min).[2] This document will focus on a Carbon-11 labeling strategy via O-methylation of the corresponding desmethyl precursor, a well-established and efficient method for introducing the radiolabel in the final step of the synthesis.[3][8]

Precursor Synthesis: Crafting the Key for Radiolabeling

The successful radiosynthesis of [¹¹C]this compound hinges on the availability of its desmethyl precursor, 2-(2-hydroxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. The synthesis of this precursor can be achieved through a multi-step process, outlined below. The causality behind each step is to build the core structure of the molecule while leaving a phenolic hydroxyl group accessible for the final radiomethylation step.

Proposed Synthesis of the Desmethyl Precursor

A 2-Hydroxyacetophenone D α-Bromination A->D B Piperidine F Nucleophilic Substitution B->F C Sulfur E 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one D->E E->F G 1-(2-Hydroxyphenyl)-2-(piperidin-1-yl)ethan-1-one F->G H Reductive Amination G->H I 2-(2-Hydroxyphenyl)-2-(piperidin-1-yl)ethan-1-amine (Desmethyl Precursor) H->I A [¹¹C]CO₂ from Cyclotron B Gas Phase Conversion to [¹¹C]CH₃I A->B C Trapping of [¹¹C]CH₃I B->C D Reaction with Desmethyl Precursor C->D E Quenching D->E F Semi-preparative HPLC Purification E->F G Formulation F->G H [¹¹C]this compound G->H

Caption: Automated radiolabeling workflow for [¹¹C]this compound.

Detailed Protocol
  • Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase method. [9]2. Reaction Setup: A solution of the desmethyl precursor (typically 0.5-1.0 mg) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared in a reaction vessel. A mild base, such as potassium hydroxide or a tetraalkylammonium hydroxide, is added to deprotonate the phenolic hydroxyl group.

  • Radiolabeling: The gaseous [¹¹C]CH₃I is trapped in the reaction vessel containing the precursor solution at room temperature or slightly elevated temperature (e.g., 80-100°C). The reaction is typically complete within 5-10 minutes. [10]4. Purification: The reaction mixture is quenched and then purified using semi-preparative high-performance liquid chromatography (HPLC) to separate the desired radiolabeled product from unreacted precursor and other impurities. [11]5. Formulation: The HPLC fraction containing the product is collected, the solvent is removed by solid-phase extraction (SPE), and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

Quantitative Data Summary
ParameterTarget Value
Radiochemical Yield (decay-corrected)> 30%
Radiochemical Purity> 95%
Molar Activity> 37 GBq/µmol
Synthesis Time< 40 minutes

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control is paramount for any radiopharmaceutical intended for human use. [12][13]The following tests must be performed on each batch of [¹¹C]this compound.

TestMethodSpecification
Identity Analytical HPLC with co-injection of non-radioactive standardRetention time of the radioactive peak matches that of the standard.
Radiochemical Purity Analytical HPLC with radioactivity and UV detectors> 95% of total radioactivity is in the product peak. [11]
Chemical Purity Analytical HPLC with UV detectorConcentration of precursor and other chemical impurities are below specified limits.
Molar Activity Calculated from the radioactivity and the mass of the product determined by HPLC> 37 GBq/µmol at the time of injection.
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% of radioactivity is from ¹¹C.
pH pH meter or pH strips4.5 - 7.5
Sterility Membrane filtration and incubationNo microbial growth.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V, where V is the maximum recommended dose in mL.

In Vitro and In Vivo Evaluation: From Bench to Preclinical Imaging

In Vitro Binding Assays

To confirm the affinity and selectivity of the non-radioactive compound for the sigma-1 receptor, competitive binding assays should be performed using a known high-affinity sigma-1 radioligand (e.g., [³H]-(+)-pentazocine) and membrane preparations from tissues or cells expressing the receptor. The inhibition constant (Ki) should be determined.

In Vivo Biodistribution in Rodents

Initial in vivo evaluation involves administering the radiotracer to rodents (e.g., mice or rats) and measuring the radioactivity in various organs and tissues at different time points post-injection. This provides crucial information on brain uptake, clearance, and potential off-target accumulation.

PET Imaging in Non-Human Primates

PET imaging studies in non-human primates are essential to evaluate the in vivo performance of the radiotracer in a brain more similar to humans. [14]These studies can determine the regional brain distribution, kinetics, and specificity of the radiotracer binding. Specificity can be assessed through blocking studies, where a non-radioactive sigma-1 receptor ligand is administered prior to the radiotracer to displace its binding. [15]

Conclusion

The protocol described in this application note provides a comprehensive guide for the synthesis, radiolabeling, and evaluation of [¹¹C]this compound as a potential PET imaging agent for the sigma-1 receptor. The proposed Carbon-11 labeling strategy is based on well-established radiochemical methods and is amenable to automation for routine clinical production. Rigorous quality control and thorough in vitro and in vivo evaluation are critical to validate its utility as a specific and reliable tool for studying the role of the sigma-1 receptor in health and disease.

References

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. [Link]

  • Berardi, F., et al. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. [Link]

  • Kumar, J. S. D., et al. (2011). Synthesis and in vivo evaluation of [O-methyl-11C] N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide as an imaging probe for 5-HT6 receptors. Bioorganic & Medicinal Chemistry, 19(17), 5255-5259. [Link]

  • Al Hussainy, R., et al. (2011). Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor. Journal of Medicinal Chemistry, 54(10), 3480-3491. [Link]

  • Zhang, M. R., et al. (2017). Synthesis and Evaluation of 1-(cyclopropylmethyl)-4-(4-[11C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([11C]CMDC) for PET Imaging of Metabotropic Glutamate Receptor 2 in the Rat Brain. Bioorganic & Medicinal Chemistry, 25(5), 1645-1652. [Link]

  • Lindberg, A., et al. (2021). Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. Molecules, 26(11), 3328. [Link]

  • Majo, V. J., et al. (2013). Synthesis and in vivo evaluation of [18F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([18F]FECUMI-101) as an imaging probe for 5-HT1A receptor agonist in nonhuman primates. Bioorganic & Medicinal Chemistry, 21(17), 5598-5604. [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 47-57. [Link]

  • Luedtke, R. R., et al. (2007). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(10), 2793-2797. [Link]

  • Wang, Y., et al. (2024). Construction and Preliminary Evaluation of Two 18F-Labeled Radiopharmaceuticals for Myocardial Perfusion Imaging. Analytical Chemistry, 96(29), 11725-11733. [Link]

  • ResearchGate. (n.d.). Quality Control of PET Radiopharmaceuticals | Request PDF. [Link]

  • Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681-693. [Link]

  • Zhu, L., et al. (2014). Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4′-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography. Journal of Medicinal Chemistry, 57(15), 6491-6504. [Link]

  • BioWorld. (2000). Sigma-1 and sigma-2 receptor ligands developed. [Link]

  • Miller, P. W., et al. (2008). 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. Chemical Society Reviews, 37(8), 1782-1798. [Link]

  • Gao, M., et al. (2016). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 1(4), 554-563. [Link]

  • Niso, M., et al. (n.d.). Development of sigma-1 receptor fluorescent probes. [Link]

  • ResearchGate. (n.d.). Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. [Link]

  • Tredwell, M., et al. (2025). multi-patient dose synthesis of [18F]Flumazenil via a copper-mediated 18F-fluorination of a boronic ester precursor. [Link]

  • Brown-Proctor, C., et al. (1999). Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2- benzisoxazole as an in vivo radioligand for acetylcholinesterase. Nuclear Medicine and Biology, 26(1), 99-103. [Link]

  • Su, T. P., et al. (2009). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 30(7), 341-349. [Link]

  • Bernardes, E., et al. (2022). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharmacy and Chemistry, 7(1), 13. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Low Yield

Low yield is a frequent issue in multi-step organic syntheses. This section addresses specific problems you might encounter during the synthesis of this compound, which is typically prepared via a two-step process: a Strecker-type reaction to form the intermediate α-aminonitrile, followed by its reduction.

Q1: My initial reaction to form the α-aminonitrile, 2-(2-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile, is sluggish and gives a low yield. What are the likely causes?

The formation of the α-aminonitrile is a critical step that relies on the successful condensation of 2-methoxyphenylacetonitrile and piperidine.[1][2] Several factors can impede this reaction:

  • Purity of Starting Materials: Ensure that 2-methoxyphenylacetonitrile and piperidine are free from significant impurities, especially water, which can hydrolyze the nitrile or react with reagents.

  • Reaction Conditions: The reaction may require a catalyst to proceed efficiently. While the classical Strecker synthesis uses reagents like HCN and ammonia, modern variations often employ catalysts to facilitate the reaction.[1][2][3][4]

  • Equilibrium Limitations: The formation of the iminium intermediate, a key step in the reaction, can be an equilibrium-controlled process.[5]

Troubleshooting Steps & Protocol

  • Reagent Quality Check:

    • Use freshly distilled piperidine.

    • Verify the purity of 2-methoxyphenylacetonitrile by NMR or GC-MS.

  • Catalyst and Cyanide Source Optimization:

    • The use of a cyanide source like trimethylsilyl cyanide (TMSCN) is often preferred for its solubility and reactivity.[2]

    • Lewis acids can be employed to activate the nitrile group.[3]

  • Solvent and Temperature:

    • Aprotic solvents are generally preferred to avoid side reactions.

    • The reaction may require heating to proceed at a reasonable rate.

ParameterRecommendationRationale
Catalyst Consider a Lewis acid catalyst (e.g., InCl₃, ZnI₂)Activates the carbonyl or imine for nucleophilic attack.[2]
Cyanide Source Trimethylsilyl cyanide (TMSCN)Generally more soluble and reactive in organic solvents than alkali metal cyanides.[2]
Solvent Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂)Prevents hydrolysis of intermediates and reagents.
Temperature Room temperature to refluxOptimize based on reaction progress monitoring (TLC, LC-MS).
Q2: I'm observing significant byproduct formation during the synthesis of the α-aminonitrile. What are these and how can I minimize them?

Side reactions can significantly reduce the yield of the desired α-aminonitrile. Common byproducts may arise from:

  • Self-condensation of the starting materials.

  • Hydrolysis of the nitrile group if water is present, leading to the formation of an amide or carboxylic acid.[6]

Troubleshooting Steps & Protocol

  • Strict Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.

  • Controlled Addition of Reagents: Add reagents slowly to control the reaction temperature and minimize side reactions.

Side_Reactions 2-methoxyphenylacetonitrile 2-methoxyphenylacetonitrile α-aminonitrile (Product) α-aminonitrile (Product) 2-methoxyphenylacetonitrile->α-aminonitrile (Product) Self-condensation Self-condensation 2-methoxyphenylacetonitrile->Self-condensation [Excess or High Temp] Piperidine Piperidine Piperidine->α-aminonitrile (Product) Hydrolysis Byproducts Hydrolysis Byproducts α-aminonitrile (Product)->Hydrolysis Byproducts [H₂O]

Caption: Potential side reactions in α-aminonitrile synthesis.

Q3: The reduction of the α-aminonitrile to the final product is resulting in a low yield. What could be going wrong?

The reduction of the nitrile group to a primary amine is a crucial final step.[7][8][9] Common issues include:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[7][8][9][10] Milder reducing agents like sodium borohydride are generally not effective for reducing nitriles unless additives are used.[8]

  • Incomplete Reaction: Insufficient reducing agent or reaction time can lead to incomplete conversion.

  • Work-up Procedure: Improper quenching of the reaction or pH adjustment during work-up can lead to product loss.

Troubleshooting Steps & Protocol

  • Reducing Agent Handling: LiAlH₄ is highly reactive with water. Ensure it is handled under strictly anhydrous conditions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.

  • Careful Work-up: A standard Fieser work-up (sequential addition of water and NaOH solution) is often effective for quenching LiAlH₄ reactions.

Experimental Protocol: LiAlH₄ Reduction of 2-(2-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile

  • Under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the α-aminonitrile in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction back to 0 °C and quench by the slow, sequential addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Stir the resulting mixture until a white, granular precipitate forms.

  • Filter the solid and wash it thoroughly with the reaction solvent.

  • Combine the filtrate and washes, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Q4: I am losing a significant amount of my product during the final purification steps. How can I improve my recovery?

The basic nature of the diamine product requires careful handling during work-up and purification to avoid loss.

  • Aqueous Work-up: The amine product can be protonated and become water-soluble in acidic conditions.[11][12] It is crucial to maintain a basic pH during extraction.

  • Chromatography: Amines can interact strongly with silica gel, leading to tailing and poor recovery.[13][14]

Troubleshooting Steps & Protocol

  • Extraction:

    • Ensure the aqueous layer is basic (pH > 10) before extracting the product with an organic solvent.[11]

    • Use a saturated solution of sodium bicarbonate or dilute sodium hydroxide to basify the solution.[11]

  • Column Chromatography:

    • To minimize tailing on silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[15]

    • Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica.[13][14]

Troubleshooting_Workflow Start Low Yield Observed Step1 Check α-aminonitrile formation Start->Step1 Step2 Check Reduction Step Step1->Step2 Yield OK A1 Verify starting material purity Optimize catalyst and conditions Step1->A1 Low Yield Step3 Review Purification Step2->Step3 Yield OK B1 Confirm reducing agent activity Ensure complete reaction Optimize work-up Step2->B1 Low Yield End Yield Optimized Step3->End Yield OK C1 Adjust pH during extraction Modify chromatography conditions Step3->C1 High Loss A1->Step2 B1->Step3 C1->End

Caption: A general troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most prevalent route involves a two-step sequence: first, an α-amination of 2-methoxyphenylacetonitrile with piperidine to form an α-aminonitrile intermediate, followed by the reduction of the nitrile group to a primary amine. This is a variation of the Strecker synthesis.[16][17][18]

Q: What are the key safety precautions I should take during this synthesis?

A: This synthesis involves hazardous materials that require careful handling:

  • Cyanide Sources (e.g., TMSCN): Highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Have a cyanide antidote kit readily available.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under an inert atmosphere and use anhydrous solvents.

  • Piperidine: Flammable and corrosive. Handle in a fume hood.

Q: How can I effectively monitor the progress of each reaction step?

A: Thin-layer chromatography (TLC) is a quick and effective method. Use an appropriate eluent system to achieve good separation between your starting material, intermediate, and product. Staining with potassium permanganate or ninhydrin can help visualize the amine products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available from: [Link]

  • Reduction of nitriles. Chemguide. Available from: [Link]

  • Reactions of Nitriles. Chemistry Steps. Available from: [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Workup: Amines. University of Rochester Department of Chemistry. Available from: [Link]

  • Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Available from: [Link]

  • Amine workup. Reddit. Available from: [Link]

  • Preparation of Diamines by Preparation of Aminonitriles. Google Patents.
  • Strecker Amino Acid Synthesis Mechanism & Examples. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available from: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available from: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health. Available from: [Link]

  • Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Organic Chemistry Portal. Available from: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available from: [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. National Institutes of Health. Available from: [Link]

  • Eco-friendly Synthesis of α -Aminonitriles Catalysed by Epzg. Der Pharma Chemica. Available from: [Link]

  • Strecker Synthesis. Master Organic Chemistry. Available from: [Link]

  • Development of a New α‐Aminonitrile Synthesis. ResearchGate. Available from: [Link]

  • Overview of Strecker Amino Acid Synthesis. News-Medical.Net. Available from: [Link]

  • Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz. Available from: [Link]

  • Strecker Synthesis: Mechanism & Applications. StudySmarter. Available from: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available from: [Link]

  • Synthesis method of 2- (2-methoxyphenoxy) ethylamine. Google Patents.
  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. ResearchGate. Available from: [Link]

  • One‐Pot Synthesis of α‐Amino Nitrile Units through Alkylative Strecker Cyanation from Formamides. Semantic Scholar. Available from: [Link]

Sources

Optimizing reaction conditions for 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis.

Table of Contents

  • Synthetic Overview

  • Detailed Experimental Protocol

  • Troubleshooting Guide (Q&A)

  • Frequently Asked Questions (FAQs)

  • References

Synthetic Overview

The synthesis of this compound is a two-step process. The first step involves the formation of the intermediate, 2-(2-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile, through the reaction of 2-methoxyphenylacetonitrile with piperidine. The second step is the reduction of the nitrile group of the intermediate to a primary amine, yielding the final product.

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: α-Amination cluster_1 Step 2: Nitrile Reduction A 2-Methoxyphenylacetonitrile C 2-(2-Methoxyphenyl)-2- (piperidin-1-yl)acetonitrile A->C Base (e.g., NaH) Solvent (e.g., DMF) B Piperidine B->C D 2-(2-Methoxyphenyl)-2- (piperidin-1-yl)ethan-1-amine C->D Reducing Agent (e.g., LiAlH4 or H2/Raney Ni)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a recommended starting point. Optimization may be required based on laboratory conditions and reagent purity.

Step 1: Synthesis of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile

Materials:

  • 2-Methoxyphenylacetonitrile[1]

  • Piperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methoxyphenylacetonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the nitrile (concentration of ~0.5 M is a good starting point).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Add piperidine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Reduction of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile to this compound

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction [2][3][4][5][6][7]

Materials:

  • 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, 15% NaOH, water).

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the aminonitrile intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification can be achieved by column chromatography or crystallization.

Method B: Catalytic Hydrogenation [8][9][10][11][12]

Materials:

  • 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile

  • Raney Nickel (or Palladium on carbon, Pd/C)

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the aminonitrile intermediate in methanol or ethanol in a hydrogenation vessel.

  • Add the Raney Nickel catalyst (5-10% by weight). If using Pd/C, a higher loading might be necessary.

  • If desired, add a small amount of ammonia to the solution to minimize the formation of secondary amine byproducts.[11]

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the catalyst through a pad of Celite, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify as needed by column chromatography or crystallization.

Troubleshooting Guide (Q&A)

Step 1: α-Amination

Q1: My reaction is not proceeding to completion, and I still have a significant amount of starting material (2-methoxyphenylacetonitrile). What could be the issue?

A1:

  • Insufficient Deprotonation: The acidity of the α-proton of 2-methoxyphenylacetonitrile is crucial. Ensure your sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions. Moisture will quench the NaH. Consider using a stronger base like lithium diisopropylamide (LDA) if issues persist, but be mindful of potential side reactions.

  • Steric Hindrance: The ortho-methoxy group may introduce some steric hindrance.[13] Increasing the reaction temperature or using a less sterically hindered, but still strong, base might be beneficial.

  • Reaction Time: This type of reaction can be slow. Ensure you are monitoring the reaction over a sufficient period (up to 24 hours or longer).

Q2: I am observing the formation of multiple side products. What are they, and how can I minimize them?

A2:

  • Dimerization/Polymerization: The anion of 2-methoxyphenylacetonitrile can potentially react with the starting nitrile. This can be minimized by adding the piperidine promptly after the deprotonation step.

  • Amidine Formation: Nitriles can react with amines to form amidines, especially in the presence of a Lewis acid catalyst. While not the primary expected pathway here, it's a possibility. Ensuring a strong base is used to generate the nucleophilic carbanion should favor the desired C-C bond formation.

  • Elimination Reactions: If there are any leaving groups present on the piperidine ring (unlikely with piperidine itself), elimination could occur.

Step 2: Nitrile Reduction

Q3: My LiAlH₄ reduction is giving a low yield. What are the common pitfalls?

A3:

  • Reagent Quality: LiAlH₄ is highly reactive with water and moisture.[3] Ensure you are using fresh, high-quality LiAlH₄ and anhydrous solvents.

  • Incomplete Reaction: The aminonitrile may be sterically hindered. Ensure you are using a sufficient excess of LiAlH₄ (2-3 equivalents) and allowing for an adequate reaction time at reflux.

  • Workup Issues: The workup procedure is critical for obtaining a good yield. The formation of aluminum salts can trap the product. A carefully performed Fieser workup or quenching with sodium sulfate decahydrate is recommended to produce a granular, easily filterable precipitate.

Q4: During catalytic hydrogenation, the reaction is very slow or stalls. What can I do?

A4:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure your aminonitrile intermediate is sufficiently pure. Sulfur-containing impurities are particularly problematic for nickel and palladium catalysts.

  • Insufficient Catalyst Loading: For sterically hindered nitriles, a higher catalyst loading may be necessary.

  • Reaction Conditions: Increasing the hydrogen pressure and/or temperature can increase the reaction rate. However, excessively high temperatures can lead to side reactions.

Q5: I am seeing byproducts in my final product after reduction. How can I avoid them?

A5:

  • Secondary Amine Formation (during hydrogenation): The initially formed primary amine can react with the imine intermediate to form a secondary amine. This can often be suppressed by adding ammonia to the reaction mixture.[11]

  • Incomplete Reduction: If the reaction is not allowed to go to completion, you will have unreacted aminonitrile in your product. Monitor the reaction closely to ensure full conversion.

  • Over-reduction: While less common for the target amine, aggressive conditions could potentially affect other functional groups if present.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

A1: The final product is a vicinal diamine, which can be purified by silica gel column chromatography.[14][15][16] A gradient elution system, for example, dichloromethane with an increasing percentage of methanol (and possibly a small amount of triethylamine or ammonium hydroxide to prevent streaking on the column), is often effective. Crystallization from a suitable solvent system is also a good option for obtaining highly pure material.

Q2: How can I monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes for the first step, and dichloromethane/methanol for the second). Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is ideal as it provides information on both the conversion of starting materials and the mass of the products and byproducts.

Q3: Are there any safety precautions I should be aware of?

A3:

  • Sodium Hydride and Lithium Aluminum Hydride: Both are highly reactive and pyrophoric. They react violently with water. Handle them in an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure your hydrogenation setup is properly assembled and leak-tested.

  • Piperidine: Piperidine is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood.

Q4: Can I use other reducing agents for the nitrile reduction?

A4: Yes, other reducing agents can be used. Borane-THF complex (BH₃·THF) is an effective alternative to LiAlH₄.[17] Sodium borohydride in the presence of a cobalt salt (e.g., CoCl₂) can also reduce nitriles.[18] The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups.

Q5: What are the expected spectroscopic signatures for the final product?

A5:

  • ¹H NMR: You would expect to see signals for the methoxy group (a singlet around 3.8 ppm), aromatic protons, protons on the piperidine ring, and the protons of the -CH-CH₂-NH₂ moiety. The NH₂ protons will appear as a broad singlet that is exchangeable with D₂O.

  • ¹³C NMR: Signals corresponding to all the unique carbons in the molecule should be present, including the aromatic carbons, the methoxy carbon, the piperidine carbons, and the two aliphatic carbons of the ethylamine chain.

  • IR Spectroscopy: Look for N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the absence of the nitrile (C≡N) stretch (around 2250 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the final product should be observed.

References

  • Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Chemistry For Everyone. (2023, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]

  • PubMed. (1965). [Studies on the Hydrogenation of Aminonitriles. 8. Catalytical Hydrogenation of N-(2-cyanoethyl)-amides of Carboxylic Acids]. [Link]

  • Google Patents. (n.d.).
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry.
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • The Journal of Organic Chemistry. (n.d.). Diastereoselective Synthesis of CF3-Containing Vicinal Diamines. ACS Publications. [Link]

  • Rasayan Journal of Chemistry. (n.d.). ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. [Link]

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. r/Chempros. [Link]

  • Reddit. (2018, December 5). Nitrile reduction issues. r/chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • SciSpace. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ResearchGate. (n.d.). Approaches to the synthesis of α‐amino nitrile derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • NIH. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. PubMed Central. [Link]

  • NIH. (2022, July 21). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. [Link]

  • ACS Publications. (2014, September 18). Vicinal Diamination of Alkenes under Rh-Catalysis. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. [Link]

  • JoVE. (2023, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Save My Exams. (2023, April 14). Nitriles | OCR A Level Chemistry A Revision Notes 2015. [Link]

  • ResearchGate. (2023, August 6). A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]

  • Organic Letters. (2022, July 21). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]

  • NIH. (n.d.). Free Amino Group Transfer via α‐Amination of Native Carbonyls. PubMed Central. [Link]

  • Organic Chemistry Portal. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. [Link]

  • Google Patents. (n.d.). WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in experimental assays. Our goal is to equip you with the foundational knowledge and actionable strategies to ensure reliable and reproducible results.

Understanding the Molecule: A Structural Perspective on Solubility

The solubility of a compound is dictated by its physicochemical properties, which are a direct consequence of its chemical structure. While specific experimental data for this compound is not extensively published, we can infer its likely behavior by analyzing its key functional groups.

  • Two Basic Centers: The molecule contains a primary amine (-NH2) and a tertiary amine within the piperidine ring. These groups are basic and can be protonated (gain a proton, H+) in acidic to neutral conditions. Like most amines, their aqueous solutions are basic.[1][2] The protonated, or ionized, form of the molecule is significantly more soluble in aqueous solutions than the neutral form.[3]

  • Aromatic and Alicyclic Moieties: The presence of a methoxyphenyl group and a piperidine ring contributes to the molecule's lipophilicity (fat-solubility). This inherent hydrophobicity acts counter to aqueous solubility.

This structural combination—lipophilic regions and basic, ionizable centers—is common in pharmacologically active molecules and often leads to pH-dependent aqueous solubility. The compound is likely to exhibit poor solubility in neutral or alkaline aqueous media (where it is uncharged) and progressively higher solubility in acidic media (where one or both amines become protonated).

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with this compound.

Q1: My compound won't dissolve in my standard aqueous assay buffer (e.g., PBS at pH 7.4). What is the first step I should take?

A1: The primary reason for poor solubility in neutral buffer is that the amine groups are largely in their neutral, non-ionized form. The most direct first step is to modify the pH of your solvent.

  • Initial Strategy: pH Adjustment. Prepare a concentrated stock solution in an acidic aqueous vehicle. A common starting point is to dissolve the compound in a small amount of 0.1 M HCl and then dilute it into your final assay buffer. The final pH of the assay should be checked and adjusted if necessary, ensuring it remains within a range compatible with your biological system. The solubility of compounds with basic amine groups is highly dependent on pH; lowering the pH protonates the amines, creating a charged species that is more readily solvated by water.[3][4]

Q2: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," occurs when a compound that is soluble in a highly organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.

  • Root Cause: You are performing a solvent switch into an environment that cannot sustain the high concentration achieved in the DMSO stock.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

    • Optimize the DMSO Concentration: While many cell-based assays tolerate DMSO, concentrations should generally be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[5][6][7] Ensure your dilution scheme does not exceed the tolerance level of your specific assay. Always include a vehicle control (buffer + same final DMSO concentration) in your experiments.[8]

    • Use a "Pluronic Shake": Before adding the DMSO stock to the final aqueous buffer, you can add a small amount of a non-ionic surfactant like Pluronic F-127 to the buffer. This can help create micelles that encapsulate the hydrophobic compound, preventing immediate precipitation.[9]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions. For instance, dilute the DMSO stock into an intermediate solution that contains a mix of organic and aqueous solvent before the final dilution into the 100% aqueous assay buffer.

Q3: Are there alternatives to DMSO for stock solutions?

A3: Yes. Depending on the requirements of your assay, other organic solvents can be used. Ethanol is a common alternative, though it can also have effects on cells, and its final concentration should be carefully controlled.[10] For some applications, co-solvent systems (e.g., mixtures of ethanol, polyethylene glycol, and water) can be effective.[11]

Q4: Can I use excipients to improve the aqueous solubility for my in vitro assay?

A4: Absolutely. Using solubility-enhancing excipients is a standard and highly effective formulation strategy.[12][13][14][15]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17][18] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water and increasing its apparent solubility.[16][17][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations and are often suitable for in vitro assays.

  • Surfactants: Surfactants, such as Tween® 80 or Cremophor® EL, can be used at concentrations above their critical micelle concentration (CMC) to form micelles that solubilize hydrophobic compounds.[9][21][22][23] However, be aware that surfactants can interfere with biological membranes and some assay readouts, so their use must be carefully validated.

  • Amino Acids: Basic amino acids like L-arginine and L-lysine have been shown to improve the solubility of acidic drugs through salt formation and non-ionic interactions.[24][25] This strategy could potentially be adapted for certain applications.

Troubleshooting Guide: A Step-by-Step Workflow

If you are facing persistent solubility issues, follow this systematic approach to identify an optimal formulation for your assay.

Step 1: Physicochemical Characterization & Prediction

Analyze the structure to predict its behavior. As established, this compound is a basic compound, and its solubility is expected to be highly pH-dependent.

Step 2: Systematic Solubility Screening

The goal is to find a solvent system that can dissolve the compound at the desired stock concentration and is compatible with your assay upon dilution.

Protocol: Small-Scale Solubility Test

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several different microfuge tubes.

  • Add a measured volume (e.g., 100 µL) of each test solvent to a separate tube.

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If dissolved, the solution should be clear with no visible particulates.

  • If not fully dissolved, sonicate the sample for 5-10 minutes and inspect again.

  • If still not dissolved, you can perform a stepwise addition of more solvent until dissolution is achieved to estimate the solubility.

Table 1: Recommended Screening Solvents & Rationale

Solvent SystemRationaleMax Recommended % in Cell Assay
Deionized WaterBaseline reference for aqueous solubility.100%
PBS (pH 7.4)Standard physiological buffer.100%
0.1 M HClAcidic vehicle to protonate amines and maximize solubility.Must be neutralized or highly diluted
DMSOStandard organic solvent for hydrophobic compounds.< 0.5%[5][6]
EthanolAlternative organic solvent.< 1.0%[10]
5% (w/v) HP-β-Cyclodextrin in WaterExcipient-based approach using complexation.[16][17]Dependent on assay
1% (v/v) Tween® 80 in WaterExcipient-based approach using micellar solubilization.Dependent on assay
Step 3: Assay Compatibility Testing

Once you have identified a promising solvent system for your stock solution, you must confirm that the final concentration of all solvent components in the assay does not interfere with the experimental results.

Protocol: Vehicle Control Experiment

  • Set up your standard assay.

  • In parallel with your untreated and positive controls, include a "vehicle control" group.

  • Prepare the vehicle control by performing the exact same dilution steps you would use for your test compound, but using only the solvent system (e.g., DMSO, acidic solution, cyclodextrin solution) without the compound.

  • Ensure the final concentration of the vehicle components is identical to what will be in the wells treated with the compound.

  • Analyze the results. The vehicle control should not show a significant effect compared to the untreated control. If it does, the solvent system is interfering with the assay, and you must either reduce its final concentration or find an alternative system.

Logical Workflow for Troubleshooting Solubility

Solubility_Workflow cluster_prep Preparation & Initial Test cluster_solutions Solution Pathways start Start: Compound Precipitation or Failure to Dissolve prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute observe Precipitate Forms? dilute->observe path_a PATH A: pH Modification observe->path_a Yes path_c PATH C: Reduce Concentration observe->path_c Alternative success Success: Compound is Soluble observe->success No stock_hcl Prepare Stock in 0.1M HCl or Citrate Buffer (pH 3-5) path_a->stock_hcl path_b PATH B: Co-Solvents / Excipients stock_cd Prepare Stock in Vehicle with Cyclodextrin (HP-β-CD) or non-ionic surfactant path_b->stock_cd lower_conc Lower Final Assay Concentration path_c->lower_conc check_ph Dilute into Assay Buffer. Check Final pH. stock_hcl->check_ph ph_ok pH Compatible with Assay? check_ph->ph_ok ph_ok->path_b No ph_ok->success Yes fail Re-evaluate Strategy ph_ok->fail vehicle_control Run Vehicle Control to Test for Assay Interference stock_cd->vehicle_control interference Interference Observed? vehicle_control->interference interference->path_c Yes interference->success No interference->fail lower_conc->success

Sources

Technical Support Center: Stabilizing 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preventing the degradation of this compound in solution. We understand that inconsistent results can compromise experimental timelines and data integrity. This guide offers troubleshooting advice and preventative protocols rooted in chemical principles to ensure the stability and reliability of your work.

Frequently Asked Questions (FAQs)
Section 1: Foundational Stability and Storage

Q1: My analytical results (e.g., HPLC peak area, potency assays) for this compound are inconsistent, showing a decline over a short period. What is the likely cause?

A1: Inconsistent analytical results are a classic indicator of compound degradation.[1] this compound possesses several functional groups that are susceptible to degradation under common laboratory conditions. The primary culprits are the tertiary amine within the piperidine ring, the primary amine of the ethanamine chain, and the methoxyphenyl group.[1][2] These sites are vulnerable to oxidation, pH-mediated hydrolysis, photolytic cleavage, and thermal stress. Establishing the stability of your compound under your specific experimental and storage conditions is the first critical step in troubleshooting. Performing a forced degradation study can be an invaluable tool to proactively identify potential degradation pathways.[3][4]

Q2: What are the primary chemical pathways that lead to the degradation of this compound in solution?

A2: The molecular structure points to four main degradation pathways:

  • Oxidative Degradation: The tertiary amine of the piperidine ring is highly susceptible to oxidation, which can lead to the formation of an N-oxide or more complex ring-opened products.[1] This can be initiated by atmospheric oxygen, trace metal ion contaminants, or oxidizing agents in your solution.[5]

  • Photodegradation: The 2-methoxyphenyl group is an aromatic chromophore, meaning it can absorb UV and visible light. This absorption can energize the molecule, leading to the formation of reactive radical species that initiate degradation cascades.[6][7][8]

  • pH-Mediated Instability: The compound has two amine groups, making its stability highly dependent on the pH of the solution.[9][10] At non-optimal pH values, the compound's protonation state changes, which can alter its reactivity and solubility.[11][12] Extreme acidic or basic conditions can catalyze hydrolytic cleavage of the C-N bonds.[10][13]

  • Thermal Degradation: Elevated temperatures act as a catalyst for all degradation pathways, accelerating the rates of oxidation, hydrolysis, and other decomposition reactions.[1][14] Piperidine derivatives are generally stable at ambient temperatures but can degrade at elevated temperatures.[14][15]

Q3: What are the recommended general storage conditions for solutions of this compound?

A3: To minimize degradation during routine storage, we recommend the following baseline conditions:

  • Temperature: Store solutions at 2-8°C. For long-term storage (>1 month), consider aliquoting and freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light at all times. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: For maximum stability, especially for long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

  • pH: Store in a buffered solution at a slightly acidic to neutral pH (e.g., pH 5.0-7.0). The exact optimal pH should be determined empirically for your specific application. Unbuffered aqueous solutions are not recommended.

Section 2: Troubleshooting Specific Degradation Issues

Q4: I observe new, unexpected peaks in my HPLC/LC-MS analysis, suggesting oxidative degradation. How can I confirm and prevent this?

A4: The appearance of new peaks, particularly those with a mass increase of +16 Da (corresponding to the addition of an oxygen atom), strongly suggests oxidation.

  • Confirmation: The most direct way to confirm this is to intentionally generate the oxidized product. You can perform a controlled oxidative stress test by treating a small sample of your compound with a dilute solution of hydrogen peroxide (e.g., 0.1-3% H₂O₂) for a short period (e.g., 1-8 hours) at room temperature.[1] If the new peak in your analysis matches the retention time of the major product from this stress test, you have confirmed oxidative degradation.

  • Prevention:

    • Deoxygenate Solvents: Before preparing your solution, sparge all solvents and buffers with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Use HPLC-grade or higher purity solvents to minimize contaminants, such as trace metals, that can catalyze oxidation.

    • Consider Antioxidants: If compatible with your downstream application, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can be effective. However, this must be validated to ensure it does not interfere with your experiment.

Q5: My experiments are conducted on a benchtop exposed to ambient light. Could this be the source of my compound's instability?

A5: Yes, this is highly probable. The methoxy-substituted phenyl ring is known to be susceptible to photodegradation.[6][7][16]

  • Signs of Photodegradation: A common sign is a gradual color change in the solution (e.g., turning yellow or brown). Analytically, you may see a complex mixture of new peaks in your chromatogram, as radical-based degradation can produce numerous byproducts.

  • Prevention:

    • Work in Low-Light Conditions: Perform all manipulations of the compound and its solutions under subdued lighting.

    • Use Protective Glassware: Always use amber glass vials or flasks. If unavailable, wrap standard glassware thoroughly in aluminum foil.

    • Photostability Testing: To confirm light sensitivity, expose a solution to a controlled light source (e.g., a photostability chamber with UV/Vis lamps as per ICH Q1B guidelines) and compare its analytical profile to a light-protected control sample.[1]

Q6: How critical is pH control? What is the optimal pH range to maintain this compound in solution?

A6: pH control is absolutely critical. Amine-containing compounds can exist in different protonated states depending on the pH, which directly impacts their stability and solubility.[9][10]

  • Mechanism of pH Influence:

    • Acidic pH (e.g., < 4): Both the primary and piperidine amines will be fully protonated (NH₃⁺ and NH₂⁺, respectively). While this can increase solubility, highly acidic conditions can catalyze the hydrolysis of C-N bonds.

    • Neutral pH (e.g., 6-8): A mixture of protonated and neutral species will exist. This range is often a good starting point for stability, but the compound may be less soluble.

    • Alkaline pH (e.g., > 9): The amines will be deprotonated (free base form). The lone pair of electrons on the nitrogen atoms becomes more available, making the compound significantly more susceptible to oxidation.

  • Recommendation:

    • Start with a Buffer: Always use a buffer system rather than just water. Start with a buffer in the pH 5.0-7.0 range (e.g., acetate or phosphate buffer).

    • Determine Optimal pH: Perform a simple stability study by preparing your compound in a series of buffers across a pH range (e.g., pH 4, 5, 6, 7, 8) and analyzing the samples over time (e.g., at 0, 24, 48, and 72 hours). This will reveal the pH at which the compound is most stable.

Protocols and Methodologies
Protocol 1: Recommended Solvent and Solution Preparation

This protocol is designed to minimize oxidative and photolytic degradation during the initial preparation of a stock solution.

  • Select Solvent/Buffer: Choose a high-purity (HPLC or equivalent grade) solvent. If an aqueous buffer is required, use a pH range of 5.0-7.0 (e.g., 50 mM sodium phosphate buffer) as a starting point.

  • Deoxygenate the Solvent: Place the required volume of solvent/buffer in a glass container and sparge with a gentle stream of inert gas (argon or nitrogen) for at least 20 minutes.

  • Weigh Compound: Under subdued light, accurately weigh the solid this compound in an amber glass vial.

  • Dissolution: Add the deoxygenated solvent to the vial. If necessary, sonicate briefly in a bath sonicator to aid dissolution.

  • Inert Headspace: Before capping the vial, flush the headspace with the inert gas for 15-30 seconds.

  • Seal and Store: Seal the vial tightly with a PTFE-lined cap. Wrap the vial in parafilm and then aluminum foil for extra protection. Store immediately at the recommended temperature (2-8°C for short-term, -20°C or colder for long-term).

Protocol 2: Performing a Forced Degradation Study

A forced degradation study intentionally stresses the compound to identify likely degradation products and validate the stability-indicating power of your analytical methods.[3][4][17][18] An extent of degradation of 5-20% is typically targeted.[3][17]

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Set Up Stress Conditions: Aliquot the stock solution into separate amber vials for each condition. Also, include a control sample stored at 2-8°C and protected from light.

    • Acid Hydrolysis: Add 0.1 M HCl. Keep at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at 60°C for 24-48 hours.[1]

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 8-24 hours.[1]

    • Thermal Degradation: Keep a solution sample in an oven at 80°C for 48-72 hours.[1]

    • Photolytic Degradation: Expose a solution sample to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Analysis: At specified time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples (including the control) by a suitable method (e.g., HPLC-UV, LC-MS) to assess the percentage of degradation and identify the major degradation products.

Data Presentation and Visualizations
Table 1: Summary of Forced Degradation Conditions and Expected Observations
Stress ConditionReagent/MethodTypical ConditionsPrimary Susceptible MoietyPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C, 48hEthan-1-amine C-N bondCleavage products
Base Hydrolysis 0.1 M NaOH60°C, 48hAmine groupsRacemization, elimination products
Oxidation 3% H₂O₂RT, 24hPiperidine tertiary amineN-oxide, ring-opened products
Photolysis UV/Vis LightICH Q1B2-Methoxyphenyl ringRadical-derived adducts, dimers
Thermal Heat80°C, 72hEntire MoleculeAcceleration of all pathways
Diagrams

G cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway cluster_ph pH-Mediated Pathway Parent_Ox Parent Compound N_Oxide Piperidine N-Oxide (+16 Da) Parent_Ox->N_Oxide O₂ / H₂O₂ Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation Parent_Ph Parent Compound Excited_State Excited State* Parent_Ph->Excited_State hν (UV/Vis) Radical Radical Intermediates Excited_State->Radical Products Complex Degradants Radical->Products Parent_pH Parent Compound Hydrolysis Hydrolytic Cleavage Parent_pH->Hydrolysis Strong Acid/Base G Start Inconsistent Results or Appearance of New Peaks? Check_Storage Review Storage: - Temp (2-8°C)? - Light Protected? - Inert Atmosphere? Start->Check_Storage Check_pH Review Solution Prep: - pH Buffered (5-7)? - Solvents Deoxygenated? Start->Check_pH Forced_Deg Perform Forced Degradation Study (Protocol 2) Check_Storage->Forced_Deg If storage is correct Check_pH->Forced_Deg If prep is correct Match_Ox New peak matches oxidative stress sample? Forced_Deg->Match_Ox Match_Photo Degradation worse in light-exposed sample? Forced_Deg->Match_Photo Match_Ox->Match_Photo No Implement_Ox Implement Preventative Measures: - Deoxygenate Solvents - Use Inert Gas Headspace Match_Ox->Implement_Ox Yes Implement_Photo Implement Preventative Measures: - Use Amber Vials - Work in Subdued Light Match_Photo->Implement_Photo Yes Implement_pH Optimize solution pH and use buffers Match_Photo->Implement_pH No

Caption: Troubleshooting workflow for compound degradation.

References
  • Joranger, F., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • ResearchGate. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. Retrieved from [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353. Retrieved from [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (n.d.). Photodegradation of methoxy substituted curcuminoids. Retrieved from [Link]

  • SciSpace. (2015). Photodegradation of methoxy substituted curcuminoids. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Photodegradation of Methoxy Substituted Curcuminoids. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Havinga, E., & De Jongh, R. O. (1969). Photosubstitution reactions of aromatic compounds. Bulletin des Sociétés Chimiques Belges, 78(1-2), 15-30.
  • The Organic Chemistry Tutor. (2017, September 11). Effect of pH and pKa on Amino Acid Structure [Video]. YouTube. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • chemistrystudent.com. (2023, October 1). How does pH Affect Amino Acids? [Video]. YouTube. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). Retrieved from [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • RJPT. (2019). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Klix, R. C., et al. (1987). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of pharmaceutical sciences, 76(8), 630-636. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • University of Bristol Research Portal. (2016). Aminophobanes: hydrolytic stability, tautomerism and application in Cr-catalysed ethene oligomerisation. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Retrieved from [Link]

  • National Institutes of Health. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • ResearchGate. (2012). 2‐Amino‐3‐(1‐(4‐(4‐(2‐methoxyphenyl) piperazine‐1‐yl)butyl)‐1 | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]

  • ResearchGate. (2021). Investigation of the Impact of Hydrolytically Cleavable Groups on the Stability of Poly(ethylene glycol) Based Hydrogels Cross‐Linked via the Inverse Electron Demand Diels–Alder (iEDDA) Reaction. Retrieved from [Link]

  • Davis, J. D. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture.
  • CORE. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • ResearchGate. (2013). Thermal Degradation of Single and Blended Amines for CO2 Capture Process | Request PDF. Retrieved from [Link]

  • Google Patents. (2016). US9321007B2 - Blends of amines with piperazine for CO2 capture.
  • ResearchGate. (2009). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]

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  • PubMed. (2022). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Retrieved from [Link]

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Improving selectivity of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine for D2 over D3 receptors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ligand Optimization

Introduction: The D2/D3 Selectivity Challenge

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and pharmacologists focused on optimizing ligand selectivity for dopamine receptors. The D2 and D3 receptor subtypes, both members of the D2-like family of G protein-coupled receptors (GPCRs), are critical targets for treating a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse.[1][2] However, the high degree of structural homology between D2R and D3R, particularly within the orthosteric binding site (the primary binding location for dopamine), presents a significant challenge for developing subtype-selective drugs.[3][4][5] Achieving D2 over D3 selectivity is often desirable to maximize therapeutic efficacy on target pathways while minimizing side effects associated with D3 receptor modulation, such as potential mood or cognitive disturbances.[6][7]

This guide addresses common questions and troubleshooting scenarios encountered when attempting to improve the D2-selectivity of the scaffold 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine.

Frequently Asked Questions & Troubleshooting Guides

Q1: My initial binding assays show my lead compound, this compound, has similar affinity for D2 and D3 receptors. How do I precisely quantify this lack of selectivity and what are the underlying structural reasons?

A1: Foundational Assessment and Structural Rationale

Your initial observation is expected. The high sequence identity (approximately 78%) in the transmembrane (TM) domains that form the binding pocket makes achieving selectivity a formidable task.[3] The first step is to establish a robust, quantitative baseline of binding affinity for both receptor subtypes.

Causality Behind the Challenge: The orthosteric binding pocket for dopamine and related ligands is highly conserved across D2-like receptors. Key interaction points, such as the aspartate residue in TM3 and serine residues in TM5, are identical.[5] Selectivity must therefore be achieved by exploiting subtle differences. Recent structural studies and molecular dynamics simulations suggest that differences in the extracellular loops (ECLs) and the shape/volume of a secondary binding pocket (SBP) adjacent to the primary site are key areas to target for improving selectivity.[4][8][9] The D3R is known to have a more "open" conformation more frequently than the D2R, which can be exploited by bitopic ligands that engage both the orthosteric and an allosteric site.[4]

Step-by-Step Protocol: Radioligand Competition Binding Assay This assay is the gold standard for determining the binding affinity (Ki) of a test compound.[10] It measures how effectively your compound competes with a radiolabeled ligand that has a known high affinity for the receptor.

  • Materials:

    • Cell membrane preparations from HEK293 or CHO cells stably expressing human D2L (long isoform) or D3 receptors.[11][12]

    • Radioligand: [³H]-Spiperone or [¹²⁵I]-IABN are common choices for D2-like receptors.[11][12][13][14]

    • Non-specific binding agent: (+)-Butaclamol (10 µM) or Haloperidol.[15]

    • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Your test compound (this compound) at a range of concentrations.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (approximately at its Kd value), and varying concentrations of your test compound.

    • For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-specific agent.

    • Incubate at room temperature or 37°C for 60-90 minutes to reach equilibrium.[12]

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of your compound.

    • Use a non-linear regression analysis (one-site fit) in software like GraphPad Prism to determine the IC₅₀ value (the concentration of your compound that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Baseline Affinity Profile

CompoundReceptorKi (nM) - Representative DataSelectivity Ratio (D3 Ki / D2 Ki)
Lead CompoundD215.20.8
(Hypothetical)D312.1

Note: Data are hypothetical, based on typical values for non-selective scaffolds.

Q2: What are the most effective medicinal chemistry strategies to rationally engineer D2 selectivity into my this compound scaffold?

A2: Strategies for Rational Drug Design

Improving selectivity requires a systematic approach that combines structural knowledge, computational modeling, and synthetic chemistry. The goal is to introduce modifications that are sterically or electronically favored by the D2 receptor's microenvironment but disfavored by the D3 receptor's.

Strategy 1: Structure-Activity Relationship (SAR) of the Core Scaffold Systematic modification of the core structure is the foundational approach.

  • 2-Methoxyphenyl Ring: The methoxy group is a key hydrogen bond acceptor and influences the orientation of the phenyl ring in the binding pocket.

    • Rationale: Altering its position (e.g., to 3- or 4-methoxy) or replacing it with bioisosteres (e.g., -OH, -F, -CN) can probe interactions with specific residues. A bulkier group than methoxy at the 2-position might create a steric clash in the slightly different D3 pocket.

    • Action: Synthesize analogs with modifications at the 2-, 3-, and 4-positions of the phenyl ring.

  • Piperidine Ring: This basic amine is crucial for the conserved salt bridge with Aspartic acid (D3.32) in TM3.

    • Rationale: While the nitrogen is essential, modifications to the piperidine ring itself can influence interactions in the deeper part of the pocket. Introducing substituents on the piperidine ring can alter its conformational flexibility and introduce new interactions.[16][17]

    • Action: Explore 3- or 4-substituted piperidines (e.g., with small alkyl or polar groups like hydroxyl).

Strategy 2: Exploiting the Secondary Binding Pocket (SBP) and Extracellular Loops (ECLs) The largest structural differences between D2R and D3R are in the ECLs.[4][8][9] Designing ligands that extend out of the primary orthosteric pocket to interact with these regions is a highly effective strategy for achieving selectivity.

  • Rationale: A "bitopic" ligand design connects the primary pharmacophore (which binds in the orthosteric site) via a linker to another moiety that interacts with the SBP. Since the SBP and its entrance are shaped by the more divergent ECLs, this is a prime target for engineering selectivity.[4][5]

  • Action: Extend the lead compound from the amine or the phenyl ring with a linker (e.g., an alkyl chain) attached to a fragment known to interact with the SBP (e.g., an arylcarboxamide).[18][19] Molecular modeling is crucial here to guide the design of the linker length and the choice of the secondary fragment.

Strategy 3: Computational and Pharmacophore Modeling In silico methods can prioritize which analogs to synthesize, saving significant time and resources.

  • Rationale: Pharmacophore models define the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding.[20][21] By building separate models for D2R and D3R based on known selective ligands, you can screen virtual compounds to predict their selectivity profile. Docking simulations using crystal structures (like the D3R structure, PDB: 3PBL) or high-quality homology models of D2R can reveal specific residue differences that can be exploited.[8][22]

  • Action:

    • Develop a pharmacophore model based on known D2-selective ligands.

    • Create a homology model of the D2 receptor, often using the D3 crystal structure as a template.

    • Dock your virtual library of designed analogs into both the D2 and D3 models to predict binding poses and scores.

    • Prioritize synthesis of compounds that show a preferential fit or stronger interactions in the D2 model.

Experimental Workflow Diagram

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis A Lead Compound (Low Selectivity) B Computational Modeling (Docking, Pharmacophore) A->B C Design Analogs (SAR, Bitopic Ligands) B->C D Chemical Synthesis C->D E Primary Screen: D2/D3 Binding Assays D->E F Analyze Data: Determine Ki & Selectivity E->F J Iterate or Stop F->J G Secondary Screen: Functional Assays H Analyze Data: Determine EC50 & Efficacy G->H I Optimized Lead (High D2 Selectivity) H->I J->C Iterate J->G Proceed

Caption: Iterative workflow for optimizing ligand selectivity.

Q3: I've synthesized analogs with improved D2 binding selectivity. How do I confirm this translates to functional selectivity?

A3: Validating with Functional Assays

High binding affinity does not guarantee desired biological activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. It is critical to determine the functional profile of your new compounds, as binding selectivity and functional selectivity can differ significantly.[23]

Causality: Binding vs. Function: D2-like receptors, including D2R and D3R, are coupled to inhibitory G-proteins (Gαi/o).[3][11] Agonist binding stabilizes a receptor conformation that allows it to engage and activate this G-protein, leading to downstream signaling events, most notably the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[24] An antagonist binds to the receptor but does not stabilize this active conformation, thereby blocking the agonist from binding and activating the receptor. Functional assays measure these downstream events.

Step-by-Step Protocol: cAMP Inhibition Assay This is a common functional assay to determine if a compound acts as an agonist or antagonist at D2/D3 receptors.[25]

  • Materials:

    • HEK293 or CHO cells expressing D2R or D3R.

    • Forskolin: A direct activator of adenylyl cyclase, used to stimulate a high baseline level of cAMP.

    • A full D2/D3 agonist (e.g., Quinpirole) to be used as a positive control and for antagonist testing.

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Agonist Mode Procedure:

    • Plate the cells and allow them to adhere.

    • Pre-treat cells with varying concentrations of your test compound.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate for 15-30 minutes.

    • Lyse the cells and measure the cAMP concentration using your chosen detection kit.

  • Antagonist Mode Procedure:

    • Pre-treat cells with varying concentrations of your test compound.

    • Add a fixed concentration of a known full agonist (e.g., Quinpirole at its EC₈₀) along with forskolin.

    • Incubate and measure cAMP levels as above. An antagonist will reverse the inhibitory effect of the agonist.

  • Data Analysis:

    • For agonists: Plot the percentage of forskolin-stimulated cAMP inhibition vs. log concentration of your compound. Determine the EC₅₀ (potency) and Emax (efficacy relative to a full agonist).

    • For antagonists: Plot the cAMP level vs. log concentration of your compound. Determine the IC₅₀, which can be converted to a Kb (antagonist dissociation constant) using the Cheng-Leff equation.

Data Presentation: Comparing Binding and Functional Data

CompoundD2 Ki (nM)D2 EC₅₀ (nM)D2 Emax (%)D3 Ki (nM)D3 EC₅₀ (nM)D3 Emax (%)Functional Profile
Lead Cmpd15.225.59512.118.398Non-selective Agonist
Analog 4A2.15.392150.7>1000<10D2-selective Agonist
Analog 7B3.5N/A0210.4N/A0D2-selective Antagonist

Note: Data are hypothetical to illustrate potential outcomes.

D2-like Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., Dopamine) Receptor D2 Receptor Agonist->Receptor Binds G_protein Gαi/o-GDP (Inactive) Receptor->G_protein Activates G_protein_active Gαi/o-GTP (Active) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified D2R Gαi/o signaling cascade.

References

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Google Scholar.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry. [Link]

  • Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. (1993). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. (2023). International Journal of Molecular Sciences. [Link]

  • Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. (n.d.). PLoS One. [Link]

  • Structural basis of efficacy-driven ligand selectivity at GPCRs. (2023). Nature Chemical Biology. [Link]

  • Pharmacophore model for D3 selective ligands. (n.d.). ResearchGate. [Link]

  • A functional test identifies dopamine agonists selective for D3 versus D2 receptors. (n.d.). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Leveraging allostery to improve G protein-coupled receptor (GPCR)-directed therapeutics: cannabinoid receptor 1 as discovery target. (n.d.). The FEBS Journal. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. (2015). Journal of Neuroscience Methods. [Link]

  • Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. (2010). Science. [Link]

  • Structure of the Human Dopamine D3 Receptor in Complex with a D2/D3 Selective Antagonist. (2010). Science. [Link]

  • Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. (n.d.). Pharmacology & Therapeutics. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). ResearchGate. [Link]

  • Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. (n.d.). PLoS One. [Link]

  • what is the difference between different types of dopamine receptors?. (2020). Reddit. [Link]

  • Factors Governing Selectivity of Dopamine Receptor Binding Compounds for D2R and D3R Subtypes. (2021). Journal of Chemical Information and Modeling. [Link]

  • Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. (2019). Journal of Chemical Theory and Computation. [Link]

  • Investigation of D2 Receptor–Agonist Interactions Using a Combination of Pharmacophore and Receptor Homology Modeling. (n.d.). ChemMedChem. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). Journal of Medicinal Chemistry. [Link]

  • Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor. (n.d.). ACS Chemical Neuroscience. [Link]

  • Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. (2024). ResearchGate. [Link]

  • Advances and Challenges in the Search for D2 and D3 Dopamine Receptor-Selective Compounds. (2017). ACS Chemical Neuroscience. [Link]

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  • Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors. (2017). CNS Spectrums. [Link]

  • Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. (n.d.). Journal of Medicinal Chemistry. [Link]

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Technical Support Center: Enhancing the Purity of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. This document provides in-depth troubleshooting advice and detailed protocols to enhance the purity of the final compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Identifying Impurities

Q1: What are the likely impurities in the synthesis of this compound?

A1: Impurities can originate from starting materials, byproducts of the reaction, or degradation of the product.[1] Common impurities may include:

  • Unreacted Starting Materials: Residual 2-methoxyphenylacetonitrile, piperidine, or the reducing agent used in the final step.

  • Intermediates: Incomplete reaction can lead to the presence of intermediates. For instance, if a reductive amination pathway is used, the intermediate imine may persist.[2]

  • Byproducts: Side reactions can generate various byproducts. The specific byproducts will depend on the synthetic route employed.

  • Solvent Residues: Inadequate removal of solvents used during the reaction or workup can lead to their presence in the final product.[3]

  • Degradation Products: The amine functionality can be susceptible to oxidation, especially if exposed to air and light over extended periods.[4]

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive purity analysis.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment due to its high resolution and sensitivity.[5] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) is a good starting point.

  • Gas Chromatography (GC): Particularly useful for identifying volatile impurities such as residual solvents.[5]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information, which is invaluable for identifying unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and can help identify major impurities.

Q3: My NMR spectrum shows unexpected peaks. How can I determine if they are impurities?

A3: First, compare your spectrum with a reference spectrum of the pure compound if available. If not, carefully analyze the chemical shifts, integration values, and coupling patterns of the unexpected signals. Residual solvents have characteristic and well-documented NMR signals. Broader peaks may indicate the presence of paramagnetic species or degradation. For definitive identification of unknown impurities, techniques like 2D NMR (COSY, HSQC) or isolation of the impurity followed by individual analysis may be necessary.

Section 2: Troubleshooting Guide - Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound and offers targeted solutions.

Issue 1: Persistent Impurities After Standard Workup

Symptom: HPLC or NMR analysis shows the presence of impurities even after a standard aqueous workup.

Cause: Some impurities, particularly those with similar polarity or basicity to the target compound, may not be effectively removed by simple liquid-liquid extraction.

Solution Workflow:

start Impure Product After Workup acid_base Perform Acid-Base Extraction start->acid_base analysis Analyze Purity (HPLC, NMR) acid_base->analysis If impurities persist chromatography Employ Column Chromatography chromatography->analysis After fractionation recrystallization Attempt Recrystallization recrystallization->analysis After crystallization analysis->chromatography If still impure analysis->recrystallization For solid products pure Pure Product analysis->pure If purity is >98% reassess Re-evaluate Purification Strategy analysis->reassess If still impure

Caption: Troubleshooting workflow for persistent impurities.

Detailed Steps:

  • Acid-Base Extraction: This technique leverages the basicity of the amine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer.[6] The organic layer can then be discarded, removing non-basic impurities. Subsequently, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine and extract it back into an organic solvent.

  • Column Chromatography: This is a highly effective method for separating compounds based on their polarity.[7][8] For basic compounds like the target amine, using a stationary phase like silica gel is common. However, tailing of peaks can be an issue.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful final purification step.[9] Often, converting the amine to its hydrochloride salt can improve its crystalline nature and facilitate purification.[10][11]

Issue 2: Product Tailing During Column Chromatography

Symptom: The product spot or peak on TLC or column chromatography shows significant tailing, leading to poor separation.

Cause: The basic amine group can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common choices include:

    • Triethylamine (0.1-1%)

    • Ammonia (often used as a saturated solution in methanol, e.g., 1-10% 7N NH₃ in MeOH mixed with dichloromethane).

  • Use of Deactivated Silica: Commercially available deactivated silica gel or alumina can be used as the stationary phase.

  • Alternative Stationary Phases: Consider using reversed-phase chromatography if the impurities have significantly different polarities.

Parameter Standard Silica Gel Silica Gel with Basic Modifier Alumina (Basic)
Interaction Strong acidic-basic interactionReduced interactionBasic stationary phase
Peak Shape Tailing often observedImproved, more symmetrical peaksGenerally good for basic compounds
Typical Eluent Hexanes/Ethyl AcetateHexanes/Ethyl Acetate + 1% TriethylamineDichloromethane/Methanol
Issue 3: Low Recovery After Purification

Symptom: The final yield of the pure product is significantly lower than expected.

Cause: This can be due to several factors, including product loss during extractions, incomplete elution from a chromatography column, or using an inappropriate recrystallization solvent.

Solutions:

  • Extraction Optimization: During acid-base extractions, ensure the pH is sufficiently acidic (<2) and basic (>12) to drive the equilibrium for complete transfer between phases. Perform multiple extractions with smaller volumes of solvent rather than one large extraction.

  • Chromatography Monitoring: Carefully monitor the column elution using TLC to ensure all the product has been collected before discarding the column.

  • Recrystallization Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] If too much solvent is used, or if the solvent is too good at dissolving the compound even at low temperatures, recovery will be poor.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing the target amine.

  • Preparation of the Stationary Phase:

    • Choose a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column, ensuring no air bubbles are trapped.[7][12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a non-polar solvent system (e.g., 98:2 dichloromethane:methanol) and gradually increase the polarity (e.g., to 95:5 or 90:10 dichloromethane:methanol with 0.5% triethylamine).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This method is effective for obtaining a highly pure, crystalline solid.

  • Salt Formation:

    • Dissolve the purified amine freebase in a suitable solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation of the Crude Salt:

    • Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization:

    • Select a suitable solvent system for recrystallization (e.g., ethanol/water, isopropanol, or acetonitrile). The ideal solvent will dissolve the salt at its boiling point but have low solubility at room temperature or below.

    • Dissolve the crude salt in a minimal amount of the boiling solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product Collection:

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

start Purified Amine Freebase dissolve Dissolve in Diethyl Ether start->dissolve add_hcl Add HCl in Ether dissolve->add_hcl precipitate Precipitate HCl Salt add_hcl->precipitate filter_crude Filter Crude Salt precipitate->filter_crude dissolve_hot Dissolve in Minimal Hot Ethanol filter_crude->dissolve_hot cool Cool Slowly to Form Crystals dissolve_hot->cool filter_pure Filter Pure Crystals cool->filter_pure dry Dry Under Vacuum filter_pure->dry end High Purity Amine HCl dry->end

Sources

Technical Support Center: Assay Protocol Modification for 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce variability in their experimental protocols. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles and field-proven insights.

Introduction

This compound is a small molecule with a chemical structure that includes a methoxyphenyl group, a piperidine ring, and an ethanamine side chain. The presence of these functional groups can influence its behavior in various analytical assays. Variability in assay results can arise from multiple factors, including sample preparation, reagent quality, and instrument parameters. This guide will walk you through a systematic approach to identifying and mitigating these sources of variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability when working with this compound?

A1: Variability in analytical results for this compound can stem from several sources.[1] These can be broadly categorized as:

  • Sample Preparation: Inconsistent weighing, volumetric measurements, and handling techniques can introduce significant error.[1]

  • Reagent Quality: The purity and consistency of reagents, including solvents and buffers, are critical for reliable results.[2][3][4] Lot-to-lot variability in reagents can lead to shifts in assay performance.[3][5]

  • Instrumental Factors: Fluctuations in instrument performance, such as detector sensitivity or pump flow rates in HPLC, can cause variations.[6][7]

  • Compound Stability: Degradation of the analyte during sample storage or analysis can lead to lower and more variable measurements.

Q2: How can I ensure the stability of this compound in my samples?

  • Storage Conditions: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect from light.

  • pH of Solutions: The pH of your sample and mobile phase can impact the stability and ionization state of the amine group. Buffer your solutions appropriately.

  • Antioxidants: For long-term storage, consider the addition of antioxidants, though this should be validated to ensure no interference with the assay.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting stock solutions.

Q3: What are the key validation parameters I should focus on to ensure my assay is robust?

A3: According to FDA and ICH guidelines, the following validation parameters are crucial for demonstrating the reliability of an analytical method:[8][9][10][11][12]

  • Accuracy: How close your measured values are to the true value.

  • Precision: The degree of agreement between multiple measurements of the same sample.

  • Specificity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.

  • Range: The concentration interval over which the assay is precise, accurate, and linear.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[8]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[8][10]

Troubleshooting Guides

Issue 1: High Variability in Peak Area/Response in HPLC Analysis

High variability in peak area is a common issue in HPLC analysis and can be caused by a number of factors.[13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high peak area variability in HPLC.

Detailed Steps:

  • Check Injection Precision:

    • Action: Perform multiple injections of the same standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be less than 2%.

    • If it fails: Inspect the autosampler for air bubbles, check the syringe for leaks, and ensure the sample loop is being completely filled.[7]

  • Re-prepare Standards and Samples:

    • Action: Prepare fresh stock solutions, standards, and samples, paying close attention to weighing and volumetric steps.[1]

    • Rationale: Errors in serial dilutions or initial weighing can lead to significant variability.[1]

  • Evaluate Mobile Phase Preparation:

    • Action: Ensure the mobile phase is well-mixed and degassed. If using a buffer, verify the pH and ensure its components are fully dissolved.[7]

    • Rationale: Inconsistent mobile phase composition can lead to shifts in retention time and peak area.[6]

  • Assess Column Performance:

    • Action: Check the column for signs of degradation, such as high backpressure or peak tailing.

    • Rationale: A compromised column can lead to poor peak shape and inconsistent results.[13]

  • Review Detector Settings:

    • Action: Verify the detector wavelength and bandwidth settings. Check the lamp usage hours and replace if necessary.

    • Rationale: A failing detector lamp can cause a noisy baseline and variable response.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Poor peak shape can compromise the accuracy of integration and, therefore, the quantitation of your analyte.

Potential Causes and Solutions:

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic amine of the analyte and acidic silanols on the column.Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Mismatch between injection solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[7]
Peak Fronting Poor sample solubility in the mobile phase.Adjust the pH or organic content of the sample diluent.[14]
Column overload.Reduce the injection volume or the concentration of the sample.
Issue 3: Inconsistent Results in Ligand-Binding Assays

For assays where this compound acts as a ligand, variability can be high due to the complex nature of the biological system.

Logical Relationship Diagram for Reducing Variability in Ligand-Binding Assays:

G cluster_0 Assay Components cluster_1 Procedural Steps cluster_2 Data Analysis Reagent_Quality High-Quality Reagents Reduced_Variability Reduced Assay Variability Reagent_Quality->Reduced_Variability Buffer_Optimization Buffer Optimization (pH, Ionic Strength) Buffer_Optimization->Reduced_Variability Plate_Consistency Consistent Plate Coating Plate_Consistency->Reduced_Variability Incubation_Control Controlled Incubation Times & Temperatures Incubation_Control->Reduced_Variability Washing_Technique Standardized Washing Technique Washing_Technique->Reduced_Variability Pipetting_Accuracy Precise Pipetting Pipetting_Accuracy->Reduced_Variability Standard_Curve Consistent Standard Curve Fitting Standard_Curve->Reduced_Variability Outlier_Analysis Systematic Outlier Analysis Outlier_Analysis->Reduced_Variability

Caption: Key factors for reducing variability in ligand-binding assays.

Key Considerations:

  • Reagent Quality and Consistency: Use high-purity reagents and ensure lot-to-lot consistency.[2][3][4] Inconsistent reagent quality can lead to significant analytical errors.[4][15]

  • Buffer Conditions: The pH and ionic strength of your assay buffer can significantly impact protein conformation and ligand binding. Optimize these parameters and ensure they are consistent across experiments.

  • Incubation Times and Temperatures: Strictly control incubation times and temperatures, as small variations can lead to large differences in binding.

  • Washing Steps: Insufficient or inconsistent washing can lead to high background and variability. Standardize the number of washes, wash volume, and soaking times.

  • Pipetting Technique: Inconsistent pipetting is a major source of error.[1] Ensure all personnel are properly trained and that pipettes are regularly calibrated.

Experimental Protocols

Protocol 1: Standard Solution Preparation for HPLC Analysis

This protocol outlines the steps for preparing a standard stock solution and working standards of this compound.

Materials:

  • This compound (purity ≥98%)

  • HPLC-grade methanol or acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve the compound in a small amount of HPLC-grade methanol or acetonitrile. c. Once fully dissolved, bring the volume up to the mark with the same solvent. d. Mix thoroughly by inverting the flask multiple times.

  • Working Standards: a. Perform serial dilutions from the stock solution to prepare a series of working standards in your desired concentration range (e.g., 1-100 µg/mL). b. Use the initial mobile phase as the diluent for the working standards to ensure compatibility with the HPLC system.[7]

Protocol 2: System Suitability Testing for HPLC

Before running samples, it is crucial to perform a system suitability test to ensure the HPLC system is performing correctly.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range working standard.

  • Calculate the following parameters:

    • Retention Time RSD: Should be <1%.

    • Peak Area RSD: Should be <2%.

    • Tailing Factor: Should be between 0.8 and 1.5.

    • Theoretical Plates: Should meet the method-specific requirement (typically >2000).

Conclusion

Reducing variability in assays for this compound requires a systematic and detail-oriented approach. By carefully controlling for variables in sample preparation, reagent quality, and instrument parameters, researchers can significantly improve the reproducibility and reliability of their data. This guide provides a framework for troubleshooting common issues and implementing robust assay protocols. Remember that every assay is unique, and empirical validation of these recommendations for your specific application is essential.

References

  • The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.). Vertex AI Search.
  • Managing Reagent Variation. (2019, May 23). Clinical Lab Products.
  • Understanding The Role Of Reagent Quality In Test Accuracy. (n.d.). Biomedix.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • How to Evaluate the Accuracy of Cell Assay Reagents for Quantitative Research. (2026, January 8). Solarbio.
  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Variability — How to Control It. (n.d.). LCGC International.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • What are some common sources of variance during sample preparation in an analytical application? (2025, June 19). MicroSolv.
  • Commutability Limitations Influence Quality Control Results with Different Reagent Lots. (2025, August 9). Clinical Chemistry.
  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025, April 28). YouTube.
  • LC Troubleshooting. (2025, May 13). YouTube.

Sources

Technical Support Center: Investigating Off-Target Effects of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Pharmacological Profile of Your Compound

Welcome to the technical support guide for researchers utilizing 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine and structurally similar molecules. While your compound may be designed for a specific biological target, its structural motifs, particularly the (2-methoxyphenyl)piperazine-like core, are well-known pharmacophores that confer high affinity for several G-protein coupled receptors (GPCRs).

Extensive research on analogous compounds reveals a high likelihood of significant interaction with serotonergic and dopaminergic systems. Specifically, the Serotonin 1A (5-HT1A) receptor and the Dopamine D2 receptor are probable off-target interactors for this class of molecules[1][2][3][4]. Unanticipated activation or inhibition of these receptors can lead to confounding data, misinterpretation of results, and irreproducibility.

This guide is designed to help you proactively investigate, diagnose, and control for these potential off-target effects, ensuring the integrity and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent or show an unexpected phenotype. Could this be an off-target effect?

A: Yes, this is a strong possibility. Compounds containing a (2-methoxyphenyl)piperazine or similar moiety frequently exhibit polypharmacology, binding to multiple receptors[2][5]. If your primary target's known signaling pathway does not fully account for your observations, off-target interactions with receptors like 5-HT1A or D2 are a primary avenue for investigation. For instance, both receptors are highly expressed in the central nervous system and modulate complex signaling cascades that can influence cell proliferation, neurotransmission, and behavior[6][7].

Q2: What are the most probable off-target receptors for my compound?

A: Based on extensive structure-activity relationship (SAR) data from publicly available chemical databases and peer-reviewed literature, the primary candidates for off-target binding are the 5-HT1A receptor and the Dopamine D2 receptor . The (2-methoxyphenyl)piperazine fragment is a classic 5-HT1A ligand component[1][2]. Furthermore, significant crosstalk and structural similarities exist between aminergic GPCRs, leading to frequent cross-reactivity with D2 receptors[3][4].

Q3: How can I confirm if my compound is interacting with 5-HT1A or D2 receptors?

A: The most direct method is to perform a competitive binding assay using radiolabeled ligands specific for these receptors. Additionally, you can use functional assays (e.g., cAMP measurement, calcium flux, or ERK phosphorylation) and attempt to block your compound's effect using well-characterized, selective antagonists for 5-HT1A and D2 receptors. A detailed workflow is provided in the Troubleshooting Guide below.

Q4: What is "functional selectivity" or "biased agonism," and could it be affecting my results?

A: Biased agonism is a phenomenon where a ligand preferentially activates one of several possible signaling pathways downstream of a single receptor[8]. For example, a compound might activate a G-protein pathway without recruiting β-arrestin, or vice-versa. This can lead to complex and sometimes contradictory results if you are only monitoring one signaling readout. It is a critical concept to consider when characterizing any GPCR ligand. If your compound is acting on 5-HT1A or D2 receptors, it may be acting as a biased agonist, further complicating the interpretation of its effects.

Troubleshooting Guide: A Step-by-Step Approach to Diagnosing Off-Target Effects

If you suspect off-target effects are influencing your data, a systematic approach is crucial. This guide provides a logical workflow to identify and mitigate these issues.

Workflow for Off-Target Characterization

Off_Target_Workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Interpretation & Mitigation A Unexpected or Inconsistent Results B Review SAR of Analogues: Identify Likely Off-Targets (e.g., 5-HT1A, D2) A->B Analyze Structure C Perform Functional Assay with Selective Antagonists B->C Test Function D Perform Competitive Binding Assay B->D Test Binding E Antagonist blocks effect? YES -> Off-target confirmed C->E F Compound displaces radioligand? YES -> Direct binding confirmed D->F G NO -> Explore other possibilities E->G H Mitigation Strategy: - Use Antagonist as a Control - Redesign Compound - Acknowledge in Publication E->H F->G F->H

Caption: Experimental workflow for identifying and validating off-target effects.

Step 1: Review Structure-Activity Relationship (SAR) Based on your compound's structure, the primary off-target candidates are 5-HT1A and D2 receptors. This hypothesis is supported by numerous studies on (2-methoxyphenyl)piperazine derivatives[1][2][5].

Step 2: Validate with Selective Antagonists (Functional Assay) This is the most critical step. Treat your experimental system (e.g., cells, tissue) with a known selective antagonist for the suspected off-target receptor before adding your compound. If the antagonist prevents or significantly reduces the unexpected effect of your compound, this is strong evidence of an off-target interaction.

Step 3: Confirm with Binding Assays (Optional but Recommended) To confirm that your compound directly binds to the off-target receptor, perform a competitive radioligand binding assay. This experiment will determine the binding affinity (Ki) of your compound for the receptor . Services like the Eurofins Discovery or the Psychoactive Drug Screening Program (PDSP) can perform broad receptor screening panels.

Step 4: Mitigation and Control Once an off-target effect is confirmed, you have several options:

  • Routine Controls: In all future experiments, include a control group pre-treated with the selective antagonist to isolate the off-target effect from the on-target effect.

  • Compound Redesign: If resources permit, use the SAR data to guide the synthesis of new analogues with reduced affinity for the off-target receptor[2].

  • Acknowledge and Discuss: At a minimum, the confirmed off-target activity must be acknowledged and discussed as a limitation in any publications or presentations.

Key Experimental Protocols & Pharmacological Tools

Protocol 1: Antagonist Blockade in a Cell-Based Functional Assay (e.g., cAMP Assay)

This protocol assumes you are measuring a functional cellular response, such as the inhibition of forskolin-stimulated cAMP production, a common downstream effect of Gi-coupled receptors like 5-HT1A and D2.

  • Cell Culture: Plate cells expressing the receptor of interest (or your endogenous system) in an appropriate assay plate.

  • Antagonist Pre-incubation: Add the selective antagonist to the appropriate wells. A typical concentration would be 10-100 times its Ki value to ensure complete receptor blockade. Incubate for 20-30 minutes. (See Table 1 for suggestions).

  • Compound Addition: Add your test compound, this compound, at various concentrations.

  • Stimulation (for Gi assays): Add a stimulant like forskolin to all wells to induce cAMP production.

  • Lysis and Detection: After appropriate incubation, lyse the cells and measure the cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Compare the dose-response curve of your compound in the presence and absence of the antagonist. A rightward shift in the EC50 or a complete blockade of the response in the presence of the antagonist confirms an interaction with the target receptor.

Pharmacological Tools for Off-Target Validation

The table below lists highly selective and commercially available antagonists that are essential tools for validating interactions with the 5-HT1A and D2 receptors.

Target ReceptorSelective AntagonistTypical In Vitro Conc.Vendor Examples
5-HT1A Receptor WAY-10063510 - 100 nMTocris, Sigma-Aldrich
Dopamine D2 Receptor Haloperidol20 - 200 nMTocris, Sigma-Aldrich
Dopamine D2 Receptor Raclopride10 - 100 nMTocris, Sigma-Aldrich

Note: Optimal concentrations should be determined empirically for your specific experimental system. Always consult the manufacturer's data sheet for Ki values and recommended usage.

Signaling Pathway Overview

Understanding the canonical signaling pathways of potential off-target receptors is essential for designing functional assays and interpreting results.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a classic Gi/o-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. It can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit N-type calcium channels[6]. Furthermore, it has been shown to activate the MAPK/ERK signaling pathway, which is often associated with cell growth and survival[6].

G_protein_signaling cluster_0 5-HT1A Receptor Pathway Compound 5-HT1A Agonist (e.g., Your Compound) Receptor_5HT1A 5-HT1A Receptor Compound->Receptor_5HT1A G_protein_i Gi/o Protein Receptor_5HT1A->G_protein_i AC Adenylyl Cyclase G_protein_i->AC ERK MAPK/ERK Pathway G_protein_i->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

Caption: Canonical Gi-coupled signaling pathway for the 5-HT1A receptor.

Dopamine D2 Receptor Signaling

Similar to the 5-HT1A receptor, the D2 receptor is also coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity[7]. D2 receptors can exist as autoreceptors on dopaminergic neurons, where their activation inhibits dopamine synthesis and release, or as postsynaptic receptors that modulate the excitability of target neurons[7][9].

D2_Receptor_Signaling cluster_1 Dopamine D2 Receptor Pathway Compound_D2 D2 Agonist (e.g., Your Compound) Receptor_D2 D2 Receptor Compound_D2->Receptor_D2 G_protein_i_D2 Gi/o Protein Receptor_D2->G_protein_i_D2 AC_D2 Adenylyl Cyclase G_protein_i_D2->AC_D2 IonChannels Ion Channels (K+, Ca2+) G_protein_i_D2->IonChannels cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2

Caption: Canonical Gi-coupled signaling pathway for the Dopamine D2 receptor.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available from: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its Memantine Analogue. MDPI. Available from: [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available from: [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Semantic Scholar. Available from: [Link]

  • Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. ResearchGate. Available from: [Link]

  • Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. ResearchGate. Available from: [Link]

  • Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. PubMed. Available from: [Link]

  • Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone. PubMed. Available from: [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. Available from: [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. ACS Publications. Available from: [Link]

  • 5-HT1A receptor agonists/D2 receptor antagonists(Pierre Fabre Research Center). Patsnap Synapse. Available from: [Link]

  • Optical Control of Dopamine D2-like Receptors with Cell-Specific Fast-Relaxing Photoswitches. PubMed Central. Available from: [Link]

  • Optical Control of Dopamine D2-like Receptors with Cell-Specific Fast-Relaxing Photoswitches. Journal of the American Chemical Society. Available from: [Link]

  • Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. PubMed Central. Available from: [Link]

  • Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo. PubMed Central. Available from: [Link]

  • Effects of dopamine D2/3 and opioid receptor antagonism on the trade-off between model-based and model-free behaviour in healthy volunteers. PubMed Central. Available from: [Link]

  • The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression. PubMed. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Synthetic Pathway Overview

The synthesis of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine typically proceeds via a reductive amination pathway. This common and effective method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[1][2]

Synthesis_Pathway 2-Methoxyacetophenone 2-Methoxyacetophenone Intermediate_Imine Intermediate Iminium Ion 2-Methoxyacetophenone->Intermediate_Imine + Piperidine Piperidine Piperidine Product 2-(2-Methoxyphenyl)-2- (piperidin-1-yl)ethan-1-amine Intermediate_Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Chemical Entity

In the landscape of neuropharmacology, novel chemical entities (NCEs) containing privileged scaffolds such as methoxyphenyl and piperidine groups warrant rigorous investigation for their potential central nervous system activity. This guide focuses on a specific molecule, 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine , hereafter referred to as Compound X . Publicly available data on the specific biological target of Compound X is limited; however, its structural architecture bears resemblance to known ligands of N-methyl-D-aspartate (NMDA) receptors, a critical class of ionotropic glutamate receptors implicated in synaptic plasticity, learning, and various neuropathologies.[1][2]

Overactivation of NMDA receptors leads to excitotoxicity, a key factor in neurodegenerative diseases.[1][3] Consequently, NMDA receptor antagonists have been a focal point of therapeutic development. This guide, therefore, presents a comprehensive, field-proven strategy to validate the hypothesis that Compound X acts as an NMDA receptor antagonist .

Comparator Compounds for this Guide:

  • Ifenprodil: A well-characterized non-competitive, subunit-selective antagonist with high affinity for GluN2B-containing NMDA receptors.[1][4]

  • Memantine: A clinically approved, weak, non-competitive open-channel blocker with a favorable therapeutic window.[1]

  • D-AP5 (D-2-amino-5-phosphonopentanoate): A classic competitive antagonist that binds to the glutamate site on the GluN2 subunit.[5][6]

Part 1: Primary Validation — Does Compound X Bind the NMDA Receptor?

Expertise & Experience: Before committing resources to complex functional assays, it is imperative to confirm direct physical interaction between the NCE and its putative target. A competitive radioligand binding assay is the gold-standard method for determining binding affinity (Ki) and serves as the foundational experiment in our validation cascade.[7][8] This biochemical assay is rapid, highly quantitative, and provides the first piece of evidence for target engagement.

Methodology: Competitive Radioligand Binding Assay

This assay quantifies the ability of a non-radiolabeled test compound (Compound X) to displace a known radiolabeled ligand from the receptor. The choice of radioligand is critical as it defines the binding site being investigated. We will probe the ion channel pore, a common site for non-competitive antagonists.

Protocol:

  • Membrane Preparation: Utilize membrane preparations from a stable cell line (e.g., HEK293) recombinantly expressing human NMDA receptor subunits, specifically the GluN1/GluN2B subtype, as this is a common target for therapeutic antagonists.[4]

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes (5-10 µg protein/well).

    • A fixed concentration of radioligand, typically near its dissociation constant (Kd). For the channel site, [³H]MK-801 is a standard choice.[7]

    • A range of concentrations of Compound X or comparator compounds (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + membranes + a saturating concentration of a known, non-radiolabeled ligand (e.g., 10 µM MK-801) to define background signal.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B), washing quickly with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Allow filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percent specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness: The inclusion of total binding and non-specific binding controls is non-negotiable. This ensures that the observed displacement is due to specific interaction with the receptor target and not simply non-specific adherence to the membranes or filter material.

Data Presentation: Comparative Binding Affinity
CompoundClassTarget SiteBinding Affinity (Ki) [nM]
Compound X Hypothesized AntagonistChannel Pore ([³H]MK-801)(Experimental Result)
Ifenprodil Non-competitive (GluN2B)Allosteric Site~80[4]
Memantine Non-competitiveChannel Pore~500 - 1000
D-AP5 CompetitiveGlutamate SiteInactive at Channel Site
Visualization: Radioligand Binding Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes (GluN1/GluN2B) Incubate Incubate to Equilibrium (RT, 90 min) Membranes->Incubate Radioligand Radioligand ([³H]MK-801) Radioligand->Incubate Compound Test Compound (e.g., Compound X) Compound->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Scintillation Add Scintillant & Count (CPM) Filter->Scintillation Calc Calculate % Specific Binding Scintillation->Calc Plot Plot Dose-Response Curve Calc->Plot Ki Calculate IC₅₀ → Ki Plot->Ki

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Functional Characterization — How Does Compound X Modulate Receptor Activity?

Expertise & Experience: Confirming binding is only the first step. The critical question is whether this binding translates into a functional consequence. For an ion channel like the NMDA receptor, the gold-standard functional readout is electrophysiology, which directly measures ion flow across the cell membrane.[9][10] This technique provides unparalleled detail on the potency and mechanism of inhibition. To complement this low-throughput, high-information assay, we will also use a higher-throughput fluorescence-based calcium flux assay, which is well-suited for screening and initial potency determination.

Methodology 1: Automated Patch-Clamp Electrophysiology

Automated patch-clamp (APC) systems have revolutionized ion channel drug discovery, offering higher throughput than manual patch-clamp while maintaining high-quality data.[11][12]

Protocol:

  • Cell Culture: Use the same recombinant cell line (HEK-GluN1/GluN2B) as in the binding assay.

  • System Preparation: Prime the APC system (e.g., Sophion QPatch, Nanion SyncroPatch) with appropriate intracellular and extracellular solutions. The extracellular solution should contain the NMDA receptor co-agonists glutamate and glycine, but be free of Mg²⁺, which natively blocks the channel at resting membrane potential.

  • Cell Application: Cells are automatically captured on the patch-clamp chip, and whole-cell configuration is established.

  • Baseline Recording: Clamp the cell at a negative holding potential (e.g., -70 mV). Record a stable baseline current.

  • Agonist Application: Apply a concentration of glutamate/glycine that elicits a sub-maximal response (e.g., EC₈₀) to evoke an inward current.

  • Compound Application: After a stable agonist-evoked current is achieved, apply increasing concentrations of Compound X or comparators.

  • Data Acquisition: Measure the peak inward current at each compound concentration.

  • Data Analysis: Normalize the current response to the initial agonist-evoked current. Plot the percent inhibition against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Methodology 2: Fluorescence-Based Calcium Flux Assay

This cell-based assay uses a fluorescent indicator to measure the influx of Ca²⁺, which permeates the NMDA receptor channel upon opening. It is a robust, high-throughput alternative to electrophysiology.

Protocol:

  • Cell Plating: Seed the HEK-GluN1/GluN2B cells into a 96- or 384-well black-walled, clear-bottom microplate.[13]

  • Dye Loading: Incubate the cells with a calcium-sensitive dye such as Fluo-4 AM . The AM ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active, calcium-sensitive form inside.

  • Compound Pre-incubation: Add varying concentrations of Compound X or comparators to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Assay Execution: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Agonist Injection: The instrument injects an agonist solution (glutamate + glycine) into each well while simultaneously recording the fluorescence signal (Ex/Em ≈ 490/525 nm).

  • Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to calcium influx. Calculate the percentage inhibition of this signal caused by Compound X at each concentration. Plot the data to determine the IC₅₀.

Trustworthiness: In both functional assays, a vehicle control (e.g., DMSO) must be run to ensure the solvent has no effect. A known antagonist (e.g., Ifenprodil) should be run as a positive control to confirm the assay is performing as expected.

Data Presentation: Comparative Functional Potency
CompoundElectrophysiology IC₅₀ (nM)Calcium Flux IC₅₀ (nM)
Compound X (Experimental Result)(Experimental Result)
Ifenprodil ~80~100
Memantine ~1000~1500
D-AP5 ~3700[6]~4000
Visualization: NMDA Receptor Antagonism

G cluster_receptor NMDA Receptor NMDA_R Glutamate Site Glycine Site Ion Channel Pore Allosteric Site Activation Channel Opening NMDA_R->Activation Conformational Change Glutamate Glutamate Glutamate->NMDA_R:GluN2 Binds Glycine Glycine Glycine->NMDA_R:GluN1 Binds DAP5 D-AP5 DAP5->NMDA_R:GluN2 Blocks (Competitive) CompoundX Compound X (Hypothesized) CompoundX->NMDA_R:Pore Blocks (Non-competitive) Ifenprodil Ifenprodil Ifenprodil->NMDA_R:Allo Blocks (Allosteric) Ca_Influx Ca²⁺ Influx (Signal) Activation->Ca_Influx

Caption: Points of inhibition for different NMDA receptor antagonists.

Part 3: Secondary Validation — Is Compound X Selective?

Expertise & Experience: Authoritative drug discovery campaigns demand that an NCE not only be potent but also selective for its intended target. The piperidine moiety present in Compound X is a known pharmacophore for Sigma receptors (σ₁ and σ₂), which are unique intracellular chaperone proteins.[14][15][16] Interaction with Sigma receptors can lead to unintended biological effects. Therefore, a counter-screen to assess activity at these targets is a crucial step in validating the compound's selectivity profile.

Methodology: Sigma Receptor Binding Counter-Screen

The protocol is analogous to the primary NMDA binding assay, but uses different radioligands and membrane preparations rich in Sigma receptors.

Protocol:

  • Membrane Preparation: Use membrane homogenates from guinea pig liver for σ₁ receptors or rat liver for σ₂ receptors, as these tissues have high receptor expression.[14][15]

  • Radioligands:

    • For σ₁: -pentazocine , a selective σ₁ receptor agonist.[14][17]

    • For σ₂: [³H]DTG (1,3-di-o-tolyl-guanidine) in the presence of (+)-pentazocine to mask the σ₁ sites.[14]

  • Assay Execution: Perform a competitive binding assay as described in Part 1, using Compound X over a broad concentration range.

  • Data Analysis: Calculate the Ki of Compound X for both σ₁ and σ₂ receptors.

Data Presentation: Selectivity Profile
TargetCompound X Ki (nM)Selectivity Ratio (σ Ki / NMDA Ki)
NMDA (GluN1/GluN2B) (From Part 1)-
Sigma-1 (σ₁) (Experimental Result)(Calculate)
Sigma-2 (σ₂) (Experimental Result)(Calculate)

Interpretation: A selectivity ratio significantly greater than 1 (ideally >100-fold) indicates that Compound X is selective for the NMDA receptor over Sigma receptors, which is a desirable characteristic for a targeted therapeutic.

Conclusion and Path Forward

This guide provides a robust, logical, and experimentally validated framework for characterizing the in vitro activity of this compound (Compound X) as a putative NMDA receptor antagonist.

By following this three-part workflow, a researcher can:

  • Confirm Target Engagement: Quantitatively determine if Compound X binds to the NMDA receptor and with what affinity (Ki).

  • Characterize Functional Activity: Measure the potency (IC₅₀) with which Compound X inhibits receptor function using both the gold-standard electrophysiology and a higher-throughput calcium flux assay.

  • Assess Selectivity: Evaluate the compound's potential for off-target effects by profiling its activity at the highly plausible Sigma receptor targets.

The collective data from these experiments will generate a comprehensive in vitro pharmacological profile of Compound X, allowing for an objective comparison with known standards and providing a solid foundation for further preclinical development, including mechanism of action studies, subtype selectivity profiling (against GluN2A, 2C, 2D), and subsequent in vivo efficacy models.

References

  • Milligan, C. J., et al. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery. [Link]

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  • Boddum, K., et al. (2021). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery. [Link]

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  • Wang, F., et al. (2015). Radio-ligand receptor binding assay in vitro and animal biodistribution in vivo of 99Tcm-N-ethyl-N2S2-memantine as a potential NMDA receptor imaging agent. Nuclear Science and Techniques. [Link]

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  • Sahnoun, S., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. [Link]

  • Iacobucci, G. J., & Popescu, G. K. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]

  • Ceccarini, L., et al. (2021). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

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  • ResearchGate. (2013). Fluo 4 NW calcium assay. ResearchGate. [Link]

  • Laurini, E., et al. (2013). The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding. Biochemistry. [Link]

  • Sigalapalli, D. K., et al. (2020). Novel huperzine A based NMDA antagonists: insights from molecular docking, ADME/T and molecular dynamics simulation studies. RSC Advances. [Link]

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A Comparative Pharmacological Guide: Profiling 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine Against Established Dopamine Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the development of novel dopamine receptor agonists is a cornerstone of therapeutic strategies for a spectrum of neurological and psychiatric disorders, most notably Parkinson's disease. This guide provides a comparative analysis of the hypothetical compound 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine against two well-established non-ergoline dopamine agonists, Pramipexole and Ropinirole.

Due to the current absence of published experimental data for this compound, this guide will leverage structure-activity relationship (SAR) principles to postulate its potential pharmacological profile. This theoretical framework will be juxtaposed with the known experimental data of Pramipexole and Ropinirole. Furthermore, we will provide detailed experimental protocols that would be essential for the empirical validation of the hypothetical profile of our compound of interest.

The Dopaminergic Landscape: A Primer

Dopamine, a critical catecholamine neurotransmitter, modulates a vast array of physiological functions including motor control, motivation, reward, and cognitive function. Its effects are mediated through five distinct G protein-coupled receptors (GPCRs), classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[1] Therapeutic dopamine agonists primarily target the D2-like receptors to mimic the effects of endogenous dopamine, offering symptomatic relief in conditions characterized by dopaminergic deficits.[2]

Known Dopamine Agonists: Pramipexole and Ropinirole

Pramipexole and Ropinirole are widely prescribed non-ergoline dopamine agonists, primarily for the management of Parkinson's disease and Restless Legs Syndrome.[3][4] Their established pharmacological profiles provide a solid baseline for our comparative analysis.

Pramipexole is a potent agonist with a higher affinity for the D3 receptor subtype over the D2 and D4 subtypes.[5] This D3-preferring activity is thought to contribute to its efficacy in treating both the motor and psychiatric symptoms of Parkinson's disease.[5]

Ropinirole , another effective dopamine agonist, also exhibits a high affinity for D2 and D3 receptors.[6][7] It acts to stimulate these receptors, thereby compensating for the depleted dopamine levels in the brains of individuals with Parkinson's disease.[4]

Hypothetical Profile of this compound: A Structure-Activity Relationship (SAR) Perspective

While direct experimental data for this compound is not currently available, we can infer a potential pharmacological profile based on the known activities of structurally related compounds. The presence of the 2-methoxyphenyl group attached to a piperidine or piperazine ring is a common motif in a number of compounds that have been evaluated for their affinity to dopamine receptors.

Studies on a series of 1-(2-methoxyphenyl)piperazine derivatives have demonstrated significant affinity for dopamine D2 and D3 receptors.[8][9] For instance, certain compounds incorporating this moiety have shown Ki values in the nanomolar range for the D2 receptor.[8] The 2-methoxy substitution on the phenyl ring appears to be a critical determinant of this affinity.

Based on these precedents, it is hypothesized that This compound is likely to exhibit affinity for the D2-like family of dopamine receptors, potentially with a preference for the D2 and/or D3 subtypes. The piperidine ring and the ethylamine linker will also contribute to the overall pharmacological profile, influencing both receptor binding and pharmacokinetic properties. However, without empirical data, its potency, selectivity, and functional efficacy (i.e., full or partial agonist) remain speculative.

Comparative Data Summary

The following table summarizes the known receptor binding affinities of Pramipexole and Ropinirole, alongside the hypothesized profile for this compound.

CompoundDopamine D2 Ki (nM)Dopamine D3 Ki (nM)Dopamine D4 Ki (nM)
Pramipexole ~3.9~0.5~5.1
Ropinirole ~9.6~2.7~45
This compound Hypothesized: Moderate to high affinityHypothesized: Moderate to high affinityHypothesized: Lower affinity

Note: Ki values can vary between different studies and experimental conditions. The data for Pramipexole and Ropinirole are representative values from the literature. The profile for this compound is purely hypothetical and requires experimental validation.

Visualizing Dopamine Signaling and Experimental Workflow

To understand the context of this comparison, it is crucial to visualize the dopamine signaling pathway and the experimental workflow for characterizing a novel compound.

Dopamine Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified schematic of the dopamine D2 receptor signaling pathway.

Experimental Workflow Start Novel Compound (this compound) In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay Receptor Binding Assay (Determine Ki for D1, D2, D3, D4, D5) In_Vitro->Binding_Assay Functional_Assay Functional Assay (Determine EC50 and Emax) In_Vitro->Functional_Assay In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Data_Analysis Data Analysis and Pharmacological Profile Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Behavioral_Assay Behavioral Models (e.g., Rotational Behavior, Locomotor Activity) In_Vivo->Behavioral_Assay Behavioral_Assay->Data_Analysis

Caption: Workflow for the pharmacological characterization of a novel dopamine agonist.

Experimental Protocols for Validation

To empirically determine the pharmacological profile of this compound and validate the SAR-based hypothesis, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assay

This assay determines the affinity of the test compound for various dopamine receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human D1, D2, D3, D4, and D5 receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines (e.g., HEK293 or CHO) stably expressing each of the human dopamine receptor subtypes.

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Radioligand Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors) with the cell membranes in the presence of increasing concentrations of the test compound (this compound), Pramipexole, or Ropinirole.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand, such as haloperidol).

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assay (cAMP Measurement)

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the human D2 receptor.

Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the human D2 receptor (e.g., CHO-D2).

  • cAMP Assay:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.

    • Simultaneously treat the cells with increasing concentrations of the test compound, a known agonist (e.g., dopamine or Pramipexole), or a known antagonist (e.g., haloperidol).

    • Incubate for a specified time at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect of the agonist) by non-linear regression analysis.

    • Compare the Emax of the test compound to that of a full agonist (like dopamine) to determine if it is a full or partial agonist.

In Vivo Behavioral Assessment (Rodent Model of Parkinson's Disease)

This assay assesses the in vivo efficacy of the compound in a preclinical model of Parkinson's disease.

Objective: To evaluate the ability of this compound to reverse motor deficits in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

Methodology:

  • Animal Model:

    • Unilaterally lesion the nigrostriatal dopamine pathway in rats by injecting 6-OHDA into the medial forebrain bundle. This creates a model with motor deficits on the contralateral side of the body.

  • Drug Administration:

    • Administer various doses of this compound, Pramipexole, Ropinirole, or vehicle to different groups of lesioned rats.

  • Rotational Behavior Test:

    • Place the rats in a circular arena and record their rotational behavior (full 360° turns) for a specified period (e.g., 90 minutes).

    • Dopamine agonists will induce contralateral rotations (away from the lesioned side) in this model.

  • Data Analysis:

    • Quantify the number of net contralateral rotations per minute.

    • Compare the rotational behavior induced by the test compound to that of the vehicle and the known dopamine agonists.

    • A dose-dependent increase in contralateral rotations would indicate in vivo dopaminergic activity.

Conclusion and Future Directions

While the pharmacological profile of this compound remains to be empirically determined, structure-activity relationship analysis of related compounds suggests its potential as a dopamine D2-like receptor agonist. The detailed experimental protocols provided in this guide offer a clear roadmap for its comprehensive in vitro and in vivo characterization.

The definitive elucidation of its binding affinities, functional potencies, and in vivo efficacy will be crucial in determining its therapeutic potential. Should experimental data align with the hypothesized profile, further investigation into its selectivity, pharmacokinetic properties, and safety profile would be warranted to assess its viability as a novel therapeutic agent for dopamine-related disorders.

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  • Penjišević, J. Z., Šukalović, V. V., Andrić, D. B., Roglić, G. M., Šoškić, V., & Kostić‐Rajačić, S. V. (2016). Synthesis, Biological, and Computational Evaluation of Substituted 1‐(2‐Methoxyphenyl)‐4‐(1‐phenethylpiperidin‐4‐yl) piperazines and 1‐(2‐Methoxyphenyl)‐4‐[(1‐phenethylpiperidin‐4‐yl) methyl] piperazines as Dopaminergic Ligands. Archiv der Pharmazie, 349(8), 614-626.
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A Comparative Guide to Prominent Piperidine-Containing Ligands: Fentanyl, Donepezil, and Methylphenidate

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2][3][4][5] Its structural versatility allows for the precise orientation of pharmacophoric groups, enabling interactions with a wide array of biological targets. This guide provides an in-depth comparison of three distinguished piperidine-containing drugs: Fentanyl, a potent opioid agonist; Donepezil, a selective acetylcholinesterase inhibitor; and Methylphenidate, a norepinephrine-dopamine reuptake inhibitor. Through this comparative analysis, we will explore how the piperidine core contributes to their distinct pharmacological profiles, supported by experimental data and detailed methodologies.

Section 1: The Piperidine Scaffold - A Privileged Structure in Drug Discovery

The piperidine ring is a highly favored structural motif in drug design due to several key attributes.[5] Its saturated, non-aromatic nature provides a three-dimensional framework that can be readily functionalized. The basic nitrogen atom is often crucial for forming ionic interactions with acidic residues in protein binding pockets.[6][7] Furthermore, the piperidine ring can adopt various conformations, such as chair and boat forms, allowing for conformational flexibility that can be critical for optimal receptor engagement.[5] This adaptability is a key reason why piperidine derivatives are found in over twenty classes of pharmaceuticals, targeting a broad spectrum of diseases.[2][3]

Section 2: Comparative Analysis of Fentanyl, Donepezil, and Methylphenidate

While all three compounds share the piperidine core, their overall structures and substitution patterns lead to vastly different therapeutic applications.

  • Fentanyl: A synthetic opioid, Fentanyl's structure features a 4-anilidopiperidine core with a phenethyl group on the piperidine nitrogen.[8] This configuration is optimized for potent agonism at the μ-opioid receptor.[8]

  • Donepezil: Used in the management of Alzheimer's disease, Donepezil possesses an N-benzylpiperidine moiety linked to an indanone structure.[3] This arrangement facilitates its entry into the central nervous system and its inhibitory action on acetylcholinesterase.

  • Methylphenidate: A psychostimulant for treating ADHD, Methylphenidate is a piperidine derivative with a methyl acetate group at the 2-position and a phenyl group also at the 2-position.[9] It primarily functions by blocking the dopamine and norepinephrine transporters.[9]

Compound Molecular Formula Molecular Weight ( g/mol ) LogP Target(s) Therapeutic Use
Fentanyl C₂₂H₂₈N₂O336.474.05μ-opioid receptorAnalgesic
Donepezil C₂₄H₂₉NO₃379.494.2AcetylcholinesteraseAlzheimer's Disease
Methylphenidate C₁₄H₁₉NO₂233.311.6Dopamine Transporter (DAT), Norepinephrine Transporter (NET)ADHD
Section 3: Mechanism of Action and Receptor Interactions

The distinct pharmacological effects of these ligands stem from their unique interactions with their respective protein targets.

Fentanyl is a potent agonist of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[8] Its high lipophilicity allows for rapid penetration of the blood-brain barrier.[8] The protonated piperidine nitrogen forms a crucial ionic bond with a conserved aspartate residue (Asp147) in the MOR binding pocket.[6][10] The flexible phenethyl group and the anilide moiety engage in hydrophobic and aromatic interactions within the receptor, contributing to its high affinity and potency, which is 50 to 100 times that of morphine.[8][11]

Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] The N-benzylpiperidine portion of Donepezil interacts with the peripheral anionic site (PAS) of AChE, while the indanone moiety binds to the catalytic active site (CAS). This dual binding mechanism effectively blocks the enzyme's activity, leading to increased levels of acetylcholine in the brain.

Methylphenidate acts as a reuptake inhibitor at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[9][13] It binds to these transporters, blocking their ability to clear dopamine and norepinephrine from the synaptic cleft.[9] This leads to an increase in the extracellular concentrations of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling.[9][13] The d-threo enantiomer of methylphenidate is the more pharmacologically active isomer.[14]

cluster_0 Fentanyl: μ-Opioid Receptor Agonism cluster_1 Donepezil: AChE Inhibition cluster_2 Methylphenidate: DAT/NET Inhibition Fentanyl Fentanyl MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds G_protein Gi/o Protein Activation MOR->G_protein Activates AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Inhibits cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Leads to Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Acetylcholine (ACh) ACh->AChE Substrate ACh_increase ↑ Synaptic ACh Cognitive_Enhancement Cognitive Enhancement ACh_increase->Cognitive_Enhancement Leads to Methylphenidate Methylphenidate DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) Methylphenidate->DAT_NET Blocks DA_NE_reuptake DA/NE Reuptake DAT_NET->DA_NE_reuptake Mediates DA_NE_increase ↑ Synaptic DA/NE Improved_Attention Improved Attention DA_NE_increase->Improved_Attention Leads to

Figure 1: Simplified signaling pathways for Fentanyl, Donepezil, and Methylphenidate.

Section 4: Comparative Pharmacological Data

The following table summarizes key in vitro pharmacological parameters for each ligand, providing a quantitative basis for comparison.

Compound Target Assay Type Parameter Value Reference
Fentanyl μ-opioid receptorRadioligand BindingKi1.2 - 1.4 nM[15]
Donepezil AcetylcholinesteraseEnzyme InhibitionIC₅₀5.7 nM[16]
Methylphenidate (d-threo) Dopamine Transporter (DAT)Radioligand BindingIC₅₀33 nM[13]
Methylphenidate (d-threo) Norepinephrine Transporter (NET)Radioligand BindingIC₅₀244 nM[13]
Methylphenidate (l-threo) Dopamine Transporter (DAT)Radioligand BindingIC₅₀540 nM[13]
Methylphenidate (l-threo) Norepinephrine Transporter (NET)Radioligand BindingIC₅₀5100 nM[13]
Section 5: Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines standardized protocols for key assays.

This protocol determines the binding affinity (Ki) of a test compound for the μ-opioid receptor.

prep Prepare cell membranes expressing μ-opioid receptor incubation Incubate membranes with radioligand (e.g., [³H]DAMGO) and varying concentrations of Fentanyl prep->incubation separation Separate bound from free radioligand (e.g., via vacuum filtration) incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC₅₀ and calculate Ki quantification->analysis

Figure 2: Workflow for a μ-opioid receptor radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the μ-opioid receptor in a suitable buffer and centrifuge to isolate the membrane fraction.[17]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO), and a range of concentrations of the test compound (Fentanyl). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competitor).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

This colorimetric assay, based on the Ellman method, measures the ability of a compound to inhibit AChE activity.[12][18]

Detailed Steps:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine, and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Setup: In a 96-well plate, add the AChE enzyme solution, DTNB, and varying concentrations of the test compound (Donepezil). Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the acetylthiocholine substrate to all wells to start the enzymatic reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color development is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

This assay measures the functional inhibition of dopamine uptake into cells expressing the dopamine transporter.

Detailed Steps:

  • Cell Culture: Culture cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells) in 96-well plates.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound (Methylphenidate).

  • Uptake Initiation: Add a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine) to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of dopamine uptake at each concentration of the test compound. Plot the percentage of inhibition of uptake against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Section 6: Synthesis Overviews

The chemical synthesis of these molecules highlights the versatility of chemical transformations involving the piperidine core.

  • Fentanyl Synthesis: A common route involves the reaction of N-phenethyl-4-piperidone with aniline, followed by reduction and subsequent acylation with propionyl chloride.[19][20][21][22]

  • Donepezil Synthesis: Typically synthesized through the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction of the resulting double bond.[16][23][24][25]

  • Methylphenidate Synthesis: Can be prepared through various routes, including the rhodium-catalyzed C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine.[14][26][27][28][29]

Section 7: Conclusion and Future Perspectives

Fentanyl, Donepezil, and Methylphenidate exemplify the remarkable utility of the piperidine scaffold in developing drugs with highly specific and potent activities across different biological targets. The structural rigidity and conformational flexibility of the piperidine ring, combined with the strategic placement of functional groups, are key to their therapeutic success.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Further exploration of piperidine analogs to develop ligands with improved selectivity and reduced side effects.[7][30][31]

  • Biased Agonism: For GPCR targets like the μ-opioid receptor, designing biased agonists that preferentially activate certain downstream signaling pathways to separate therapeutic effects from adverse reactions.

  • Novel Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes to access complex piperidine-containing molecules.[4][5]

The enduring presence of the piperidine motif in drug discovery underscores its importance as a privileged scaffold. A thorough understanding of its role in ligand-receptor interactions will continue to drive the development of innovative therapeutics for a wide range of diseases.

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Cross-validation of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine binding affinity data

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Validating Ligand Binding Affinity

A Case Study with 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine at the Human Sigma-1 Receptor

Abstract

In drug discovery, the accurate determination of a compound's binding affinity for its biological target is a cornerstone of lead optimization. A single affinity measurement, however robust, can be susceptible to artifacts specific to the assay format. This guide provides an in-depth comparison of two orthogonal, industry-standard techniques for determining binding affinity: the classical radioligand competition assay and the label-free, real-time method of Surface Plasmon Resonance (SPR). Using the novel compound this compound and its interaction with the human Sigma-1 receptor (S1R) as a case study, we demonstrate how cross-validation between these distinct methodologies provides a high degree of confidence in the resulting binding data, ensuring the integrity of structure-activity relationship (SAR) studies.

Introduction: The Imperative of Robust Affinity Data

The journey of a drug candidate from bench to bedside is long and fraught with attrition. A primary reason for failure is a misunderstanding of the compound's fundamental interaction with its target protein. Binding affinity, quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₐ), is the measure of this interaction's strength. It dictates potency and is a critical parameter in establishing the SAR that guides medicinal chemistry efforts.

However, no single experimental method is infallible. Factors such as ligand depletion, protein aggregation, assay-specific buffer effects, or artifacts from labeling can skew results. Therefore, a rigorous approach to data validation is not a luxury but a necessity. The principle of orthogonal validation —confirming a result with a method that relies on different physical principles—is paramount.[1] This guide will detail the theory, protocol, and data interpretation for two such orthogonal methods to characterize the binding of this compound (hereafter referred to as Compound X) to the Sigma-1 receptor (S1R), a chaperone protein implicated in numerous CNS disorders.[2]

Method 1: Radioligand Competition Binding Assay

A radioligand binding assay is a foundational technique in pharmacology, considered a "gold standard" for its sensitivity and robustness.[3] This method measures the ability of an unlabeled test compound (the "competitor," i.e., Compound X) to displace a radiolabeled ligand (the "tracer") that has a known, high affinity for the target receptor.

2.1. Causality of Experimental Choices

The choice of a competition assay format is strategic. It allows us to determine the affinity of an unlabeled compound without needing to synthesize a radiolabeled version, which is often costly and time-consuming. We use membranes from guinea pig liver, as they are a rich source of S1R, ensuring a strong signal-to-noise ratio.[4] The radioligand, -pentazocine, is selected for its high affinity and selectivity for S1R.[2][4] The incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium, a critical prerequisite for accurate affinity determination.[5]

2.2. Experimental Workflow: Radioligand Assay

The workflow is designed to systematically quantify the displacement of the radioligand by Compound X.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare S1R-rich membrane homogenate (guinea pig liver) A1 Incubate membranes, 3H-pentazocine, and Compound X (or buffer/Haloperidol) for 120 min at 37°C P1->A1 P2 Prepare serial dilution of Compound X P2->A1 P3 Prepare assay buffer with 3H-pentazocine (1 nM) P3->A1 S1 Rapidly filter mixture through glass fiber filters to trap membranes A1->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Add scintillation cocktail and count radioactivity (CPM) S2->S3 D1 Plot % Inhibition vs. log[Compound X] S3->D1 D2 Fit sigmoidal curve to determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for the S1R radioligand competition binding assay.

2.3. Detailed Protocol: Radioligand Competition Assay

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0) and prepare membrane fractions by differential centrifugation.[4] Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 50 µL membrane homogenate (final conc. ~0.2 mg/mL protein), 50 µL -pentazocine (final conc. 1.0 nM), and 50 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL membrane homogenate, 50 µL -pentazocine, and 50 µL haloperidol (a high-affinity S1R ligand, final conc. 10 µM) to saturate all specific sites.[6]

    • Competition: 50 µL membrane homogenate, 50 µL -pentazocine, and 50 µL of Compound X at various concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly harvest the plate onto a glass fiber filter mat using a cell harvester. This traps the membranes (with bound radioligand) while unbound radioligand passes through. Wash the filters 3x with ice-cold wash buffer.

  • Detection: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (CPM) - NSB (CPM).

    • For each concentration of Compound X, calculate the percent inhibition of specific binding.

    • Plot percent inhibition versus the log concentration of Compound X and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Compound X that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[7][8][9]

      • Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

      • Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor. This conversion is crucial as the Kᵢ is an intrinsic property of the compound, whereas the IC₅₀ is dependent on assay conditions.[7][9]

2.4. Illustrative Data: Radioligand Assay

CompoundTargetIC₅₀ (nM)Kᵢ (nM)
Compound X Human S1R25.68.1
Haloperidol (Control)Human S1R12.13.8

Note: Data are illustrative examples for this guide.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free, optical biosensing technique that measures molecular interactions in real-time.[10][11] This provides a powerful orthogonal validation because it relies on a completely different physical principle—changes in refractive index at a sensor surface—rather than radioactivity.[11][12]

3.1. Causality of Experimental Choices

The power of SPR lies in its ability to provide kinetic data—the association rate (kₐ) and dissociation rate (kₐ)—in addition to equilibrium affinity (Kₐ).[1] This provides deeper insight into the binding mechanism. The target protein (S1R) is immobilized on the sensor chip, and the test compound (Compound X, the "analyte") is flowed over the surface. This orientation is chosen to maximize the signal, as the protein is much larger than the small molecule analyte. Using a high-quality, purified receptor is critical for obtaining reliable kinetic data.[1]

3.2. Experimental Workflow: SPR Assay

The SPR workflow involves sequential steps of surface preparation, analyte injection, and regeneration.

SPR_Workflow cluster_prep Surface Preparation cluster_assay Binding Cycle cluster_regeneration Regeneration & Repeat cluster_analysis Data Analysis P1 Activate sensor chip surface (e.g., CM5 chip with EDC/NHS) P2 Immobilize purified S1R protein onto the surface via amine coupling P1->P2 P3 Block remaining active sites with ethanolamine P2->P3 A1 Inject running buffer to establish a stable baseline P3->A1 A2 Inject Compound X (analyte) at a specific concentration (Association Phase) A1->A2 A3 Inject running buffer again (Dissociation Phase) A2->A3 R1 Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte A3->R1 D1 Process sensorgrams (reference surface subtraction) A3->D1 R2 Repeat binding cycle with different analyte concentrations R1->R2 R2->A1 Next Cycle D2 Globally fit kinetic data to a binding model (e.g., 1:1) D1->D2 D3 Determine ka, kd, and KD D2->D3

Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.

3.3. Detailed Protocol: SPR Assay

  • Immobilization:

    • Activate the surface of a carboxymethylated dextran sensor chip (e.g., a Biacore™ CM5 chip) with a pulse of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject purified, soluble S1R protein over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface.

    • Inject ethanolamine to deactivate any remaining reactive esters on the surface.

  • Binding Analysis:

    • Perform a multi-cycle kinetic analysis. Each cycle consists of:

      • Association: Inject a precise concentration of Compound X in running buffer over the S1R-functionalized surface for a defined period (e.g., 120 seconds). The binding is measured in real-time as an increase in Response Units (RU).

      • Dissociation: Switch the flow back to running buffer and monitor the decrease in RU as Compound X dissociates from the receptor (e.g., for 300 seconds).

      • Regeneration: Inject a short pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.5) to strip all bound Compound X from the S1R, preparing the surface for the next cycle.

    • Repeat this cycle for a range of Compound X concentrations (e.g., 1 nM to 500 nM) and include several buffer-only (blank) injections for double-referencing.

  • Data Analysis:

    • The resulting data (sensorgrams) are processed by subtracting the signal from a reference flow cell and the average of the blank injections.

    • The complete set of concentration-dependent binding curves is globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using analysis software (e.g., Biacore™ Evaluation Software).

    • This fitting process yields the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₐ, units s⁻¹), and the equilibrium dissociation constant (Kₐ, units M), where Kₐ = kₐ / kₐ .

3.4. Illustrative Data: SPR Assay

CompoundTargetkₐ (10⁵ M⁻¹s⁻¹)kₐ (10⁻² s⁻¹)Kₐ (nM)
Compound X Human S1R2.11.99.0
Haloperidol (Control)Human S1R3.51.23.4

Note: Data are illustrative examples for this guide.

Cross-Validation: Synthesizing the Data

The ultimate goal is to compare the affinity constants derived from two physically distinct methods. The Kᵢ from the radioligand assay and the Kₐ from SPR both represent the equilibrium dissociation constant and should, under ideal conditions, be in close agreement.

4.1. Comparative Analysis

ParameterRadioligand AssaySurface Plasmon Resonance (SPR)
Principle Competition for binding with a radiolabeled tracerChange in refractive index upon mass binding
Label Requirement Requires a radiolabeled tracer ligandLabel-free
Output Equilibrium constant (Kᵢ) from IC₅₀Kinetic constants (kₐ, kₐ) and equilibrium constant (Kₐ)
Compound X Affinity Kᵢ = 8.1 nM Kₐ = 9.0 nM

The excellent agreement between the Kᵢ value of 8.1 nM from the radioligand assay and the Kₐ value of 9.0 nM from SPR provides high confidence that Compound X is a potent ligand for the Sigma-1 receptor with a true binding affinity in the high single-digit nanomolar range.

4.2. The Logic of Cross-Validation

Confirming a result with an orthogonal method significantly reduces the probability that the observation is an artifact of a single experimental system. This builds a robust foundation for making critical decisions in a drug discovery program.

Cross_Validation_Logic cluster_methods Orthogonal Methods cluster_results Independent Results cluster_conclusion Conclusion M1 Method 1: Radioligand Competition Assay (Equilibrium-based, Labeled) R1 Result 1: Ki = 8.1 nM M1->R1 M2 Method 2: Surface Plasmon Resonance (Kinetics-based, Label-free) R2 Result 2: KD = 9.0 nM M2->R2 C1 Results are in strong agreement (<2-fold difference) R1->C1 R2->C1 C2 High Confidence in Binding Affinity C1->C2

Caption: The logic of cross-validation leading to a high-confidence result.

Conclusion

The determination of binding affinity is a foundational measurement in drug discovery. As demonstrated with Compound X at the Sigma-1 receptor, relying on a single method, no matter how well-established, carries inherent risks. By employing a radioligand competition assay and a Surface Plasmon Resonance assay in parallel, we leverage two distinct physical principles to probe the same molecular interaction. The convergence of the resulting affinity constants (Kᵢ ≈ Kₐ) provides a rigorous, cross-validated dataset. This approach ensures that the data used to build structure-activity relationships and advance drug candidates is both accurate and reliable, ultimately increasing the probability of success in the complex endeavor of drug development.

References

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1.34.1–1.34.21. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Cytiva Life Sciences. (2025). What is surface plasmon resonance (SPR)? Retrieved from [Link]

  • Levanon, N. L., Vigonsky, E., & Lewinson, O. (2014). Real time measurements of membrane protein:receptor interactions using Surface Plasmon Resonance (SPR). Journal of visualized experiments : JoVE, (93), 51937. Retrieved from [Link]

  • Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • JoVE. (2022, July 30). Real Time Measurements of Membrane Protein:Receptor Interactions Using SPR l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. Retrieved from [Link]

  • Cytiva Life Sciences. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 19). comparing potency values with the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Matsumoto, R. R., et al. (2001). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 433(1), 47–54. Retrieved from [Link]

  • Carterra. (2021, March 23). Surface Plasmon Resonance (SPR) Essentials & Principles of High Throughput Kinetic Analysis [Video]. YouTube. Retrieved from [Link]

  • IG Farben as Creator of Modern World. (n.d.). Refining Cheng-Prusoff equation. Retrieved from [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-validation results on the PDBbind dataset. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

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A Researcher's Guide to Correlating In Vitro and In Vivo Efficacy of Novel Monoamine Oxidase Inhibitors: A Case Study with 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a novel chemical entity from laboratory bench to potential therapeutic application is paved with rigorous evaluation of its biological activity. A critical aspect of this evaluation is establishing a strong correlation between in vitro and in vivo data, which serves as a predictive mathematical model of a drug's performance.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish such a correlation for a novel compound, using the hypothetical case of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine (hereafter referred to as Compound X).

Based on its structural features, particularly the presence of a methoxyphenyl and a piperidine moiety, Compound X is postulated to exhibit activity as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are a class of compounds that have therapeutic applications in the treatment of depression and neurodegenerative diseases.[2] This guide will objectively compare the hypothetical performance of Compound X with established MAO inhibitors, providing supporting experimental designs and data interpretation strategies.

The Scientific Rationale: Why Correlate In Vitro and In Vivo Data?

Establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of modern drug development. It allows for the prediction of a drug's in vivo behavior based on its in vitro characteristics, thereby streamlining the development process, reducing the reliance on extensive animal testing, and providing a deeper understanding of the drug's mechanism of action.[1][3] For a potential MAO inhibitor like Compound X, a strong IVIVC would link its enzymatic inhibition potency (in vitro) to its neurochemical and behavioral effects in a living organism (in vivo).

Part 1: In Vitro Characterization of Compound X as a Monoamine Oxidase Inhibitor

The initial step in evaluating Compound X is to determine its inhibitory activity against the two major isoforms of monoamine oxidase: MAO-A and MAO-B. These isoforms have different substrate specificities and inhibitor sensitivities, which can influence the therapeutic profile of a drug.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Objective: To quantify the potency and selectivity of Compound X in inhibiting MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Compound X and reference MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • MAO substrate (e.g., kynuramine)

  • Phosphate buffer

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to an optimal concentration in phosphate buffer.

  • Compound Dilution: A serial dilution of Compound X and the reference inhibitors is prepared.

  • Incubation: The diluted compounds are pre-incubated with the respective MAO enzymes in the microplate wells for a defined period.

  • Substrate Addition: The reaction is initiated by adding the MAO substrate to each well.

  • Signal Detection: The enzymatic reaction leads to the production of a detectable product. The rate of product formation is measured over time using a microplate reader.

  • Data Analysis: The percentage of MAO inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative In Vitro MAO Inhibition

The following table presents hypothetical IC50 values for Compound X in comparison to the well-characterized MAO inhibitors, Phenelzine (a non-selective inhibitor) and Moclobemide (a reversible MAO-A inhibitor).

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B/MAO-A)
Compound X 5050010
Phenelzine 1501000.67
Moclobemide 200>10000>50

Interpretation of In Vitro Data:

The hypothetical data suggests that Compound X is a potent inhibitor of MAO-A and is approximately 10-fold selective for MAO-A over MAO-B. This profile is distinct from the non-selective inhibitor Phenelzine and the highly selective MAO-A inhibitor Moclobemide. This in vitro profile provides the first piece of the puzzle, suggesting that Compound X may have antidepressant-like properties with a potentially favorable side-effect profile compared to non-selective inhibitors.

Part 2: In Vivo Evaluation of Compound X's Antidepressant-like Activity

Following promising in vitro results, the next crucial step is to assess the in vivo efficacy of Compound X. For a putative MAO inhibitor with antidepressant potential, standard behavioral models in rodents are employed.

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The transition from in vitro to in vivo studies requires careful planning to ensure the generation of meaningful and translatable data.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase In Vitro Screening In Vitro Screening MAO-A/B Inhibition Assay MAO-A/B Inhibition Assay In Vitro Screening->MAO-A/B Inhibition Assay Primary Assay IC50 Determination IC50 Determination MAO-A/B Inhibition Assay->IC50 Determination Dose-Response Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Comparative Analysis Animal Model Selection Animal Model Selection Selectivity Profiling->Animal Model Selection Hypothesis Driven Forced Swim Test Forced Swim Test Animal Model Selection->Forced Swim Test Tail Suspension Test Tail Suspension Test Animal Model Selection->Tail Suspension Test Behavioral Analysis Behavioral Analysis Forced Swim Test->Behavioral Analysis Tail Suspension Test->Behavioral Analysis

Caption: Workflow from in vitro screening to in vivo behavioral testing.

Experimental Protocol: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral paradigm to screen for potential antidepressant activity.[4][5]

Objective: To assess the antidepressant-like effect of Compound X in mice by measuring their immobility time in an inescapable water cylinder.

Materials:

  • Male C57BL/6 mice

  • Compound X, reference antidepressant (e.g., Imipramine), and vehicle control

  • Glass cylinders filled with water

  • Video recording and analysis software

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration: Mice are administered Compound X, the reference drug, or vehicle at a predetermined time before the test.

  • Pre-swim Session (Day 1): Mice are placed individually in the water-filled cylinders for a 15-minute pre-swim session.

  • Test Session (Day 2): 24 hours after the pre-swim, mice are again placed in the cylinders for a 6-minute test session. The duration of immobility during the last 4 minutes of the session is recorded and analyzed.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation: Comparative In Vivo Antidepressant-like Effects

The following table presents hypothetical data from the Forced Swim Test.

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM
Vehicle -150 ± 10
Compound X 1095 ± 8*
Compound X 3070 ± 6
Imipramine 2080 ± 7

*p < 0.05, **p < 0.01 compared to the vehicle group.

Interpretation of In Vivo Data:

The hypothetical results indicate that Compound X significantly reduces immobility time in the Forced Swim Test in a dose-dependent manner, an effect comparable to the standard antidepressant Imipramine. This finding supports the hypothesis that Compound X possesses antidepressant-like activity in vivo.

Part 3: Correlating In Vitro and In Vivo Findings

The ultimate goal is to establish a meaningful correlation between the in vitro MAO inhibition and the in vivo behavioral effects of Compound X.

Logical Framework for IVIVC in Early Drug Discovery

For a novel CNS compound, a direct pharmacokinetic IVIVC may be premature. However, a pharmacodynamic correlation can be established by linking the in vitro potency to the in vivo efficacy.

G In_Vitro_Potency In Vitro Potency (MAO-A IC50) PK_PD_Relationship Pharmacokinetic/ Pharmacodynamic Relationship In_Vitro_Potency->PK_PD_Relationship In_Vivo_Efficacy In Vivo Efficacy (Behavioral Response) PK_PD_Relationship->In_Vivo_Efficacy

Caption: Relationship between in vitro potency and in vivo efficacy.

Discussion of the Correlation:

The potent in vitro MAO-A inhibition of Compound X (IC50 = 50 nM) provides a plausible mechanism for its observed in vivo antidepressant-like activity. The reduction in immobility in the Forced Swim Test is consistent with the expected neurochemical consequences of increased monoamine levels in the brain resulting from MAO-A inhibition. To further strengthen this correlation, additional studies could be conducted, such as ex vivo measurement of MAO activity in the brains of treated animals and quantification of monoamine neurotransmitter levels.

Conclusion and Future Directions

This guide has outlined a systematic approach to establishing an in vitro and in vivo correlation for a novel compound, using the hypothetical case of this compound (Compound X) as a putative MAO inhibitor. The presented experimental protocols and data interpretation frameworks provide a solid foundation for researchers in the early stages of drug discovery.

Future studies should aim to:

  • Confirm the mechanism of action through ex vivo and in vivo neurochemical analyses.

  • Evaluate the pharmacokinetic profile of Compound X to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Assess the potential for off-target effects through broader receptor screening panels.

  • Investigate the efficacy of Compound X in more sophisticated animal models of depression that have greater predictive validity for clinical outcomes.

By systematically building a bridge between in vitro and in vivo data, researchers can make more informed decisions about the therapeutic potential of novel chemical entities and accelerate the development of new medicines.

References

  • U.S. Food and Drug Administration. (1997).
  • PhInc. Modeling. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. [Link]

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Monoamine oxidase inhibitors. Handbook of clinical neurology, 139, 235–248.
  • Jamei, M. (2016). Recent advances in development and application of physiologically-based pharmacokinetic (PBPK) models: a transition from academic curiosity to regulatory acceptance. Current pharmacology reports, 2(3), 161-169.
  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in molecular biology (Clifton, N.J.), 573, 103–126.

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A Head-to-Head Comparison of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine with Arylcyclohexylamine Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel compound 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine against well-established arylcyclohexylamine reference compounds. The primary focus of this comparison is on the shared mechanism of action as N-methyl-D-aspartate (NMDA) receptor antagonists.

The arylcyclohexylamine class of compounds is known for its diverse pharmacological effects, which include anesthetic, analgesic, and dissociative properties.[1][2] These effects are primarily mediated through the non-competitive antagonism of the NMDA receptor, a crucial ion channel involved in excitatory synaptic transmission in the central nervous system.[3][4] By binding to a site within the NMDA receptor's ion channel (often referred to as the PCP binding site), these compounds block the influx of calcium ions, thereby modulating neuronal excitability.[3]

Given the structural similarities of this compound to prototypical arylcyclohexylamines like phencyclidine (PCP) and ketamine, it is hypothesized to exhibit a similar pharmacological profile. This guide will delve into a comparative analysis of their presumed mechanism of action and present standardized experimental protocols to facilitate further research and validation.

Comparative Analysis of Pharmacological Profiles

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely activity based on the well-established pharmacology of reference arylcyclohexylamines. The table below presents typical binding affinities for well-known NMDA receptor antagonists, which would be the benchmark against which the novel compound would be compared.

CompoundTargetAssay TypeAffinity (Ki, nM)
Phencyclidine (PCP)NMDA Receptor (PCP site)Radioligand Binding5-20
KetamineNMDA Receptor (PCP site)Radioligand Binding200-500
Dizocilpine (MK-801)NMDA Receptor (PCP site)Radioligand Binding3-10
This compound NMDA Receptor (PCP site) Radioligand Binding To Be Determined

Note: Affinity values are approximate and can vary depending on the specific experimental conditions.

The potency and specific effects of arylcyclohexylamines can be "fine-tuned" through chemical modifications to the aryl, cycloalkyl, or amine moieties.[1] The presence of a 2-methoxyphenyl group in the target compound is a notable feature that could influence its binding affinity and functional activity at the NMDA receptor, as well as its interaction with other potential targets like dopamine transporters or sigma receptors.[1]

Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action for arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor.[2][3] This receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open.[4][5] Once activated, the channel allows the influx of Na+ and Ca2+ ions, leading to neuronal depolarization.

Arylcyclohexylamines like PCP and ketamine act as uncompetitive channel blockers.[4] They enter the ion channel when it is in the open state and bind to a site within the pore, physically obstructing the flow of ions.[3] This "use-dependent" blockade is a hallmark of this class of antagonists.

Visualizing the NMDA Receptor Antagonist Mechanism

Caption: Mechanism of NMDA receptor antagonism by arylcyclohexylamines.

Experimental Protocols

To empirically determine the pharmacological profile of this compound and compare it to reference compounds, the following standardized experimental protocols are recommended.

In Vitro: NMDA Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of the test compound for the PCP binding site on the NMDA receptor.[6][7]

Objective: To quantify the affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)[7]

  • Radioligand: [3H]dizocilpine (MK-801) or [3H]TCP[8]

  • Test compound: this compound

  • Reference compounds: PCP, Ketamine

  • Assay buffer

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.[9]

  • Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test or reference compound, and a fixed concentration of the radioligand.[9]

  • Incubation: Incubate the plates at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.[9]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Radioligand Binding Assay Workflow

Radioligand_Binding_Assay start Start: Prepare Reagents membrane_prep Prepare Rat Brain Membranes start->membrane_prep assay_setup Set up 96-well Plate: Membranes + Compound + [³H]Ligand membrane_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Vacuum Filtration (Separates Bound/Unbound) incubation->filtration washing Wash Filters with Cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Calculate IC₅₀ and Kᵢ counting->analysis end End: Determine Affinity analysis->end

Caption: Workflow for an in vitro radioligand binding assay.

In Vivo: Rodent Model of Dissociative Behavior

Dissociative anesthetics like ketamine and PCP induce characteristic behavioral changes in rodents, such as hyperlocomotion and disruption of prepulse inhibition (PPI) of the acoustic startle reflex.[10] These models can be used to assess the in vivo effects of this compound.

Objective: To evaluate the in vivo dissociative-like effects of the test compound in a rodent model.

Materials:

  • Adult male rats or mice

  • Test compound: this compound

  • Reference compounds: Ketamine, Saline (vehicle control)

  • Open-field arena with automated locomotor activity tracking

  • Acoustic startle response system for PPI testing

Protocol (Hyperlocomotion):

  • Habituation: Place the animals in the open-field arena for a period to allow them to acclimate to the novel environment.

  • Dosing: Administer the test compound, reference compound, or vehicle control via a suitable route (e.g., intraperitoneal injection).

  • Testing: Immediately after dosing, place the animals back into the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

  • Data Analysis: Compare the locomotor activity of the different treatment groups. A significant increase in activity compared to the control group is indicative of a dissociative-like effect.[10]

Protocol (Prepulse Inhibition):

  • Habituation: Place the animals in the startle chambers for an acclimation period.

  • Dosing: Administer the test compound, reference compound, or vehicle control.

  • Testing: Present a series of acoustic stimuli, including startle pulses alone and startle pulses preceded by a weaker, non-startling prepulse.

  • Data Analysis: Calculate the percentage of PPI for each animal. A disruption (reduction) in PPI is a characteristic effect of NMDA receptor antagonists.[10]

Discussion and Future Directions

The structural analogy of this compound to known arylcyclohexylamine NMDA receptor antagonists provides a strong rationale for its investigation within this pharmacological class. The primary objective for future research will be to conduct the described in vitro and in vivo experiments to quantitatively determine its potency and behavioral effects.

Key questions to be addressed include:

  • What is the binding affinity (Ki) of the compound for the NMDA receptor?

  • How does its potency compare to that of PCP and ketamine?

  • Does it exhibit a similar in vivo behavioral profile, including hyperlocomotion and PPI disruption?

  • What is its selectivity profile against other receptors, such as dopamine and serotonin transporters, and sigma receptors?

The answers to these questions will be crucial for understanding the potential therapeutic applications or abuse liability of this compound. The "fine-tuning" of the arylcyclohexylamine structure can lead to compounds with significantly different pharmacological profiles, ranging from potent anesthetics to selective dopamine reuptake inhibitors.[1] Therefore, a comprehensive pharmacological characterization is essential.

References

  • Arylcyclohexylamine - Wikipedia. Available from: [Link]

  • Vignon J, et al. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA. PubMed. Available from: [Link]

  • Ferron PJ, et al. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. Available from: [Link]

  • Tricklebank MD, et al. Comparison of various N-methyl-D-aspartate receptor antagonists in a model of short-term memory and on overt behaviour. PubMed. Available from: [Link]

  • Halberstadt AL, et al. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. ResearchGate. Available from: [Link]

  • Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. Available from: [Link]

  • Gicquel T, et al. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed. Available from: [Link]

  • NMDA Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • NMDA receptor antagonist - Wikipedia. Available from: [Link]

  • Traynelis SF, et al. Pharmacology of NMDA Receptors. NCBI. Available from: [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Dissociative Anesthetics. McHenry County Substance Awareness Coalition. Available from: [Link]

  • Li S, et al. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. Available from: [Link]

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  • The Use of Ligand Binding in Assays of NMDA Receptor Function. JoVE. Available from: [Link]

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Assessing the Specificity of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine for Dopamine Receptors: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of the novel compound, 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine, for dopamine receptors. The structural motifs of this compound, featuring a methoxyphenyl group and a piperidine ring, are common in ligands that interact with monoamine neurotransmitter systems. This structural similarity necessitates a thorough investigation of its binding affinity and functional activity not only at dopamine receptor subtypes but also at other related G-protein coupled receptors (GPCRs) to establish a clear selectivity profile.

The following sections detail a logical, multi-tiered experimental approach, beginning with broad receptor screening and progressing to in-depth functional characterization. The protocols provided are designed to be self-validating, incorporating appropriate controls and reference compounds to ensure data integrity and reproducibility.

Rationale and Strategic Overview

The core of this investigation is to determine the binding affinity (Kᵢ) and functional potency (EC₅₀ or IC₅₀) of this compound at the five human dopamine receptor subtypes (D₁, D₂, D₃, D₄, and D₅). A comprehensive understanding of its selectivity profile is crucial for predicting its potential therapeutic applications and off-target effects. Many centrally acting drugs exhibit promiscuous activity at related GPCRs, which can lead to undesirable side effects[1][2]. Therefore, our assessment extends beyond dopamine receptors to include a panel of serotonin (5-HT), adrenergic (α), and muscarinic (M) receptors, which are frequently implicated in the pharmacology of central nervous system (CNS) active compounds[3].

Our experimental strategy is designed as a funnel, starting with a broad screening to identify primary targets and then narrowing down to detailed functional analysis of the most relevant interactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Functional Characterization cluster_2 Phase 3: Data Analysis and Profile Generation Compound Synthesis\n and Purification Compound Synthesis and Purification Primary Radioligand\n Binding Assays Primary Radioligand Binding Assays Compound Synthesis\n and Purification->Primary Radioligand\n Binding Assays Panel of Dopamine Receptors\n (D1, D2, D3, D4, D5) Panel of Dopamine Receptors (D1, D2, D3, D4, D5) Primary Radioligand\n Binding Assays->Panel of Dopamine Receptors\n (D1, D2, D3, D4, D5) Counter-Screening Panel\n (Serotonin, Adrenergic, Muscarinic) Counter-Screening Panel (Serotonin, Adrenergic, Muscarinic) Primary Radioligand\n Binding Assays->Counter-Screening Panel\n (Serotonin, Adrenergic, Muscarinic) Identify Primary Targets\n (High Affinity Receptors) Identify Primary Targets (High Affinity Receptors) Panel of Dopamine Receptors\n (D1, D2, D3, D4, D5)->Identify Primary Targets\n (High Affinity Receptors) Counter-Screening Panel\n (Serotonin, Adrenergic, Muscarinic)->Identify Primary Targets\n (High Affinity Receptors) Functional Assays\n (e.g., cAMP, Calcium Flux) Functional Assays (e.g., cAMP, Calcium Flux) Identify Primary Targets\n (High Affinity Receptors)->Functional Assays\n (e.g., cAMP, Calcium Flux) Determine Functional Activity\n (Agonist, Antagonist, Inverse Agonist) Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) Functional Assays\n (e.g., cAMP, Calcium Flux)->Determine Functional Activity\n (Agonist, Antagonist, Inverse Agonist) Calculate Selectivity Ratios Calculate Selectivity Ratios Determine Functional Activity\n (Agonist, Antagonist, Inverse Agonist)->Calculate Selectivity Ratios Generate Comprehensive\n Specificity Profile Generate Comprehensive Specificity Profile Calculate Selectivity Ratios->Generate Comprehensive\n Specificity Profile

Figure 1: A high-level overview of the experimental workflow for assessing receptor specificity.

Detailed Experimental Protocols

Radioligand Binding Assays: Determining Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human dopamine receptor subtypes (D₁, D₂, D₃, D₄, or D₅).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-SCH23390 for D₁/D₅, [³H]-Spiperone for D₂/D₃/D₄). The concentration should be close to the K₋ of the radioligand for its receptor.

      • Increasing concentrations of the test compound, this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • A known non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like Haloperidol for D₂-like receptors).

      • Cell membrane preparation.

  • Incubation and Termination:

    • Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Counter-Screening: The same protocol should be applied to a panel of other relevant GPCRs, including serotonin (e.g., 5-HT₁₋, 5-HT₂₋, 5-HT₆, 5-HT₇), adrenergic (α₁, α₂), and muscarinic (M₁-M₅) receptors, using appropriate cell lines and radioligands.

Functional Assays: Determining Efficacy

Functional assays are essential to determine whether the test compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity. Dopamine receptors are coupled to different G-proteins, which in turn modulate the levels of intracellular second messengers like cyclic AMP (cAMP).[4][5][6]

  • D₁-like receptors (D₁ and D₅) are typically coupled to Gαs, which stimulates adenylyl cyclase and increases cAMP levels.[4]

  • D₂-like receptors (D₂, D₃, and D₄) are typically coupled to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.[7]

G cluster_0 D1-like Receptor Signaling cluster_1 D2-like Receptor Signaling D1_agonist D1/D5 Agonist D1_receptor D1/D5 Receptor D1_agonist->D1_receptor Gs Gαs D1_receptor->Gs AC_stim Adenylyl Cyclase Gs->AC_stim ATP_cAMP_stim ATP -> cAMP AC_stim->ATP_cAMP_stim PKA_stim PKA Activation ATP_cAMP_stim->PKA_stim Cellular_Response_stim Cellular Response PKA_stim->Cellular_Response_stim D2_agonist D2/D3/D4 Agonist D2_receptor D2/D3/D4 Receptor D2_agonist->D2_receptor Gi Gαi D2_receptor->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib ATP_cAMP_inhib ATP -> cAMP AC_inhib->ATP_cAMP_inhib PKA_inhib PKA Activation ATP_cAMP_inhib->PKA_inhib Reduced Cellular_Response_inhib Cellular Response PKA_inhib->Cellular_Response_inhib Altered

Figure 2: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Protocol: cAMP Functional Assay

  • Cell Culture: Use the same stable cell lines as in the binding assays.

  • Agonist Mode:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound.

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[8]

    • Plot the cAMP levels against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

  • Antagonist Mode:

    • Follow the same initial steps as the agonist mode.

    • Add a fixed concentration of a known dopamine receptor agonist (e.g., dopamine) along with increasing concentrations of the test compound.

    • Measure the cAMP levels and plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ value.

Data Presentation and Comparative Analysis

The results of these experiments should be compiled into clear, concise tables to allow for easy comparison of the test compound's properties with those of established reference compounds.

Table 1: Hypothetical Binding Affinity (Kᵢ, nM) Profile of this compound and Reference Compounds

ReceptorThis compoundDopamineHaloperidolSCH-23390
Dopamine
D₁Experimental Value1659500.2
D₂Experimental Value12.21.2 >1000
D₃Experimental Value2.5 0.7>1000
D₄Experimental Value59.75>1000
D₅Experimental Value16911000.3
Serotonin
5-HT₁₋Experimental Value>1000200150
5-HT₂₋Experimental Value>10001050
Adrenergic
α₁Experimental Value>100020500
α₂Experimental Value>1000100>1000

Reference data are illustrative and may vary based on experimental conditions. Bold values indicate high affinity.

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀, nM) and Efficacy (% of Dopamine Response) of this compound

ReceptorFunctional ModeEC₅₀/IC₅₀ (nM)Efficacy (% of Dopamine)
D₂AgonistExperimental ValueExperimental Value
D₂AntagonistExperimental ValueN/A
D₃AgonistExperimental ValueExperimental Value
D₃AntagonistExperimental ValueN/A

Conclusion and Interpretation

By systematically applying the described experimental protocols, researchers can generate a comprehensive specificity profile for this compound. The resulting data will allow for a clear classification of the compound's pharmacological activity, including its primary molecular targets, its potency and efficacy at these targets, and its selectivity over other related receptors. This information is indispensable for guiding further preclinical and clinical development, helping to predict both therapeutic potential and possible side effect liabilities. The rigorous and self-validating nature of this experimental framework ensures the generation of high-quality, reliable data that will be of significant value to the scientific and drug development communities.

References

  • Innoprot. D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Available from: [Link]

  • Innoprot. D1 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Available from: [Link]

  • Stangl, D. A., et al. (1995). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(5), 493-499.
  • Hübner, H., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Biomedicines, 11(5), 1468.
  • Hübner, H., et al. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. Biomedicines, 11(5), 1468.
  • Eurofins DiscoverX. D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Available from: [Link]

  • Hübner, H., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.
  • Sibley, D. R., & Monsma Jr, F. J. (1992). Molecular biology of dopamine receptors. Trends in pharmacological sciences, 13, 61-69.
  • Civelli, O., et al. (1993). Molecular biology of the dopamine receptor subtypes. ACNP, 1-20.
  • Bhat, A., et al. (2021). Factors Governing Selectivity of Dopamine Receptor Binding Compounds for D2R and D3R Subtypes.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Dopamine receptors. Available from: [Link]

  • Grokipedia. para-Methoxyphenylpiperazine. Available from: [Link]

  • Maccioni, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(11), 2632.
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  • ResearchGate. Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Available from: [Link]

  • Google Patents. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Micheli, F., et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of medicinal chemistry, 53(15), 5575-5588.
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  • Obeng, S., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS chemical neuroscience, 13(15), 2314-2334.
  • ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]

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  • Glennon, R. A., et al. (1983). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of medicinal chemistry, 26(11), 1667-1671.

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Navigating the Experimental Landscape of Aryl-Piperidine Derivatives: A Guide to Reproducibility for 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the synthesis and evaluation of novel psychoactive compounds, the reproducibility of experimental results is paramount. This guide provides an in-depth technical comparison of experimental methodologies relevant to the aryl-piperidine class of molecules, with a specific focus on the anticipated behavior of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine . While direct experimental data for this specific compound is limited in publicly accessible literature, this guide will leverage data from structurally similar analogs to provide a framework for predictable outcomes and robust experimental design. By understanding the nuances of synthetic pathways and the intricacies of pharmacological assays for related compounds, researchers can establish a solid foundation for achieving reproducible and reliable results.

Introduction to this compound and its Therapeutic Potential

The core structure of this compound, featuring a 2-methoxyphenyl group attached to a piperidine ring, places it within a class of compounds known for their interactions with key central nervous system (CNS) targets. Structurally related molecules, particularly (2-methoxyphenyl)piperazine derivatives, have been extensively investigated as ligands for serotonin (5-HT) and dopamine receptors.[1][2][3] These receptors are implicated in a wide range of neurological and psychiatric disorders, including anxiety, depression, and psychosis. Therefore, it is reasonable to hypothesize that this compound may exhibit similar pharmacological activities, making it a person of interest for novel CNS drug discovery.

The reproducibility of findings for such a compound hinges on a meticulous approach to its synthesis, purification, characterization, and subsequent biological evaluation. This guide will dissect these critical stages, offering comparative insights based on established protocols for its chemical cousins.

Synthesis and Characterization: The Foundation of Reproducibility

The synthesis of aryl-piperidine derivatives can be approached through various routes, each with its own set of challenges and implications for yield, purity, and ultimately, the reproducibility of biological data.

Comparative Synthetic Strategies

A common approach to synthesizing molecules with a similar scaffold involves the reaction of a substituted phenylpiperazine or piperidine with an appropriate electrophile. For instance, the synthesis of related (2-methoxyphenyl)piperazine derivatives often involves the alkylation of 1-(2-methoxyphenyl)piperazine with a suitable alkyl halide.[4]

Experimental Protocol: A Generalized Synthetic Approach

A plausible synthetic route to this compound could involve the following conceptual steps:

  • Starting Material Synthesis: Preparation of a suitable precursor, such as 2-(2-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile.

  • Reduction of the Nitrile: Reduction of the nitrile group to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Purification: Purification of the final product using column chromatography on silica gel, followed by characterization.

Causality Behind Experimental Choices: The choice of a strong reducing agent like LiAlH₄ is critical for the efficient conversion of the nitrile to the primary amine. The use of anhydrous solvents is imperative to prevent quenching of the highly reactive reducing agent. Purification by column chromatography is essential to remove any unreacted starting materials or byproducts, which could interfere with subsequent biological assays.

The Critical Role of Analytical Characterization

Reproducibility is impossible without unambiguous confirmation of the synthesized compound's identity and purity. A comprehensive characterization battery is non-negotiable.

Analytical TechniquePurposeKey Parameters for Reproducibility
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Consistent chemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Accurate mass measurement (High-Resolution MS) to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single, sharp peak with purity >95% is typically required for in vitro and in vivo studies.
Infrared (IR) Spectroscopy Identification of functional groups.Presence of characteristic absorption bands for amines, aromatic rings, and ethers.

Trustworthiness through Self-Validation: Each analytical technique provides a piece of the structural puzzle. The data from these methods must be congruent to definitively confirm the structure and purity of the synthesized compound. Any discrepancy warrants further investigation and purification.

In Vitro Pharmacological Profiling: Ensuring Consistent Biological Data

Based on the pharmacology of its analogs, this compound is anticipated to interact with serotonin and dopamine receptors. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Radioligand Binding Assays

Experimental Protocol: 5-HT₁ₐ Receptor Binding Assay

This protocol is adapted from studies on related (2-methoxyphenyl)piperazine derivatives.[1][2]

  • Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus, an area rich in 5-HT₁ₐ receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Binding Reaction: Incubate the membrane preparation with a specific radioligand for the 5-HT₁ₐ receptor (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Factors Influencing Reproducibility:

  • Membrane Preparation: The quality and consistency of the receptor source are critical. Variations in tissue dissection, homogenization, and protein concentration can significantly impact results.

  • Radioligand: The specific activity and purity of the radioligand must be high.

  • Incubation Conditions: Time, temperature, and buffer composition must be strictly controlled.

  • Non-Specific Binding: Accurately determining non-specific binding (in the presence of a high concentration of a known saturating ligand) is crucial for calculating specific binding.

Comparative Affinity Profiles of Structural Analogs

The following table summarizes the binding affinities (Kᵢ values) of several (2-methoxyphenyl)piperazine analogs at the 5-HT₁ₐ receptor, providing a potential benchmark for the target compound.

CompoundStructural Moiety5-HT₁ₐ Kᵢ (nM)Reference
WAY-100635 N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamideHigh Affinity[1]
Analog 1 cis-bicyclo[3.3.0]octane derivative0.12 - 0.63[2]
Analog 2 norbornane derivative0.12 - 0.63[2]

This data suggests that compounds with the (2-methoxyphenyl)piperazine scaffold can exhibit high affinity for the 5-HT₁ₐ receptor.

In Vivo Functional Assays: From Bench to Behavior

In vivo studies are essential to understand the physiological effects of a novel compound. Based on the 5-HT₁ₐ receptor activity of its analogs, this compound could be evaluated in models of anxiety and depression.

Experimental Protocol: Mouse Light-Dark Box Test for Anxiolytic Activity

This is a standard behavioral test to assess anxiety-like behavior in rodents.

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment.

  • Procedure:

    • Administer the test compound or vehicle to mice.

    • After a set pre-treatment time, place each mouse in the center of the light compartment.

    • Record the time spent in the light compartment and the number of transitions between the two compartments over a 5-10 minute period.

  • Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.

Key Considerations for Reproducibility:

  • Animal Strain and Sex: Different mouse strains can exhibit varying baseline levels of anxiety.

  • Housing and Environmental Conditions: Stress from housing conditions can confound behavioral results.

  • Dose-Response Relationship: It is crucial to test a range of doses to establish a clear dose-response curve.

  • Experimenter Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between chemical structure and biological activity, the following diagrams are provided.

General Synthetic and Evaluation Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Analytical Characterization (NMR, MS, HPLC) purification->characterization binding Radioligand Binding Assays characterization->binding functional Functional Assays (e.g., GTPγS Binding) binding->functional behavioral Behavioral Models (e.g., Light-Dark Box) functional->behavioral pk Pharmacokinetic Studies behavioral->pk

Caption: A generalized workflow for the synthesis and evaluation of novel CNS-active compounds.

Structure-Activity Relationship Concept

SAR cluster_mods Structural Modifications cluster_activity Biological Activity Core Aryl-Piperidine Core Mod1 Substitution on Aryl Ring Core->Mod1 Mod2 Substitution on Piperidine Ring Core->Mod2 Mod3 Nature of the Linker Core->Mod3 Affinity Receptor Affinity (Ki) Mod1->Affinity Selectivity Receptor Selectivity Mod2->Selectivity Efficacy Functional Activity (Agonist/Antagonist) Mod3->Efficacy

Caption: Conceptual diagram illustrating how structural modifications can influence biological activity.

Conclusion and Future Directions

While the experimental profile of this compound remains to be fully elucidated, this guide provides a comprehensive framework for approaching its study with a focus on reproducibility. By drawing parallels with well-characterized structural analogs, researchers can make informed decisions about synthetic strategies, analytical validation, and pharmacological evaluation. Adherence to detailed, standardized protocols, coupled with a thorough understanding of the variables that can influence experimental outcomes, will be the cornerstone of generating reliable and reproducible data. Future studies should aim to synthesize and characterize this specific molecule and perform the in vitro and in vivo assays described herein to determine its unique pharmacological profile and therapeutic potential.

References

  • Koe, B. K., et al. (1992). WAY-100635, a potent and selective 5-HT1A receptor antagonist. European Journal of Pharmacology, 221(1), 159-161. [Link]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. [Link]

  • PubChem. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. National Center for Biotechnology Information. [Link]

  • García-García, A., et al. (2018). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. ACS Chemical Neuroscience, 9(8), 2095-2108. [Link]

  • Wallsten, M., et al. (2022). Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. International Journal of Molecular Sciences, 23(4), 2137. [Link]

  • Di Micco, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(1), 133-143. [Link]

  • Brandt, S. D., et al. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 82-92. [Link]

  • Grokipedia. para-Methoxyphenylpiperazine. [Link]

  • Papathanassiu, A. E., et al. (2015). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules, 20(10), 18649-18664. [Link]

  • Zhang, M., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5363. [Link]

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Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and innovation to the safe and responsible management of all chemical compounds, including their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting a deep understanding of the chemical's nature and potential hazards.

I. Foundational Principles of Chemical Waste Management

The responsible disposal of any laboratory chemical is underpinned by a robust understanding of its potential hazards and the regulatory landscape. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the safe handling and disposal of hazardous materials.[3][4][5][6]

Core Tenets:

  • Waste Identification: Properly characterizing waste is the first and most critical step. Based on its structure, this compound should be treated as a hazardous chemical waste.

  • Segregation: Never mix incompatible waste streams.[7][8] Amine waste should be kept separate from other chemical wastes to prevent hazardous reactions.[9]

  • Containment: Utilize appropriate, clearly labeled, and sealed containers for waste accumulation.[7][9]

  • Regulatory Compliance: Adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[3][5][10]

II. Pre-Disposal: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is essential. Given the presence of the aromatic amine moiety, assume the compound may be harmful if swallowed, comes into contact with skin, or is inhaled.

Personal Protective Equipment (PPE) is non-negotiable:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent dermal absorption, as aromatic amines can often permeate standard latex gloves.[2]
Eye Protection Chemical splash goggles or a face shield.[11]To protect against accidental splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[12][13]To minimize inhalation of any potential vapors or aerosols.

III. Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound.

1. Waste Collection and Segregation:

  • Designate a specific, labeled hazardous waste container for this compound and its contaminated materials. The label must clearly state "Hazardous Waste" and list the chemical name.[7]

  • Do not mix this waste with other chemical waste streams, particularly acids or oxidizing agents, to prevent potentially violent reactions.[9][12][14]

2. Container Management:

  • Use a container made of a material compatible with amines. High-density polyethylene (HDPE) is generally a suitable choice.

  • Keep the container tightly sealed when not in use to prevent the release of fumes.[9]

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area away from direct sunlight and heat sources.[9][15]

3. Handling Contaminated Materials:

  • Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads, must be disposed of in the designated hazardous waste container.

4. Final Disposal:

  • Never dispose of this chemical down the drain or in regular trash. [9][16] Amines can be harmful to aquatic life.[9]

  • Arrange for pickup and disposal by a licensed hazardous waste management company.[9][15] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through controlled incineration or other specialized treatments.[3][15]

  • Maintain meticulous records of waste disposal, including the chemical name, quantity, and date of disposal, as required by regulations.[9]

IV. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the proper personal protective equipment as outlined above.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the substance.[1][12]

  • Clean-Up: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][13][17] If inhaled, move to fresh air and seek medical attention.[13][14]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Disposal of This compound assess_hazards Assess Hazards & Don PPE start->assess_hazards collect_waste Collect Waste in Designated Container assess_hazards->collect_waste spill_event Spill Occurs label_container Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_container store_safely Store in Cool, Dry, Well-Ventilated Area label_container->store_safely contact_vendor Contact Licensed Hazardous Waste Vendor store_safely->contact_vendor document_disposal Document Disposal (Name, Quantity, Date) contact_vendor->document_disposal end_point End: Responsible Disposal document_disposal->end_point contain_spill Contain with Inert Absorbent spill_event->contain_spill Small Spill cleanup_spill Clean & Decontaminate Area contain_spill->cleanup_spill dispose_spill_waste Dispose of Contaminated Materials as Hazardous Waste cleanup_spill->dispose_spill_waste dispose_spill_waste->collect_waste

Sources

Comprehensive Safety and Handling Guide for 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and handling procedures for 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative risk assessment informed by the hazard profiles of structurally analogous chemicals. The recommendations herein are designed to provide a robust framework for minimizing exposure and ensuring a safe laboratory environment for all personnel.

Hazard Assessment: An Evidence-Based Approach

Key Anticipated Hazards:

  • Skin Corrosion/Irritation: Many analogous compounds are classified as skin corrosives or irritants.[1][4][5][6]

  • Serious Eye Damage: Direct contact is likely to cause severe eye damage.[1][2][3][4][7]

  • Acute Toxicity: Potential for harm if swallowed or in contact with skin.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for preventing exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Hands Double-gloving with chemotherapy-rated nitrile gloves.The outer glove should be changed immediately upon contamination or every 30 minutes to prevent permeation.[8] The inner glove provides secondary protection during doffing.
Eyes/Face Chemical splash goggles and a full-face shield.Protects against splashes and aerosols. Standard safety glasses are insufficient.[8]
Body Disposable, polyethylene-coated polypropylene gown with knit cuffs.Provides a barrier against chemical permeation. Gowns should be changed every 2-3 hours or immediately if contaminated.[8]
Respiratory An N95 or higher-rated respirator.Required when handling the solid form or when there is a risk of aerosol generation.[8] A full respiratory protection program, including fit-testing, is necessary.[9]
Feet Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside the work area.[8]
Step-by-Step Handling Procedures

Adherence to a strict, systematic workflow is paramount for safety. The following protocols cover the lifecycle of the compound within the laboratory.

3.1. Receiving and Unpacking

  • Inspect: Before opening, carefully inspect the package for any signs of damage or leaks.

  • Don PPE: At a minimum, wear single-use nitrile gloves and a lab coat. If there is any suspicion of a leak, don full PPE as described in the table above.

  • Containment: Open the package within a chemical fume hood or a designated containment area.

  • Verify: Confirm the contents match the order and that the primary container is intact.

  • Store: Transfer the chemical to a designated, properly labeled, and secure storage location.

3.2. Weighing and Aliquoting

  • Controlled Environment: All manipulations of the solid compound must be performed within a certified chemical fume hood to control airborne particles.

  • Full PPE: Don the full PPE ensemble as detailed in the table above.

  • Static Control: Use an anti-static weigh boat and grounding techniques to prevent dispersal of the powder.

  • Spill Preparedness: Have a spill kit readily accessible within the fume hood.

  • Clean-Up: After weighing, decontaminate all surfaces with an appropriate solvent and dispose of all waste as hazardous.

3.3. Solution Preparation and Use

  • Fume Hood: All work with solutions should be conducted in a chemical fume hood.

  • PPE: Wear double gloves, a fluid-resistant gown, and eye/face protection.

  • Controlled Addition: Add the solid compound to the solvent slowly to avoid splashing.

  • Labeling: Immediately label all solutions with the compound name, concentration, date, and hazard symbols.

Workflow for Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Exit) Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Respirator Don3->Don4 Don5 Goggles/Face Shield Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Gown & Shoe Covers Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Spill and Emergency Procedures

5.1. Minor Spill (Contained in Fume Hood)

  • Alert: Notify others in the immediate area.

  • Contain: Use a chemical spill kit to absorb the material. Do not use combustible materials like paper towels.

  • Clean: Decontaminate the area with an appropriate solvent.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

5.2. Major Spill (Outside Containment)

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Notify: Alert your institution's emergency response team and provide them with the compound name and any available hazard information.

  • Decontaminate: Do not re-enter the area until it has been cleared by trained emergency personnel.

5.3. Personal Exposure

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][5] Seek immediate medical attention.

  • Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[3][4][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][4][5] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Compatibility: Ensure waste is not mixed with incompatible chemicals.

  • Removal: Follow your institution's guidelines for the disposal of chemical waste through a licensed contractor. Do not discharge to sewer systems.[10]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this and other novel chemical entities, fostering a culture of safety and scientific integrity.

References

  • SAFETY DATA SHEET. VPG Sensors. [Link]

  • USP Chapter : Personal Protective Equipment. Pharmacy Times. [Link]

  • Potential Exposures and PPE Recommendations | Substance Use. CDC. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Thomas H. Connor, PhD, NIOSH. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks. [Link]

  • First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine. PubMed. [Link]

  • First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. ResearchGate. [Link]

  • 1,2-Ethanediamine: Human health tier II assessment. Australian Government Department of Health. [Link]

Sources

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